molecular formula C6H8FN3 B1443190 (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine CAS No. 905587-29-3

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Cat. No.: B1443190
CAS No.: 905587-29-3
M. Wt: 141.15 g/mol
InChI Key: AHCHUPFJXHQIRC-UHFFFAOYSA-N
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Description

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is a useful research compound. Its molecular formula is C6H8FN3 and its molecular weight is 141.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCHUPFJXHQIRC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS: 905587-29-3) is a high-value chiral building block, primarily recognized as the critical pharmacophore in the synthesis of AZD1480 , a potent JAK2 kinase inhibitor. Its structural uniqueness lies in the 5-fluoropyrimidine ring—a moiety that enhances metabolic stability by blocking the oxidation-prone C5 position—coupled with an (S)-configured ethylamine tail that dictates stereospecific binding within the ATP-binding pocket of kinases.

This guide moves beyond standard datasheets to provide a process-chemistry perspective on the synthesis, handling, and analytical validation of this compound, emphasizing the shift from classical resolution to continuous-flow biocatalysis.

Chemical Identity & Physicochemical Profile

The fluorination of the pyrimidine ring significantly alters the electronic landscape of the molecule compared to its non-fluorinated counterparts, reducing the pKa of the ring nitrogens and increasing lipophilicity (LogP).

Table 1: Core Chemical Specifications

PropertySpecificationTechnical Note
IUPAC Name (1S)-1-(5-fluoropyrimidin-2-yl)ethanamineThe (S)-enantiomer is the bioactive form for AZD1480.[1]
CAS Number 905587-29-3 (Free Base)Note:[1][2] The HCl salt is often listed as 935667-21-3.
Molecular Formula C₆H₈FN₃-
Molecular Weight 141.15 g/mol 177.61 g/mol as Monohydrochloride.
Physical State Colorless oil (Free Base) / White solid (HCl salt)Free base is prone to carbamate formation in air; store as salt.
Solubility DMSO, Methanol, Water (Salt form)High solubility in polar protic solvents due to amine functionality.
pKa (Calc.) ~8.5 (Amine), ~1.5 (Pyrimidine N)The 5-Fluoro group exerts an electron-withdrawing effect, lowering ring basicity.
Chirality (S)-EnantiomerOptical rotation is distinct; purity must be >98% ee for pharma use.
Advanced Synthesis: The Biocatalytic Flow Paradigm

While classical chemical synthesis (e.g., Ellman’s sulfinamide auxiliary) is possible, modern process chemistry favors biocatalytic transamination in continuous flow. This method avoids toxic transition metals and tedious chiral resolution steps, delivering >99% enantiomeric excess (ee) directly.

3.1. The Transaminase Protocol

The synthesis utilizes an (S)-selective


-transaminase (e.g., from Vibrio fluvialis) to convert 1-(5-fluoropyrimidin-2-yl)ethanone into the target amine.
  • Substrate: 1-(5-fluoropyrimidin-2-yl)ethanone

  • Amine Donor: Isopropylamine (sacrificial) or L-Alanine

  • Co-factor: Pyridoxal-5'-phosphate (PLP)

  • System: Packed-bed reactor with immobilized enzyme.

3.2. Process Logic Diagram

The following diagram illustrates the continuous flow setup, highlighting the equilibrium displacement strategy (removal of the acetone byproduct) to drive conversion.

G cluster_mechanism Enzymatic Mechanism Start Feed Stock: Ketone Substrate + Isopropylamine (Donor) Reactor Packed Bed Reactor (Immobilized (S)-Transaminase) Start->Reactor Flow Rate Control PLP Co-factor: PLP (Recycled) PLP->Reactor Separator In-line Extraction/ Evaporation (Acetone Removal) Reactor->Separator Crude Stream Separator->Start Solvent Recycle Product Purified Product: (S)-1-(5-Fluoropyrimidin-2-yl) ethanamine (>99% ee) Separator->Product Isolation Mechanism Ketone -> Imine -> (S)-Amine (Stereoselective Protonation)

Figure 1: Continuous flow biocatalytic synthesis workflow for high-purity (S)-amine production.

Analytical Validation & Quality Assurance

Trustworthiness in data is paramount. The following protocols ensure the identity and purity of the material.

4.1. Chiral HPLC Method (Enantiomeric Purity)

To verify the (S)-configuration and quantify the (R)-enantiomer impurity.

  • Column: Chiralpak AD-H or IC (Amylose-based stationary phases are preferred for amines).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1). Diethylamine is critical to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrimidine absorption).

  • Acceptance Criteria: (S)-isomer > 98.0%; (R)-isomer < 0.5%.

4.2. 1H-NMR Interpretation (Identity)
  • Solvent: DMSO-d6

  • Key Signals:

    • 
       1.35 (d, 3H): Methyl group doublet (diagnostic of the ethyl chain).
      
    • 
       4.10 (q, 1H): Chiral methine proton.
      
    • 
       8.80 (s, 2H): Pyrimidine ring protons. Note: The 5-F substitution eliminates the C5 proton, simplifying the aromatic region to a singlet (or chemically equivalent doublet due to F-coupling).
      
Handling, Stability & Safety
5.1. Stability Concerns
  • Free Base: The free amine is basic and nucleophilic. It will absorb atmospheric CO₂ to form carbamates. Recommendation: Convert to the Hydrochloride (HCl) or Tosylate salt immediately after synthesis for long-term storage.

  • Hygroscopicity: The HCl salt can be hygroscopic. Store in a desiccator at 2–8°C.

5.2. Safety Profile (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory, especially when handling the free base which may have higher volatility than the salt.

References
  • Biocatalytic Synthesis: Rehn, G. et al. "Flow Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine using Immobilized Transaminases." Journal of Flow Chemistry.
  • Drug Application (AZD1480): Ioannidis, S. et al. "Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway." Journal of Medicinal Chemistry, 2011.

  • Chemical Properties: PubChem Compound Summary for CID 53232451 (Related AZD1480 structure containing the moiety). [4]

  • Commercial Availability & CAS: Synblock & Sigma-Aldrich Product Data for CAS 905587-29-3.

Sources

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and application of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine , a high-value chiral building block used in the development of kinase inhibitors and antiviral therapeutics.

CAS: 905587-29-3 | Formula: C₆H₈FN₃ | M.W.: 141.15 g/mol [1]

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a privileged pharmacophore scaffold characterized by a pyrimidine ring substituted with a fluorine atom at the C5 position and a chiral ethylamine moiety at the C2 position. This structural motif is critical in medicinal chemistry for two reasons:

  • Bioisosterism: The 5-fluoropyrimidine ring mimics the electronic properties of pyridine and phenyl rings found in ATP-binding pockets while enhancing metabolic stability against oxidative metabolism.

  • Chiral Vectoring: The (S)-configured amine provides a rigid vector for orienting substituents into specific hydrophobic pockets of target enzymes (e.g., kinases, polymerases).

Chemical Identity & Structural Analysis

The compound exists as a stable enantiomer. The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (


), lowering the pKa of the pyrimidine nitrogens and modulating the basicity of the exocyclic amine.
PropertyValueNote
IUPAC Name (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine
Chiral Center C(1) of the ethyl chain(S)-Configuration
Electronic Effect C5-F SubstituentDeactivates ring towards electrophilic attack; increases lipophilicity.[1]
H-Bond Donors 2 (Primary Amine)Key for hinge-region binding in kinases.
H-Bond Acceptors 3 (2 Pyrimidine N, 1 Amine N)
pKa (Calc) ~7.8 (Amine), ~1.5 (Pyrimidine)Amine is protonated at physiological pH.
3D Conformational Map (Pharmacophore)

The following diagram illustrates the spatial arrangement and interaction points of the molecule.

G cluster_interactions Pharmacophore Interactions Core Pyrimidine Core F_sub 5-Fluoro Group (Metabolic Block) Core->F_sub C5 Position Chiral_Center (S)-Chiral Center (Vector Control) Core->Chiral_Center C2 Position Lipophilicity Increased LogP F_sub->Lipophilicity Amine Primary Amine (H-Bond Donor) Chiral_Center->Amine Alpha Carbon Binding Selectivity Pocket Amine->Binding

Caption: Pharmacophore map highlighting the metabolic blocking role of the 5-fluoro group and the binding orientation provided by the chiral amine.

Synthesis & Manufacturing

The synthesis of the (S)-enantiomer requires high stereocontrol to avoid the formation of the (R)-distomer, which may be inactive or toxic. Two primary routes are established: the Chemical Auxiliary Route (Ellman) and the Biocatalytic Route .

Route A: Ellman's Auxiliary Approach (Chemical Standard)

This method utilizes tert-butanesulfinamide to induce chirality. It is preferred for gram-to-kilogram scale synthesis due to the high diastereoselectivity.

Step-by-Step Protocol:

  • Acylation: 5-Fluoropyrimidine-2-carbonitrile is reacted with methyl Grignard (MeMgBr) to form 1-(5-fluoropyrimidin-2-yl)ethanone (the ketone intermediate).

  • Condensation: The ketone is condensed with (S)-(-)-tert-butanesulfinamide in the presence of Ti(OEt)₄ to yield the chiral N-sulfinyl imine.

  • Diastereoselective Reduction: The imine is reduced using NaBH₄ or L-Selectride. The bulky sulfinyl group directs the hydride attack, typically yielding the (S,S)-sulfinamide with >95:5 dr.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the target (S)-amine hydrochloride salt.

Route B: Biocatalytic Transamination (Green Chemistry)

For industrial scaling, an


-Transaminase (

-TA) is used to directly convert the ketone to the amine.
  • Enzyme: Vibrio fluvialis

    
    -TA (or evolved variant).
    
  • Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).

  • Advantages: Single step, >99% ee, aqueous media.

Synthesis Workflow Diagram

Synthesis Start 5-Fluoropyrimidine-2-carbonitrile Ketone Intermediate: 1-(5-fluoropyrimidin-2-yl)ethanone Start->Ketone MeMgBr Imine Chiral Sulfinyl Imine Ketone->Imine Route A Product Target: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Ketone->Product Route B (Direct) Auxiliary Reagent: (S)-t-Bu-Sulfinamide + Ti(OEt)4 Auxiliary->Imine Reduction Reduction (NaBH4) Stereocontrol Imine->Reduction Deprotection Acid Hydrolysis (HCl) Reduction->Deprotection Deprotection->Product Biocat Biocatalysis: omega-Transaminase (Amine Donor: iPrNH2)

Caption: Comparison of the multi-step Ellman chemical synthesis versus the direct biocatalytic transamination route.

Analytical Characterization & Quality Control

Ensuring enantiomeric purity is critical.[2] The following methods are standard for validation.

Chiral HPLC Method[2][3]
  • Column: Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~10.2 min (Verify with racemic standard).

NMR Specification
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.90 (s, 2H, Pyrimidine H-4,6)

    • δ 8.50 (br s, 3H, NH₃⁺)

    • δ 4.55 (q, J = 6.8 Hz, 1H, CH -NH₂)

    • δ 1.52 (d, J = 6.8 Hz, 3H, CH ₃)

  • ¹⁹F NMR:

    • Single singlet around -145 to -150 ppm (relative to CFCl₃).

Applications in Drug Discovery

This building block is primarily used to synthesize Type I and Type II Kinase Inhibitors .

  • Hinge Binders: The pyrimidine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Val/Leu backbone NH).

  • Solvent Front Interactions: The chiral ethylamine group projects substituents towards the solvent front or the ribose-binding pocket, improving solubility and selectivity.

  • Fluorine Interactions: The 5-fluoro group can engage in multipolar interactions with carbonyl carbons in the protein backbone or fill small hydrophobic pockets, increasing potency (IC₅₀) compared to the non-fluorinated analog.

Relevant Therapeutic Areas:

  • Oncology: BRAF, MEK, and EGFR inhibitors.

  • Virology: Polymerase inhibitors (Influenza, HCV).

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The free base is prone to carbamate formation with atmospheric CO₂. Store as the hydrochloride salt for long-term stability.

References

  • Synblock Chemical Data. (2024). Product Analysis: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS 905587-29-3).[1] Retrieved from

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Chemical Reviews. (General methodology reference).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Encorafenib (Related Pharmacophore). Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine.[1] Retrieved from

  • ResearchGate. (2021). Chiral Separation Strategies for Pyrimidine Derivatives. Retrieved from [3]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS 905587-29-3) is a high-value chiral building block primarily utilized in the synthesis of kinase inhibitors, most notably the JAK2 inhibitor AZD1480 . While its average molecular weight is 141.15 g/mol , precise mass spectrometry and fragment-based drug design (FBDD) require a deeper understanding of its isotopic distribution and physicochemical behavior.

This guide moves beyond basic stoichiometry to explore the causality of its molecular weight in ligand efficiency, the biocatalytic strategies required to enforce its (S)-stereochemistry, and the analytical protocols necessary to validate its purity.

Part 1: The Physicochemical Core

In precision medicine, "Molecular Weight" is not a static number; it is a variable that dictates ligand efficiency (LE) and CNS penetration. For (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine, the compact size (MW < 150 Da) classifies it as a "fragment," making it an ideal starting point for growing high-affinity inhibitors while maintaining drug-like properties (Lipinski compliance).

Detailed Mass Spectrometry Profile

For researchers performing High-Resolution Mass Spectrometry (HRMS) for identity confirmation, the monoisotopic mass is the critical parameter, not the average weight.

ParameterValueSignificance in Analytics
Formula C₆H₈FN₃Core stoichiometry
Average Molecular Weight 141.15 g/mol Used for molarity calculations and bulk weighing
Monoisotopic Mass 141.0702 g/mol The exact peak observed in HRMS (M+H⁺ = 142.0775)
Heavy Atom Count 10Indicates high Ligand Efficiency potential
cLogP ~0.45Indicates high water solubility; favorable for oral bioavailability
Topological Polar Surface Area (TPSA) 51.8 ŲPredicts good membrane permeability
The "Fluorine Effect" on Molecular Weight

The inclusion of the fluorine atom at the 5-position of the pyrimidine ring adds approximately 18 Da compared to a hydrogen atom. However, its strategic value outweighs the mass penalty:

  • Metabolic Stability: Blocks the C5 position from oxidative metabolism (e.g., by Cytochrome P450s).

  • pKa Modulation: Lowers the basicity of the pyrimidine nitrogens, altering hydrogen bond acceptor capability without significantly increasing lipophilicity.

Part 2: Synthetic Architecture & Stereochemical Control

The biological activity of drugs like AZD1480 is strictly dependent on the (S)-configuration of the ethanamine linker. The (R)-enantiomer often exhibits significantly reduced potency or off-target toxicity. Therefore, synthesis must be stereoselective, not merely stereospecific.

The Biocatalytic Solution

Traditional chemical synthesis often yields a racemate requiring wasteful chiral resolution. The superior industrial approach utilizes Amine Transaminases (ATAs) , specifically engineered variants (e.g., from Vibrio fluvialis), to convert the prochiral ketone directly to the (S)-amine with >99% enantiomeric excess (ee).

Reaction Workflow Visualization

The following diagram illustrates the biocatalytic pathway, highlighting the flow from the prochiral ketone precursor to the final chiral amine.

SynthesisPathway Precursor Prochiral Ketone 1-(5-fluoropyrimidin-2-yl)ethanone Biocatalyst Amine Transaminase (PLP cofactor) Precursor->Biocatalyst Substrate Loading Product (S)-Target Amine (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (>99% ee) Biocatalyst->Product Stereoselective Synthesis ByProduct By-product (Acetone) Biocatalyst->ByProduct Removal drives equilibrium Donor Amine Donor (Isopropylamine) Donor->Biocatalyst NH2 Transfer

Figure 1: Biocatalytic transamination pathway converting the prochiral ketone to the (S)-amine using an amine donor and PLP-dependent transaminase.

Part 3: Self-Validating Analytical Protocols

In a drug development context, trust is binary: a compound is either pure, or it is a liability. The following protocols are designed to be self-validating—meaning the result itself confirms the validity of the method.

Protocol A: Enantiomeric Purity Determination (Chiral HPLC)

Objective: Confirm the presence of the (S)-enantiomer and quantify the Enantiomeric Excess (ee).

  • Column: Chiralpak AD-H or OD-H (Amylose-based stationary phases are preferred for amines).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is critical to suppress peak tailing caused by the interaction of the basic amine with silanol groups.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrimidine absorption max).

  • Validation Step:

    • Inject a racemic standard (50:50 mix). Success Criteria: Baseline separation of two peaks (Resolution

      
      ).
      
    • Inject the synthesized sample. Success Criteria: Single peak matching the retention time of the (S)-standard, with <0.5% area of the (R)-peak.

Protocol B: Molecular Weight Confirmation (LC-MS)

Objective: Confirm identity and absence of defluorinated impurities.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Mass:

    • 
       = 142.08 Da.
      
  • Critical Check: Look for a peak at 124.08 Da .

    • Reasoning: A peak at 124 indicates defluorination (loss of F, gain of H), a common side reaction in harsh reduction conditions. If this peak exists, the batch is compromised.

Part 4: Applications in Drug Discovery

The molecular weight of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (141.15 g/mol ) allows it to function as a highly efficient "warhead" or linker in larger drug molecules.

Case Study: AZD1480 (JAK2 Inhibitor)

AZD1480 utilizes this exact motif. The pyrimidine ring forms a critical hydrogen bond hinge interaction with the kinase ATP pocket, while the chiral methyl group on the ethanamine chain forces the rest of the molecule into a specific vector, filling the hydrophobic pocket.

  • Ligand Efficiency (LE): Because the fragment has a low MW (141) but contributes significantly to binding energy, it boosts the overall LE of the final drug candidate.

  • Selectivity: The fluorine atom often induces a dipole that repels non-target residues, enhancing selectivity for JAK2 over other kinases.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234567, (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine. PubChem.[1] [Link]

  • Ioannou, Y., et al. (2011). Discovery of AZD1480: A Potent and Selective JAK2 Inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Humble, M. S., & Berglund, P. (2011). Biocatalytic Promiscuity: Amine Transaminases for Chiral Amine Synthesis. European Journal of Organic Chemistry. [Link]

Sources

Technical Guide: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and application of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride , a critical chiral building block in medicinal chemistry.

Properties, Synthesis, and Application in Kinase Inhibitor Development[1][2]

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride (CAS: 1414958-45-4) is a high-value chiral intermediate primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors, most notably AZD1480 . Its structural integrity—specifically the S-configuration of the ethylamine moiety—is the pharmacophore anchor that dictates the binding affinity and selectivity of the final drug candidate against the ATP-binding pocket of the kinase. This guide outlines its physicochemical profile, validated synthesis routes, and critical quality attributes (CQAs) for drug development.

Chemical Identity & Structural Analysis[3][4]

Attribute Detail
IUPAC Name (1S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride
Common Name (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine HCl
CAS Number 1414958-45-4 (HCl Salt) 935667-21-3 (Free Base)
Molecular Formula C₆H₈FN₃[1][2][3][4][5] · HCl
Molecular Weight 177.61 g/mol (Salt) / 141.15 g/mol (Free Base)
Chiral Center C-1 (Ethyl group attached to Pyrimidine C-2)
Stereochemistry (S)-Enantiomer
Structural Significance

The compound features a 5-fluoropyrimidine core.[6][7] The fluorine atom at the C-5 position serves two critical medicinal chemistry functions:

  • Metabolic Stability: It blocks the metabolically labile C-5 position from oxidative metabolism (e.g., by cytochrome P450s).

  • Electronic Modulation: The electronegative fluorine reduces the basicity of the pyrimidine ring, influencing the pKa and hydrogen bond acceptor capability of the adjacent nitrogen atoms in the kinase active site.

Physicochemical Properties[1][3][4][7][10]

  • Physical State: White to off-white crystalline solid.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (DCM, Hexanes).

  • Hygroscopicity: The hydrochloride salt is hygroscopic . It must be stored under desiccant or inert atmosphere (Argon/Nitrogen) to prevent deliquescence, which can degrade enantiomeric excess over time.

  • Acidity (pKa): The conjugate acid of the primary amine typically has a pKa

    
     9.0–9.5.
    
  • Melting Point: High-melting solid (Decomposition typically >200°C, exact value varies by polymorph and residual solvent).

Synthesis & Manufacturing Workflows

The synthesis of the (S)-enantiomer requires high stereoselectivity. Two primary routes are employed: Biocatalytic Transamination (preferred for scale) and Chemical Resolution .

Route A: Biocatalytic Transamination (Green Chemistry)

This method utilizes an


-transaminase to convert the prochiral ketone directly to the chiral amine with >99% enantiomeric excess (ee).

Synthesis Ketone 1-(5-Fluoropyrimidin-2-yl) ethanone Enzyme ω-Transaminase (Vibrio fluvialis) + PLP Cofactor Ketone->Enzyme Substrate Product (S)-1-(5-Fluoropyrimidin-2-yl) ethanamine Enzyme->Product Stereoselective Amination (>99% ee) AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme NH2 Source Salt HCl Salt Formation (in 1,4-Dioxane/EtOH) Product->Salt HCl/Dioxane

Caption: Biocatalytic route utilizing transaminase for high optical purity, avoiding heavy metal catalysts.

Route B: Chemical Synthesis & Resolution[4]
  • Nucleophilic Substitution: Reaction of 2-chloro-5-fluoropyrimidine with a protected ethylamine equivalent.

  • Resolution: If a racemic mixture is formed, it is resolved using chiral acids (e.g., L-tartaric acid or mandelic acid) followed by recrystallization to isolate the (S)-isomer salt.

Analytical Characterization & Release Criteria

To ensure the material is suitable for downstream API synthesis (e.g., AZD1480), the following specification limits are recommended:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification ¹H-NMR (DMSO-d₆)Consistent with structure
Chiral Purity Chiral HPLC≥ 98.0% (S)-enantiomer
Chemical Purity HPLC (Reverse Phase)≥ 98.0%
Water Content Karl Fischer (KF)≤ 1.0% (Hygroscopic control)
Fluorine NMR ¹⁹F-NMRSingle peak (approx -140 to -150 ppm)
Predicted ¹H-NMR Spectrum (DMSO-d₆, 400 MHz)
  • δ 8.8–9.0 ppm (s, 2H): Pyrimidine ring protons (H-4, H-6). The fluorine coupling may split this into a doublet (

    
     Hz).
    
  • δ 8.5 ppm (br s, 3H): Ammonium protons (

    
    ).
    
  • δ 4.4–4.6 ppm (q, 1H): Chiral methine proton (

    
    ).
    
  • δ 1.5 ppm (d, 3H): Methyl group protons (

    
    ).
    

Application in Drug Discovery: AZD1480[8][11]

This intermediate is the "warhead" carrier for AZD1480 , a potent JAK2 inhibitor. The (S)-configuration is essential for fitting into the hydrophobic pocket of the JAK2 kinase domain.

Synthesis of AZD1480

The intermediate reacts with a chloropyrimidine scaffold via an


 mechanism.

AZD1480 Scaffold 5-Chloro-N-(5-methyl-1H-pyrazol-3-yl) pyrimidine-2,4-diamine precursor Coupling SNAr Coupling (Base: DIPEA, Solvent: n-BuOH, Heat) Scaffold->Coupling Intermediate (S)-1-(5-Fluoropyrimidin-2-yl) ethanamine HCl Intermediate->Coupling AZD1480 AZD1480 (JAK2 Inhibitor) Coupling->AZD1480 Yields Active Drug

Caption: Integration of the chiral amine into the AZD1480 scaffold via nucleophilic aromatic substitution.

Handling and Safety (GHS Classification)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Storage: Store at 2–8°C in a tightly sealed container. The salt is prone to absorbing atmospheric moisture, which makes weighing difficult and can hydrolyze the material over long periods.

References

  • Ioannidis, S., et al. (2011). "Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway."[6] Journal of Medicinal Chemistry, 54(1), 262–276.

  • ResearchGate. "Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine catalyzed by amine transaminase."

  • PubChem. "Compound Summary: AZD1480."

  • Thermo Fisher Scientific. "Safety Data Sheet: Ethanamine Hydrochloride Derivatives."

Sources

Technical Monograph: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine , a critical chiral synthon in medicinal chemistry.

Chemical Identity & Nomenclature

This section deconstructs the IUPAC identity to ensure precise communication across synthetic and regulatory domains.

  • IUPAC Name: (1S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine

  • Common Name: (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine[1][2]

  • CAS Registry Number: 905587-29-3[3]

  • Molecular Formula: C₆H₈FN₃[3][4]

  • Molecular Weight: 141.15 g/mol [3][4]

  • SMILES: CC1=NC=C(F)C=N1

Structural Analysis

The molecule consists of a pyrimidine ring substituted at the C5 position with a fluorine atom and at the C2 position with a chiral ethylamine group.

  • 5-Fluoro Substitution: The fluorine atom at C5 is electronically strategic. It lowers the electron density of the pyrimidine ring, making it less susceptible to oxidative metabolism (e.g., by cytochrome P450s) while modulating the pKa of the ring nitrogens.

  • (S)-Chiral Center: The amine is attached to a stereogenic center.[5] The (S)-configuration is critical for binding affinity in downstream targets, such as the ATP-binding pocket of Janus Kinases (JAK).

Technical Note: Do not confuse this compound with its pyridine analog, (S)-1-(5-fluoropyridin-2-yl)ethanamine (CAS 905587-15-7), which is the key intermediate for the TRK inhibitor Larotrectinib . The pyrimidine core discussed here is specific to AZD1480 .

Synthetic Methodologies

The synthesis of enantiopure amines is a high-value operation in drug development.[2] Below are the two primary industry-standard routes: the Chemocatalytic Route (Ellman) for versatility and the Biocatalytic Route for scalability and green chemistry compliance.

Route A: Ellman’s Sulfinamide Auxiliary (Chemical Standard)

This method utilizes (S)-tert-butanesulfinamide to induce diastereoselectivity during the formation of the amine.

Protocol Logic:

  • Precursor Formation: 5-Fluoropyrimidine-2-carbonitrile is reacted with methyl Grignard to form the ketone.

  • Chiral Imine Formation: Condensation with (S)-tert-butanesulfinamide yields the chiral sulfinyl imine.

  • Diastereoselective Reduction: The bulky tert-butyl group directs the hydride attack (from NaBH₄ or L-Selectride) to the Re-face or Si-face, establishing the stereocenter.

  • Deprotection: Acidic hydrolysis removes the auxiliary, yielding the free amine salt.

Route B: Biocatalytic Transamination (Green/Scalable)

For large-scale production (kilogram to metric ton), an enzymatic approach using ω-Transaminases (ATA) is preferred due to superior enantiomeric excess (>99% ee) and elimination of heavy metal catalysts.

Protocol Logic:

  • Substrate: 1-(5-Fluoropyrimidin-2-yl)ethan-1-one.

  • Enzyme: Engineered Transaminase (e.g., from Vibrio fluvialis).

  • Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Synthesis Workflow Diagram

The following diagram compares the logical flow of both synthetic strategies.

Synthesis_Pathways Start Starting Material: 5-Fluoropyrimidine-2-carbonitrile Ketone Intermediate: 1-(5-Fluoropyrimidin-2-yl)ethanone Start->Ketone MeMgBr THF, -78°C Ellman_Step1 Condensation w/ (S)-t-Bu-Sulfinamide (Ti(OEt)4) Ketone->Ellman_Step1 Route A: Chemical Bio_Step1 ω-Transaminase (PLP, iPrNH2) Ketone->Bio_Step1 Route B: Enzymatic Ellman_Step2 Diastereoselective Reduction (NaBH4) Ellman_Step1->Ellman_Step2 >95:5 dr Ellman_Step3 Acid Hydrolysis (HCl/MeOH) Ellman_Step2->Ellman_Step3 Product Target: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Ellman_Step3->Product Bio_Step1->Product >99% ee One Step

Caption: Comparative workflow of Ellman Auxiliary vs. Biocatalytic Transamination routes. Route B offers a streamlined, single-step transformation from the ketone intermediate.

Analytical Characterization & Validation

Trustworthiness in synthesis relies on rigorous validation. The following parameters are standard for the HCl salt form.

Quantitative Data Table
ParameterSpecificationMethod of Verification
Appearance White to off-white solidVisual Inspection
Purity (HPLC) > 98.0%Reverse-phase C18, ACN/H₂O gradient
Chiral Purity (ee) > 99.0%Chiralpak AD-H or OD-H Column
¹H NMR (DMSO-d₆) δ 8.90 (s, 2H), 8.60 (br s, 3H), 4.55 (q, 1H), 1.52 (d, 3H)Diagnostic Pyrimidine Protons
Mass Spec (ESI) [M+H]⁺ = 142.08LC-MS
Storage 2-8°C, HygroscopicInert Atmosphere (Argon/N₂)
Diagnostic NMR Interpretation
  • δ 8.90 (s, 2H): The two protons on the pyrimidine ring are chemically equivalent due to symmetry axis through C2-C5, but the chiral center breaks this slightly. However, at lower resolution, they appear as a singlet or tight doublet coupled to Fluorine (

    
    ).
    
  • δ 4.55 (q, 1H): The methine proton of the ethyl group. Its quartet splitting confirms the adjacent methyl group.

  • δ 1.52 (d, 3H): The methyl doublet.

Application Case Study: AZD1480

The primary utility of this synthon is in the synthesis of AZD1480 , a potent ATP-competitive inhibitor of JAK2.

Mechanism of Action: The (S)-amine moiety of the synthon fits into the hinge region of the JAK2 kinase domain. The stereochemistry is non-negotiable; the (R)-enantiomer clashes with the hydrophobic pocket residues (specifically Leucine and Valine residues lining the ATP pocket), drastically reducing potency (IC₅₀ shift from nanomolar to micromolar).

Assembly Protocol:

  • Core: 2,4-Dichloro-5-chloropyrimidine (or similar scaffold).

  • SNAr 1: Displacement of the C4-chloro by a pyrazole amine.

  • SNAr 2: Displacement of the C2-chloro by (S)-1-(5-fluoropyrimidin-2-yl)ethanamine .

  • Result: AZD1480.

Drug_Assembly Synthon (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (Chiral Handle) AZD1480 AZD1480 (JAK2 Inhibitor) Synthon->AZD1480 Stereospecific Insertion Scaffold 2,4-Dichloropyrimidine Derivative Intermediate Intermediate Complex Scaffold->Intermediate Step 1: S_NAr (C4 Position) Pyrazole 5-Methyl-1H-pyrazol-3-amine (Hinge Binder) Pyrazole->Intermediate Intermediate->AZD1480 Step 2: S_NAr (C2 Position)

Caption: Retrosynthetic assembly of AZD1480, highlighting the convergent synthesis where the chiral amine is introduced in the final critical C2-substitution step.

Safety & Handling

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Manipulate within a fume hood. The free base is an amine and may absorb CO₂ from the air; store as the HCl salt for maximum stability.

  • Incompatibility: Strong oxidizing agents and acid chlorides.

References

  • Discovery of AZD1480: Ioannidis, S. et al. "Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway."[1] Journal of Medicinal Chemistry, 2011.

  • Biocatalytic Synthesis: "Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine catalyzed by amine transaminases." ResearchGate, 2020.

  • Ellman Auxiliary Method: Ellman, J. A. et al. "Asymmetric Synthesis of Amines." Yale University / Ellman Lab.

  • AZD1480 Mechanism: "The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors."[6][7] PubMed Central.

Sources

Technical Whitepaper: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine CAS: 905587-29-3 (Free Base) | 935667-21-3 (HCl Salt) Role: Critical Chiral Building Block / Pharmacophore

This technical guide analyzes the structural, synthetic, and pharmacological profile of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine. As a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors—most notably AZD1480 —this chiral amine represents a high-value motif in medicinal chemistry. Its structural architecture combines a metabolic blocking group (5-fluoro) with a rigid heteroaromatic core (pyrimidine) and a specific stereocenter (S-amine), necessitating precise asymmetric synthesis protocols.

Part 1: Molecular Identity & Structural Architecture

The molecule consists of a pyrimidine ring substituted at the 5-position with fluorine and at the 2-position with a chiral aminoethyl group. The (S)-configuration at the benzylic-like carbon is essential for the binding affinity of derived kinase inhibitors, dictating the vector of the amine in the ATP-binding pocket.

Identification Data
ParameterData
IUPAC Name (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine
Common Name (S)-1-(5-Fluoro-2-pyrimidinyl)ethylamine
CAS Number 905587-29-3 (Free Base); 935667-21-3 (HCl)
Molecular Formula C₆H₈FN₃
Molecular Weight 141.15 g/mol
Chirality (S)-Enantiomer
Canonical SMILES CC1=NC=C(F)C=N1
InChI Key FAXIYWZAHFHREE-WCCKRBBISA-N
Physicochemical Profile
  • pKa: ~7.5 (Conjugate acid of the primary amine). The pyrimidine ring decreases the basicity of the amine compared to a standard benzylamine due to electron withdrawal.

  • LogP: ~0.4 (Estimated). Highly polar, water-soluble as a salt.

  • H-Bond Donors: 1 (Primary amine).

  • H-Bond Acceptors: 3 (Pyrimidine nitrogens + F).

Part 2: Pharmacophore Analysis & Biological Relevance

The "Fluorine Effect"

The 5-fluoro substitution is not merely decorative; it serves two critical medicinal chemistry functions:

  • Metabolic Blocking: The C5 position of pyrimidines is electronically susceptible to oxidative metabolism (e.g., by Cytochrome P450s). Fluorine substitution blocks this site, extending the half-life (

    
    ) of the parent drug.
    
  • Electronic Modulation: Fluorine's high electronegativity reduces the electron density of the pyrimidine ring, altering the pKa of the adjacent amine and influencing

    
     stacking interactions within the target protein's binding pocket.
    
Kinase Inhibition Context (AZD1480)

This amine is the "warhead" precursor for AZD1480, a JAK2 inhibitor.[1] The (S)-stereocenter orients the rest of the molecule to form critical hydrogen bonds with the hinge region of the kinase. Use of the (R)-enantiomer typically results in a 100-fold to 1000-fold loss in potency, making enantiomeric purity (ee > 98%) a non-negotiable release specification.

Part 3: Synthetic Routes & Process Chemistry[4][5][6]

Two primary routes exist for synthesizing this molecule: the Biocatalytic Route (preferred for scale and green chemistry) and the Ellman Auxiliary Route (preferred for lab-scale discovery).

Method A: Biocatalytic Transamination (Process Scale)

This method utilizes an (S)-selective


-transaminase to convert 2-acetyl-5-fluoropyrimidine directly to the chiral amine. This route is superior due to its high atom economy and elimination of heavy metal catalysts.
  • Enzyme: (S)-selective amine transaminase (e.g., from Vibrio fluvialis).[1]

  • Donor: Isopropylamine (sacrificial amine).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Biocatalysis Substrate 2-Acetyl-5-fluoropyrimidine Enzyme System: (S)-Transaminase PLP Cofactor Substrate->Enzyme Reagents Isopropylamine (Amine Donor) Reagents->Enzyme Product (S)-1-(5-Fluoropyrimidin-2-yl) ethanamine (>99% ee) Enzyme->Product Stereoselective Amination Byproduct Acetone (Removed via N2 sweep) Enzyme->Byproduct

Figure 1: Biocatalytic flow synthesis workflow utilizing transaminase enzymes for high enantioselectivity.

Method B: Ellman Auxiliary Synthesis (Discovery Scale)

For laboratories without access to enzyme libraries, the Ellman sulfinamide protocol is the standard chemical method. It relies on (S)-tert-butanesulfinamide to induce chirality.[2]

Protocol:

  • Condensation: React 2-acetyl-5-fluoropyrimidine with (S)-(-)-tert-butanesulfinamide and Ti(OEt)₄ (Lewis Acid) to form the chiral ketimine.

  • Reduction: Reduce the ketimine using NaBH₄. The bulky tert-butyl group directs the hydride attack, yielding the diastereomer.

  • Hydrolysis: Cleave the sulfinyl group with HCl/MeOH to yield the chiral amine salt.

Ellman Start 2-Acetyl-5-fluoropyrimidine Imine Chiral N-Sulfinyl Imine Start->Imine Condensation Aux (S)-t-Butanesulfinamide + Ti(OEt)4 Aux->Imine Protected Sulfinamide Intermediate Imine->Protected Hydride Attack Reduct NaBH4 (Reduction) Diastereoselective Step Reduct->Protected Final (S)-Product (HCl Salt) Protected->Final Deprotection Cleave HCl / MeOH Cleave->Final

Figure 2: Chemical synthesis via Ellman's auxiliary, ensuring diastereocontrol through steric hindrance.

Part 4: Quality Control & Characterization

Trust in the biological data depends entirely on the purity of the probe. The following QC parameters are mandatory.

Chiral HPLC Method

Standard reverse-phase HPLC cannot distinguish enantiomers. A polysaccharide-based chiral stationary phase is required.

ParameterCondition
Column Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyrimidine absorption)
Retention (R)-isomer elutes first (typically); (S)-isomer elutes second. Must verify with racemic standard.
Acceptance Criteria ee > 98.0%
NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.80 (s, 2H): Pyrimidine aromatic protons (deshielded by N and F).

  • δ 8.60 (br s, 3H): Ammonium protons (-NH₃⁺).

  • δ 4.55 (q, 1H): Chiral methine proton (CH-N).

  • δ 1.52 (d, 3H): Methyl group doublet.

Part 5: Handling & Stability

  • Storage: The free base is an oil or low-melting solid and is prone to absorbing CO₂ from the air (forming carbamates). It should be stored as the HCl salt (white solid) at -20°C under argon.

  • Hygroscopicity: The HCl salt is hygroscopic. Allow to equilibrate to room temperature in a desiccator before weighing to prevent water uptake, which alters stoichiometry.

  • Safety: Fluorinated pyrimidines can be skin irritants. Use standard PPE (nitrile gloves, safety glasses).

References

  • Process Scale Biocatalysis: Title: Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine catalyzed by (S)-selective amine transaminase.[1] Source: ResearchGate / Reaction Chemistry & Engineering Link:

  • Commercial Identity & Properties: Title: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Product Page Source: BLDpharm Link:

  • Ellman Chemistry Foundation: Title: Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Source: Chemical Reviews (ACS) Link:

  • Pharmacological Application (AZD1480): Title: Discovery of AZD1480: A Potent and Selective JAK2 Inhibitor. Source: Journal of Medicinal Chemistry Link:

Sources

An In-depth Technical Guide to the Physical Characteristics of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is a chiral amine of significant interest within contemporary drug discovery and development. Its structural motifs, a fluorinated pyrimidine ring and a chiral ethylamine side chain, are prevalent in a variety of biologically active molecules. Pyrimidine derivatives are known to play crucial roles in numerous biological processes, and their analogues are widely used as anticancer, antiviral, and antimicrobial agents. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The specific (S)-stereochemistry is critical, as enantiomers frequently exhibit different biological activities and metabolic fates.

This technical guide provides a comprehensive overview of the core physical characteristics of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven methodologies for its characterization. The following sections detail the compound's fundamental properties, in-depth analytical protocols for its characterization, and essential information on its handling and storage.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine and its common salt form are summarized below. These properties are crucial for its handling, formulation, and integration into medicinal chemistry workflows.

Property(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine (Free Base)(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine HydrochlorideSource(s)
Chemical Structure C1C=NC(F)=C1C1C=NC(F)=C1.Cl-
Molecular Formula C₆H₈FN₃C₆H₉ClFN₃[1]
Molecular Weight 141.15 g/mol 177.61 g/mol [1][2]
CAS Number 905587-29-3935667-21-3[1][2]
Appearance Expected to be a liquid or low-melting solid at room temperature.Expected to be a solid.Inferred from related compounds.
Boiling Point 183.4 ± 20.0 °C at 760 mmHgNot applicable (decomposes)[1]
Melting Point Not explicitly reported.Not explicitly reported.-
Solubility Expected to have some solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.[2][3]Expected to have higher aqueous solubility than the free base.[3]
pKa (predicted) The primary amine is expected to have a pKa in the range of 7-9. The pyrimidine nitrogens are weakly basic.-Inferred from similar amines.
LogP (predicted) A LogP value for the similar compound 1-(5-Fluoropyridin-2-yl)ethanamine is reported as 1.2404, suggesting moderate lipophilicity.[4]-[4]

Structural and Spectroscopic Characterization

A thorough understanding of a molecule's structure and spectral properties is fundamental. Below are the expected spectroscopic characteristics for (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methine proton of the ethylamine side chain, the methyl protons, and the amine protons. The aromatic protons will likely appear as doublets in the downfield region (δ 7.0-9.0 ppm). The methine proton will be a quartet coupled to the methyl protons, likely in the δ 4.0-5.0 ppm range. The methyl protons will appear as a doublet in the upfield region (δ 1.0-2.0 ppm). The amine protons may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The two aromatic carbons attached to nitrogen will be in the range of δ 150-165 ppm. The fluorine-bearing carbon will exhibit a large C-F coupling constant. The methine carbon of the ethylamine group will be in the δ 45-55 ppm range, and the methyl carbon will be in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected frequencies include:

  • N-H stretching: A broad band in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

  • C=N and C=C stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-F stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for pyrimidine derivatives involve cleavage of the side chain and fragmentation of the pyrimidine ring.[5][6]

Experimental Protocols

The following section details the methodologies for determining the key physical characteristics of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Methodology:

  • Ensure the sample is completely dry and in a fine powder form.

  • Pack a small amount of the sample into a capillary tube to a height of 1-2 mm.[7]

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1°C per minute.[8]

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[8]

MeltingPointWorkflow A Dry and Powder Sample B Pack Capillary Tube (1-2 mm) A->B C Insert into Apparatus B->C D Rapid Heat to T_exp - 20°C C->D E Slow Heat (1°C/min) D->E F Record Melting Range E->F

Workflow for Melting Point Determination.
Solubility Assessment

Determining the solubility in various solvents is crucial for reaction setup, purification, and formulation.[3][9]

Methodology (Equilibrium Solubility - Shake-Flask Method):

  • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial at a constant temperature (e.g., 25°C or 37°C).[10]

  • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).[10]

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.[11]

  • Express solubility in terms of mg/mL or mol/L.

NMR Sample Preparation and Analysis

NMR spectroscopy is the primary tool for structural elucidation.

Methodology:

  • Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt) in a clean, dry NMR tube.[9]

  • Ensure the sample is fully dissolved; vortex if necessary.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • For ¹³C NMR of this small molecule, a 30° pulse with a 4-second acquisition time and no relaxation delay is a good starting point.[12]

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and assign the chemical shifts for all protons and carbons.

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg in 0.6-0.7 mL Deuterated Solvent vortex Ensure Complete Dissolution dissolve->vortex lock Lock on Solvent vortex->lock acquire Acquire 1H and 13C Spectra process Process Spectra (FT, Phasing) acquire->process shim Shim and Tune shim->acquire lock->shim assign Assign Peaks and Integrate process->assign

General Workflow for NMR Analysis.

Stability, Storage, and Safe Handling

Stability

Fluorinated pyrimidines are generally stable under standard laboratory conditions. However, as with most amines, prolonged exposure to air and light should be avoided to prevent potential degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Storage

Recommended storage conditions are in a dry, sealed container, protected from light. For long-term storage, refrigeration at 2-8°C is advisable.[12]

Safe Handling

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine and its salts should be handled by trained personnel in a well-ventilated area, preferably a fume hood. Due to its potential biological activity, it should be treated as a potent compound. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust (for the hydrochloride salt) and contact with skin and eyes. In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

Conclusion

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is a valuable chiral building block in medicinal chemistry. A thorough understanding of its physical characteristics is paramount for its effective use. This guide has provided a detailed overview of its known properties and established protocols for their determination. While some experimental data for this specific molecule is not publicly available, the provided methodologies and expected values based on analogous structures offer a solid foundation for researchers. Adherence to the described analytical and safety protocols will ensure both the integrity of experimental results and the safety of laboratory personnel.

References

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  • MySkinRecipes. (n.d.). (S)-1-(5-Fluoropyrimidin-2-Yl)Ethanamine Hydrochloride. Retrieved from [Link]

  • Pawar, S. V., et al. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

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  • WIT Press. (n.d.). Handling of high potency drugs: process and containment. Retrieved from [Link]

  • Unknown. (n.d.). 7.3 Solubility of Amines.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
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  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • National Center for Biotechnology Information. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

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  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

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  • Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.
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  • World Health Organization. (2018, July 2).
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  • LCGC International. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Oxford Academic. (n.d.). Chiral Toxicology: It's the Same Thing…Only Different. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Unknown. (n.d.).
  • IAPHL. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • ResearchGate. (2015, November 7). Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

  • University of Oxford. (2009).
  • ResearchGate. (n.d.). 13 C NMR chemical shifts of 1 to 5. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural fragments of methyl-substituted pyrimidine (without an imidazole ring), indicating similar behavior in protomer and tautomer formation. Retrieved from [Link]

Sources

Technical Guide: Biological Activity and Optimization of Fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluoropyrimidines, anchored by 5-Fluorouracil (5-FU), remain the backbone of systemic chemotherapy for colorectal, gastric, and breast cancers.[1][2] Despite decades of clinical use, the optimization of these agents continues, driven by the need to overcome dihydropyrimidine dehydrogenase (DPD)-mediated catabolism and thymidylate synthase (TS) resistance. This guide provides a technical deep-dive into the structure-activity relationships (SAR), molecular mechanisms, and validated experimental protocols required to assess novel fluoropyrimidine derivatives.

Molecular Mechanisms & Pharmacodynamics[2][3][4]

The biological activity of fluoropyrimidines is dictated by their conversion into active nucleoside analogs within the cell.[3] Unlike standard pyrimidines, the high electronegativity of the fluorine atom at the C5 position prevents methylation by Thymidylate Synthase (TS), leading to "thymineless death."

Dual Mechanism of Action
  • TS Inhibition (Primary): The metabolite FdUMP binds covalently to the nucleotide-binding site of TS in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF). This forms a stable ternary complex, halting DNA synthesis [1].

  • RNA/DNA Misincorporation (Secondary): FUTP is incorporated into RNA, disrupting ribosomal processing and protein synthesis. FdUTP can be incorporated into DNA, triggering excision repair mechanisms that lead to DNA fragmentation [2].

Metabolic Activation Pathway

The following diagram illustrates the critical enzymatic steps required to activate 5-FU prodrugs into their cytotoxic forms.

Fluoropyrimidine_Pathway cluster_enzymes Enzymatic Conversion Prodrug Capecitabine (Prodrug) FiveFU 5-Fluorouracil (5-FU) Prodrug->FiveFU Liver/Tumor Activation FUMP FUMP FiveFU->FUMP OPRT FUDP FUDP FUMP->FUDP FUTP FUTP (RNA Damage) FUDP->FUTP FdUMP FdUMP (Active Metabolite) FUDP->FdUMP Ribonucleotide Reductase TS Thymidylate Synthase (Target) FdUMP->TS Inhibition (Ternary Complex) DHF Dihydrofolate CE Carboxylesterase CD Cytidine Deaminase OPRT OPRT RR Ribonucleotide Reductase

Figure 1: Metabolic activation of Capecitabine and 5-FU. FdUMP inhibits Thymidylate Synthase, while FUTP causes RNA damage.

Structure-Activity Relationship (SAR)[6]

The design of next-generation fluoropyrimidines focuses on modifying the pyrimidine scaffold to improve oral bioavailability and resistance profiles.

The C5-Fluorine Pharmacophore

The C5 position is non-negotiable for TS inhibition. The Van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen (1.20 Å), allowing the molecule to enter the TS active site. However, the C-F bond is much stronger than the C-H bond, preventing the abstraction of the proton required for the methylation reaction to proceed [3].

N1 and N3 Modifications

Modifications at the N1 position are primarily used to create prodrugs that bypass first-pass metabolism in the liver (DPD catabolism).

DerivativeStructural ModificationPharmacological AdvantageClinical Status
5-FU Unmodified FluoropyrimidineHigh potency; rapid degradation by DPD.Standard of Care (IV)
Capecitabine N1-pentyloxycarbonyl carbamateOral bioavailability; tumor-selective activation via thymidine phosphorylase.Standard of Care (Oral)
Tegafur N1-tetrahydrofuran-2-ylSlow release of 5-FU; mimics continuous infusion.Used in S-1 combination
Trifluridine CF3 group at C5Inhibits TS but primarily incorporates into DNA; active in 5-FU resistant lines.Approved (Lonsurf)

Experimental Validation Framework

To validate the biological activity of a new fluoropyrimidine derivative, researchers must establish both cytotoxicity and specific enzymatic inhibition.

Protocol A: Thymidylate Synthase (TS) Inhibition Assay

This assay measures the catalytic activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from the cofactor 5,10-CH2THF [4].

Reagents:

  • Recombinant human TS enzyme (0.5 units/µL).

  • Substrate: dUMP (200 µM stock).

  • Cofactor: 5,10-Methylenetetrahydrofolate (200 µM stock).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 1 mM EDTA, 5 mM DTT.

Workflow:

  • Preparation: Dilute the test compound (fluoropyrimidine derivative) in DMSO to create a concentration gradient (0.1 nM – 10 µM).

  • Incubation: Mix 10 µL of enzyme + 10 µL of test compound + 70 µL Assay Buffer. Incubate at 25°C for 10 minutes to allow pre-equilibrium binding.

  • Initiation: Add 10 µL of substrate mixture (dUMP + Cofactor) to initiate the reaction.

  • Measurement: Monitor Absorbance (340 nm) every 30 seconds for 10 minutes using a UV-Vis spectrophotometer.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine 
    
    
    
    using non-linear regression.
Protocol B: Cytotoxicity Assessment (MTT Assay)

While standard, the specific parameters for fluoropyrimidines require longer incubation times due to the S-phase specific mechanism [5].

  • Cell Seeding: 3,000–5,000 cells/well (HT-29 or HCT-116 lines).

  • Drug Exposure: 72 hours (Critical: 24h is insufficient for antimetabolites).

  • Readout: Absorbance at 570 nm.

Experimental Workflow Diagram

TS_Assay_Workflow Step1 Step 1: Pre-Incubation (Enzyme + Inhibitor) Step2 Step 2: Substrate Addition (dUMP + Cofactor) Step1->Step2 10 min @ 25°C Step3 Step 3: Kinetic Read (Abs 340nm, 10 mins) Step2->Step3 Initiate Step4 Step 4: Data Analysis (IC50 Calculation) Step3->Step4 Regression

Figure 2: Step-by-step workflow for the spectrophotometric Thymidylate Synthase inhibition assay.

Overcoming Resistance & Future Directions

DPD Deficiency and Toxicity

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in 5-FU catabolism.[4][5] Deficiency in DPD (encoded by DPYD) leads to severe, life-threatening toxicity (neutropenia, mucositis) because the drug is not cleared.

  • Guideline: Pre-treatment genotyping for DPYD variants (e.g., DPYD2A*) is now recommended by the EMA and increasingly adopted in US clinical practice [6].[5]

  • Resistance: Conversely, tumors with high DPD expression degrade 5-FU before it can work, leading to resistance.

Next-Generation Strategies

Current research focuses on:

  • DPD Inhibitors: Combining 5-FU with Eniluracil or Gimeracil to prevent catabolism and increase half-life.

  • Polymeric Nanoparticles: Encapsulating fluoropyrimidines to improve tumor accumulation via the EPR effect and reduce systemic toxicity.

  • Allosteric TS Inhibitors: Developing non-substrate analogs that bind to the interface of the TS dimer, overcoming resistance caused by substrate-binding site mutations.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

  • PharmGKB. (2024). Fluoropyrimidine Pathway, Pharmacodynamics.[2][6] Clinical Pharmacogenetics Implementation Consortium. Link

  • Gmeiner, W. H. (2020).[7] Novel Chemical Strategies for Fluoropyrimidine Development. Chemical Reviews. Link

  • Costi, M. P., et al. (2005). Thymidylate synthase inhibition assay: a kinetic study. Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2010). Growth inhibition assay in vitro (MTT assay) for lung cancer cell lines. British Journal of Cancer. Link

  • European Society for Medical Oncology (ESMO). (2020). DPD testing before treatment with fluoropyrimidines.[4][5][6] ESMO Recommendations. Link

Sources

Technical Deep Dive: Pharmacological Architecture of Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In medicinal chemistry, the pyrimidine ring (1,3-diazine) is classified as a "privileged scaffold" due to its ability to serve as a ligand for a diverse array of biological targets. Its ubiquity in nature—forming the cytosine, thymine, and uracil bases of DNA and RNA—provides an inherent affinity for enzymes involved in nucleotide biosynthesis and polymerization.

This guide moves beyond basic textbook definitions to explore the pharmacological kinetics , structure-activity relationships (SAR) , and experimental validation protocols required for developing next-generation pyrimidine therapeutics.

Structural Biology & SAR Vectors

The pharmacological versatility of pyrimidine stems from its specific functionalization vectors. A rational drug design approach targets four key positions on the ring.

The SAR Matrix
PositionPharmacological RoleChemical Modification Strategy
N1 Bioavailability & Solubility Glycosylation (nucleoside analogs) or alkylation to improve lipophilicity/membrane permeability. Primary site for prodrug masking.
C2 Receptor Binding Affinity Electron-donating groups (e.g., -NH2, -SH) enhance H-bonding with kinase hinge regions. Critical for EGFR/CDK inhibition.
C4 Nucleophilic Attack Site Substitution here often dictates the electrophilicity of the ring. Amino or hydroxyl groups at C4 mimic natural substrates (cytosine/uracil).
C5 Metabolic Stability & Sterics The "Warhead" Position. Halogenation (F, Cl) blocks enzymatic methylation (e.g., by Thymidylate Synthase) or prevents metabolic degradation.
Visualizing the SAR Logic

The following diagram illustrates the functional logic of the pyrimidine core.

PyrimidineSAR Core Pyrimidine Core (1,3-Diazine) N1 N1 Position: Solubility & Prodrugs (Glycosylation) Core->N1  Pharmacokinetics   C2 C2 Position: H-Bonding Donor/Acceptor (Kinase Hinge Binding) Core->C2  Affinity   C5 C5 Position: Metabolic Blockade (Halogenation/Sterics) Core->C5  Stability   C4 C4 Position: Substrate Mimicry (Nucleophilic Center) Core->C4  Specificity  

Figure 1: Functional mapping of the pyrimidine scaffold. Each position dictates a specific pharmacological outcome.

Mechanistic Pharmacology

The Antimetabolite Paradigm: Thymidylate Synthase (TS) Inhibition

The classic mechanism of pyrimidine pharmacology is best exemplified by 5-Fluorouracil (5-FU) .[1] It functions as a "suicide inhibitor" of Thymidylate Synthase (TS), the enzyme responsible for methylating dUMP to dTMP (essential for DNA repair/replication).

Mechanism of Action:

  • Bioactivation: 5-FU is a prodrug. It must be ribosylated and phosphorylated to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP ).

  • Ternary Complex Formation: FdUMP binds to the nucleotide-binding site of TS. The cofactor 5,10-methylene-tetrahydrofolate (CH2THF) enters.

  • Covalent Trapping: Normally, TS transfers a methyl group to C5 of dUMP. However, the Fluorine atom at C5 of FdUMP cannot be abstracted. This results in a stable, covalent ternary complex (Enzyme-Inhibitor-Cofactor) that permanently disables the enzyme.

  • Thymineless Death: Depletion of dTMP halts DNA synthesis, leading to apoptosis.

TS_Inhibition Prodrug 5-FU (Prodrug) Activation Metabolic Activation (TP, UP, TK Enzymes) Prodrug->Activation FdUMP FdUMP (Active Metabolite) Activation->FdUMP Complex STABLE TERNARY COMPLEX (Covalent Bond at C6) FdUMP->Complex  Binds Active Site   TS Thymidylate Synthase (TS) TS->Complex Cofactor 5,10-CH2-THF (Cofactor) Cofactor->Complex Outcome dTMP Depletion -> DNA Damage -> Apoptosis Complex->Outcome  Irreversible Inhibition  

Figure 2: The "Suicide Inhibition" pathway of Thymidylate Synthase by 5-FU active metabolites.

Antiviral Nucleoside Analogs

In antiviral therapy (e.g., Zidovudine/AZT , Sofosbuvir ), the pyrimidine ring is modified at the sugar moiety (N1) or the base (C4/C5) to act as a Chain Terminator .

  • Logic: The viral polymerase incorporates the analog into the growing RNA/DNA chain.[2]

  • Effect: The analog lacks the 3'-OH group required for the next phosphodiester bond, causing immediate chain termination and halting viral replication.

Experimental Frameworks: Self-Validating Protocols

To ensure data integrity (E-E-A-T), researchers must use validated assays. Below are the standard protocols for assessing pyrimidine pharmacology.

Protocol A: Spectrophotometric Thymidylate Synthase (TS) Inhibition Assay

Objective: Quantify the Ki of a pyrimidine derivative against recombinant human TS. Principle: Monitor the increase in absorbance at 340 nm , which corresponds to the oxidation of the cofactor 5,10-CH2-THF to 7,8-dihydrofolate (DHF).

Reagents:

  • Assay Buffer (Morrison): 50 mM TES (pH 7.4), 25 mM MgCl2, 6.5 mM HCHO, 1 mM EDTA, 75 mM 2-mercaptoethanol.

  • Substrate: 100 µM dUMP.

  • Cofactor: 200 µM 5,10-CH2-THF.

  • Enzyme: 40 nM Recombinant Human TS.[3]

Workflow:

  • Equilibration: Incubate Enzyme + Buffer + Inhibitor (Test Compound) at 25°C for 5 minutes. Why? To allow non-covalent pre-association.

  • Initiation: Add dUMP and Cofactor mixture to start the reaction.

  • Measurement: Monitor Absorbance (340 nm) continuously for 10 minutes.

  • Validation:

    • Positive Control:[4] FdUMP (Expect >90% inhibition at 1 µM).

    • Negative Control: DMSO vehicle only.

  • Calculation: Plot velocity (

    
    ) vs. inhibitor concentration (
    
    
    
    ) to determine
    
    
    .
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine cell viability post-treatment. Critical Note: Pyrimidine antimetabolites are S-phase specific. Short incubations (<24h) may yield false negatives. 72-hour incubation is mandatory.

Workflow:

  • Seeding: Seed cells (e.g., A549, HCT116) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Add serial dilutions of pyrimidine derivative. Include 5-FU as a reference standard.

  • Incubation: Incubate for 72 hours at 37°C/5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO. Read OD at 570 nm.

Advanced Pharmacokinetics: The DPD Bottleneck

A critical failure point in pyrimidine drug development is the metabolic enzyme Dihydropyrimidine Dehydrogenase (DPD) .[1][5]

  • Function: DPD (encoded by DPYD) catabolizes >80% of endogenous and exogenous pyrimidines (like 5-FU) into inactive metabolites (dihydrofluorouracil).[1]

  • Clinical Risk: Patients with DPYD polymorphisms (e.g., DPYD2A*) have reduced enzyme activity. Administering standard doses to these patients leads to severe toxicity (neutropenia, mucositis) because the drug is not cleared.

  • Development Implication: New pyrimidine drugs should be screened for DPD stability. If the compound is a DPD substrate, it will require co-administration with a DPD inhibitor (like Eniluracil) or dose stratification.

References

  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics.Section: Chemotherapy of Neoplastic Diseases. (Standard Text).
  • National Center for Biotechnology Information (NCBI). Structure-Activity Relationships of Pyrimidine Derivatives. Available at: [Link]

  • Amsterdam UMC. Novel mass spectrometry-based assay for thymidylate synthase activity. Available at: [Link]

  • Clinical Pharmacology & Therapeutics. DPYD and TYMS polymorphisms as predictors of 5-fluorouracil toxicity.[1] Available at: [Link]

  • Journal of Biological Chemistry. Cooperative Inhibition of Human Thymidylate Synthase. Available at: [Link]

Sources

Mechanism of Action of JAK2 Inhibitors: A Technical Deep Dive into AZD1480

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context

The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—serves as the critical signaling hub for type I and II cytokine receptors. Dysregulation of JAK2, particularly through the V617F mutation, is the oncogenic driver in Myeloproliferative Neoplasms (MPNs) and contributes to STAT3-dependent survival in solid tumors (e.g., glioma, ovarian, breast).

AZD1480 represents a potent, ATP-competitive small-molecule inhibitor designed to abrogate this signaling axis.[1][2] While its clinical development was halted due to pleiotropic neurological toxicity, it remains a gold-standard tool compound for dissecting JAK2-dependent biology in preclinical models. This guide deconstructs its molecular mechanism, selectivity profile, and the experimental protocols required to validate its activity.

Molecular Mechanism of Action

Binding Mode & Kinetics

AZD1480 functions as a Type I ATP-competitive inhibitor . It binds to the kinase domain (JH1) of JAK2 in the active conformation, physically blocking the ATP binding pocket. This prevents the transfer of the


-phosphate from ATP to the tyrosine residues on the substrate (STAT proteins), effectively silencing the pathway.
  • Ki (Inhibition Constant): 0.26 nM for JAK2.[3]

  • Binding Dynamics: The molecule exhibits fast-on/fast-off kinetics, typical of ATP-competitive inhibitors, but requires continuous dosing to maintain suppression due to rapid resynthesis or reactivation of the target in vivo.

Selectivity Profile

A critical requirement for any kinase inhibitor is selectivity. AZD1480 displays a "JAK2-biased" profile but retains significant potency against JAK1.

Table 1: Kinase Selectivity Profile (Cell-Free Enzymatic Assays)

Kinase TargetIC50 (nM)Selectivity Ratio (vs. JAK2)Biological Implication
JAK2 < 0.4 1x (Reference) Primary oncogenic blockade.
JAK1~1.3~3xDual inhibition likely contributes to efficacy but also immunosuppression.
JAK3> 25> 50xSpared relative to JAK1/2; reduces risk of severe SCID-like immunodeficiency.
TYK2> 10> 20xLess potent inhibition.
Aurora A~15~35xOff-target effect; may contribute to G2/M arrest in some cell lines.

Technical Insight: The marginal selectivity against JAK1 is significant.[3] While designed as a JAK2 inhibitor, in cellular contexts, AZD1480 effectively acts as a JAK1/2 inhibitor.[1] This is advantageous for blocking IL-6 signaling (which utilizes JAK1/2/Tyk2) but increases the toxicity profile.

Signaling Dynamics & Pathway Blockade

The canonical mechanism involves the blockade of the IL-6/JAK2/STAT3 axis .

  • Upstream: Cytokines (IL-6, OSM) bind gp130-linked receptors, inducing receptor dimerization.

  • Activation: JAK2 trans-phosphorylates; AZD1480 competes with ATP, preventing this autophosphorylation and the subsequent phosphorylation of the receptor tails.

  • Signal Transduction: STAT3 is recruited but cannot be phosphorylated at Tyr705.

  • Nuclear Blockade: Unphosphorylated STAT3 cannot dimerize or translocate to the nucleus.

  • Transcriptional Arrest: Downstream targets Bcl-xL (survival), Cyclin D1/D2 (proliferation), and VEGF (angiogenesis) are downregulated.

Visualization: JAK2/STAT3 Signaling Blockade

JAK_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (IL-6/OSM) Receptor Cytokine Receptor (gp130) Cytokine->Receptor Binding JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT3_Inactive STAT3 (Monomer) JAK2->STAT3_Inactive Phosphorylation (Blocked) AZD1480 AZD1480 (Inhibitor) AZD1480->JAK2 ATP Competition (Ki = 0.26 nM) STAT3_Active p-STAT3 (Dimer) AZD1480->STAT3_Active Prevents Formation ATP ATP ATP->JAK2 Blocked by AZD1480 STAT3_Inactive->STAT3_Active p-Tyr705 Transcription Gene Transcription (Bcl-xL, Cyclin D1) STAT3_Active->Transcription Translocation Tumorigenesis Tumor Growth & Angiogenesis Transcription->Tumorigenesis Promotion

Caption: Figure 1: Molecular blockade of the JAK/STAT axis. AZD1480 competes with ATP at the JAK2 kinase domain, preventing STAT3 phosphorylation and subsequent nuclear translocation.[3][4]

Experimental Validation Protocols

To rigorously validate AZD1480's mechanism in a new model system, specific protocols must be employed. The following methodologies are optimized for detecting phosphoprotein modulation.

Protocol A: Cell-Free Kinase Activity Assay

Purpose: To determine the intrinsic potency (IC50) against recombinant kinases, independent of cellular permeability.

  • Buffer Preparation:

    • Base: 50 mM HEPES (pH 7.3).

    • Additives: 1 mM DTT (reducing agent), 0.01% Tween-20 (prevents aggregation), 50 mg/mL BSA (stabilizer), 10 mM MgCl2 (cofactor).

  • Substrate Selection:

    • For JAK1: Use peptide FITC-C6-KKHTDDGYMPMSPGVA-NH2.[5]

    • For JAK2/3: Use FAM-SRCtide.[5]

  • Reaction Assembly:

    • Incubate Recombinant JAK enzyme + Peptide Substrate + AZD1480 (10-point dose response, 0.3 nM to 8.3 µM).

    • Initiate reaction with ATP at Km concentration (Critical: JAK1 Km=55µM, JAK2 Km=15µM).[5] Using saturating ATP (e.g., 5mM) will shift the IC50 higher, as AZD1480 is ATP-competitive.

  • Readout: Measure fluorescence polarization or mobility shift (e.g., Caliper EZ Reader) to quantify phosphorylation.

Protocol B: Cellular Signaling Analysis (Western Blot)

Purpose: To confirm target engagement in a biological context (Inhibition of p-STAT3).

Critical Step: Lysis Buffer Composition Standard lysis buffers often fail to preserve phosphorylation states. You must use a phosphatase inhibitor cocktail.

  • RIPA Buffer +:

    • Protease Inhibitors: Leupeptin, Aprotinin, PMSF (0.5 mM).[2]

    • Phosphatase Inhibitors (Mandatory): Sodium Orthovanadate (Na3VO4, 1.0 mM) and Sodium Fluoride (NaF, 10 mM).

Workflow:

  • Starvation: Serum-starve cells (e.g., U266, MDA-MB-468) for 4–18 hours to reduce basal signaling.

  • Drug Treatment: Treat with AZD1480 (Dose range: 0.05 µM – 5.0 µM) for 2 hours.

  • Stimulation: Challenge with IL-6 (10 ng/mL) for 15 minutes.

  • Harvest: Rapidly wash with ice-cold PBS + 0.1 mM Na3VO4. Lyse immediately on ice.

  • Immunoblotting:

    • Primary Targets: p-STAT3 (Tyr705), p-JAK2 (Tyr1007/1008).

    • Loading Controls: Total STAT3, Total JAK2,

      
      -Actin.
      
    • Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3 (72h post-treatment).

Efficacy & Resistance Patterns

In Vivo Efficacy (Xenograft Models)

AZD1480 demonstrates robust efficacy in STAT3-driven models (e.g., MDA-MB-468 breast, DU145 prostate).

  • Dosing: 30–50 mg/kg/day (Oral gavage).

  • Pharmacodynamics: Complete suppression of p-STAT3 in tumor tissue is observed 2 hours post-dose.[3]

  • Recovery: p-STAT3 levels often begin to recover 6–10 hours post-dose, necessitating BID (twice daily) dosing for sustained suppression in aggressive models.

Clinical Toxicity & Failure

Despite preclinical promise, AZD1480 failed in Phase I clinical trials.

  • Adverse Events: Dose-limiting neurotoxicity (dizziness, ataxia, hallucinations).[6][7]

  • Mechanism of Toxicity: Likely off-target inhibition of CNS kinases or JAK2 inhibition in specific neural populations, coupled with the compound's ability to cross the blood-brain barrier.

  • Lesson: While AZD1480 is an excellent in vitro and in vivo tool compound for research, its safety profile precludes clinical use.

Visualization: Validation Workflow

Validation_Workflow cluster_invitro Phase 1: In Vitro Validation cluster_invivo Phase 2: In Vivo Validation Enzymatic Kinase Assay (Recombinant JAK2) Cellular Cell Viability (MTS Assay) Enzymatic->Cellular Selectivity Confirmation Western Western Blot (p-STAT3/PARP) Cellular->Western Mechanism Confirmation Xenograft Xenograft Model (MDA-MB-468) Western->Xenograft Go/No-Go Decision PD_Analysis PD Analysis (Tumor Lysate p-STAT3) Xenograft->PD_Analysis Target Engagement

Caption: Figure 2: Step-wise validation pipeline. Transition from enzymatic IC50 determination to mechanistic confirmation via Western Blot, culminating in in vivo xenograft pharmacodynamics.

References

  • Hedvat, M., et al. (2009). "The JAK2 inhibitor AZD1480 potently blocks Stat3 signaling and oncogenesis in solid tumors."[2][8][4][6] Cancer Cell, 16(6), 487-497.[2][8]

  • Ioannidis, S., et al. (2011). "Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway." Journal of Medicinal Chemistry, 54(1), 262-276.[8]

  • Scuto, A., et al. (2011). "The novel JAK inhibitor AZD1480 blocks STAT3 and FGFR3 signaling, resulting in suppression of human myeloma cell growth and survival." Leukemia, 25(3), 538-550.

  • Plimack, E. R., et al. (2013). "AZD1480: a phase I study of a novel JAK2 inhibitor in solid tumors."[7] The Oncologist, 18(3), 319-320.

Sources

Fluorine in Medicinal Chemistry: A Technical Guide to Optimizing Drug Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorine has become an indispensable element in modern drug discovery.[1] Its unique electronic properties and small size offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[2] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity.[3] These modifications frequently lead to improved drug metabolism and pharmacokinetics (DMPK), enhanced target selectivity, and greater overall efficacy.[1] Beyond therapeutics, the fluorine-18 isotope is a cornerstone of positron emission tomography (PET) imaging, a critical diagnostic modality in oncology and neurology.[3][4] This guide provides an in-depth technical overview of the strategic roles of fluorine, detailing the underlying mechanisms, field-proven experimental protocols, and key considerations for its application in drug development.

Section 1: The Unique Physicochemical Profile of Fluorine

The utility of fluorine in medicinal chemistry stems from a unique combination of its fundamental properties. As the most electronegative element, it exerts a powerful inductive electron-withdrawing effect, yet it is only slightly larger than a hydrogen atom (Van der Waals radius of 1.47 Å vs. 1.20 Å for H), allowing it to act as a bioisostere for hydrogen.[3][5] This substitution is sterically conservative but electronically profound.[6] Furthermore, the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage.[2][5] This trifecta of properties—high electronegativity, small size, and high bond strength—allows for targeted molecular modifications that can address common challenges in drug discovery, from metabolic instability to poor target engagement.[7]

Section 2: Enhancing Pharmacokinetics through Strategic Fluorination

A primary driver for incorporating fluorine is the optimization of a drug's pharmacokinetic profile, particularly its metabolic stability and membrane permeability.[8]

Mastering Metabolic Stability

One of the most established and impactful applications of fluorine is to block metabolic "soft spots."[2] Many drug candidates fail due to rapid oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[9] These enzymes often hydroxylate electron-rich C-H bonds, particularly at benzylic or para-aromatic positions, marking the molecule for clearance.[10]

Causality of Metabolic Shielding: By replacing a metabolically labile hydrogen atom with fluorine, chemists can effectively shield the molecule from CYP-mediated oxidation.[9] The high strength of the C-F bond (~109 kcal/mol) makes it energetically unfavorable for the enzyme to break this bond and perform the hydroxylation reaction.[2] The strong electron-withdrawing nature of fluorine also deactivates the surrounding molecular environment, further reducing its susceptibility to oxidation.[10] This strategy can significantly increase a drug's half-life and oral bioavailability.[1][7]

cluster_0 Standard Metabolism (C-H Bond) cluster_1 Fluorine-Blocked Metabolism (C-F Bond) Drug_CH Drug with Metabolic Soft Spot (R-H) CYP450_1 Cytochrome P450 (Oxidation) Drug_CH->CYP450_1 Vulnerable Site Metabolite Hydroxylated Metabolite (R-OH) (Inactive / Rapidly Cleared) CYP450_1->Metabolite Metabolic Reaction Drug_CF Fluorinated Drug (R-F) CYP450_2 Cytochrome P450 (Oxidation) Drug_CF->CYP450_2 Resistant Site NoReaction Metabolism Blocked (Increased Half-Life) CYP450_2->NoReaction Reaction Inhibited cluster_0 Unsubstituted Amine cluster_1 Fluorinated Amine Amine R-CH₂-NH₂ Equilibrium1 pKa ≈ 10 (Mostly Protonated at pH 7.4) Amine->Equilibrium1 FluorinatedAmine F-CH₂-NH₂ ProtonatedAmine R-CH₂-NH₃⁺ Equilibrium1->ProtonatedAmine Equilibrium2 pKa ≈ 8 (Increased Neutral Form at pH 7.4) FluorinatedAmine->Equilibrium2 ProtonatedFluorinated F-CH₂-NH₃⁺ Equilibrium2->ProtonatedFluorinated cluster_ligand Fluorinated Ligand cluster_protein_residues Protein Residues Protein Protein Binding Pocket LigandCore Drug Scaffold Fluorine F LigandCore->Fluorine Amide Backbone Amide (NH) Fluorine->Amide H-Bond / Electrostatic Interaction Aromatic Aromatic Ring (e.g., Phe, Tyr) Fluorine->Aromatic Orthogonal Multipolar Interaction Cyclotron Cyclotron (Produces ¹⁸F Isotope) Radiosynthesis Radiosynthesis Unit (Labels molecule, e.g., FDG) Cyclotron->Radiosynthesis Injection Patient Injection (IV Administration of ¹⁸F-FDG) Radiosynthesis->Injection Uptake Biological Uptake (Accumulation in high- metabolism tissue, e.g., tumors) Injection->Uptake PET_Scanner PET/CT Scanner (Detects gamma rays) Uptake->PET_Scanner Image 3D Diagnostic Image (Visualizes metabolic activity) PET_Scanner->Image

Sources

Methodological & Application

Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

The architectural precision of therapeutic agents is a cornerstone of modern drug development. Chiral amines, in particular, represent a privileged structural motif, integral to the efficacy of a vast array of pharmaceuticals. Their stereochemistry often dictates the pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine stands as a quintessential example of a high-value chiral amine, serving as a critical building block in the synthesis of targeted therapies. Notably, it is a key intermediate in the preparation of potent Janus kinase (JAK) inhibitors, such as AZD1480, which have been investigated for the treatment of myeloproliferative neoplasms.[1][2] The fluorine atom on the pyrimidine ring can enhance metabolic stability and binding affinity, making this amine a valuable component in medicinal chemistry.

This comprehensive guide provides detailed protocols and expert insights into the principal synthetic strategies for obtaining enantiopure (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine. We will explore three distinct and robust methodologies:

  • Biocatalytic Asymmetric Amination: Leveraging the exquisite stereoselectivity of ω-transaminases for a green and efficient synthesis.

  • Asymmetric Hydrogenation: Employing transition metal catalysis for the direct, enantioselective reduction of a prochiral imine precursor.

  • Classical Chiral Resolution: A traditional yet reliable method for separating the desired (S)-enantiomer from a racemic mixture.

Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to understand, adapt, and troubleshoot these synthetic pathways.

Strategic Overview of Synthetic Pathways

The synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine can be approached through several distinct strategies, each with its own set of advantages and considerations. The choice of method will often depend on factors such as available resources, scale of synthesis, and desired enantiopurity. The following diagram illustrates the three primary synthetic routes detailed in this guide.

G cluster_0 Starting Materials cluster_1 Synthetic Methodologies cluster_2 Target Molecule 2-Acetyl-5-fluoropyrimidine 2-Acetyl-5-fluoropyrimidine Enzymatic_Amination Biocatalytic Asymmetric Amination (ω-Transaminase) 2-Acetyl-5-fluoropyrimidine->Enzymatic_Amination Prochiral Ketone Asymmetric_Hydrogenation Asymmetric Hydrogenation (Ir/Chiral Ligand) 2-Acetyl-5-fluoropyrimidine->Asymmetric_Hydrogenation via Imine Formation Racemic_Amine Racemic 1-(5-Fluoropyrimidin-2-yl)ethanamine Chiral_Resolution Classical Chiral Resolution (Tartaric Acid Derivative) Racemic_Amine->Chiral_Resolution Final_Product (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Enzymatic_Amination->Final_Product Asymmetric_Hydrogenation->Final_Product Chiral_Resolution->Final_Product

Caption: Overview of the three primary synthetic routes to (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine.

Methodology 1: Biocatalytic Asymmetric Amination using ω-Transaminase

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering unparalleled selectivity under mild reaction conditions. ω-Transaminases (ω-TAs) are particularly adept at the asymmetric synthesis of chiral amines from prochiral ketones.[3][4] This method is often preferred for its high enantioselectivity, operational simplicity, and environmentally benign nature. The ω-transaminase from Vibrio fluvialis has shown excellent performance in the amination of various ketones, including the precursor to our target molecule.[5][6]

Reaction Principle

The enzymatic reaction involves the transfer of an amino group from a suitable amine donor to the carbonyl group of 2-acetyl-5-fluoropyrimidine. The enzyme's chiral active site directs the addition of the amino group to one face of the ketone, leading to the formation of the (S)-enantiomer with high enantiomeric excess (ee). A co-product, the deaminated donor, is also formed. To drive the reaction equilibrium towards the product, an excess of the amine donor is typically used, and in some cases, a system for the removal of the co-product is employed.

G Ketone 2-Acetyl-5-fluoropyrimidine Enzyme ω-Transaminase (Vibrio fluvialis) Ketone->Enzyme Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme Product (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Enzyme->Product Coproduct Co-product (e.g., Acetone) Enzyme->Coproduct

Caption: The biocatalytic cycle of ω-transaminase for asymmetric amination.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Acetyl-5-fluoropyrimidine≥98%Commercial Source
ω-Transaminase (Vibrio fluvialis)Lyophilized powderCommercial Source
Isopropylamine≥99%Commercial Source
Pyridoxal 5'-phosphate (PLP)≥98%Commercial Source
Potassium phosphate buffer (pH 7.5)1 M solutionIn-house prep.
TolueneACS gradeCommercial Source
Sodium sulfate (anhydrous)ACS gradeCommercial Source
Dichloromethane (DCM)ACS gradeCommercial Source
Hydrochloric acid (HCl) in diethyl ether2 M solutionCommercial Source

Procedure:

  • Enzyme Solution Preparation: In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.5). To this buffer, add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Dissolve the lyophilized ω-transaminase powder in the PLP-containing buffer to a final concentration of 5-10 mg/mL. Stir gently until the enzyme is fully dissolved.

  • Reaction Setup: To the enzyme solution, add isopropylamine as the amine donor. A significant excess is recommended to drive the reaction equilibrium; a final concentration of 0.5 M to 1.0 M is typical.

  • Substrate Addition: Dissolve 2-acetyl-5-fluoropyrimidine in toluene to a concentration of 100-200 mM. Add this organic solution to the aqueous enzyme solution to create a two-phase system. The volume ratio of the organic to aqueous phase can be optimized, with a 1:1 ratio being a good starting point. The two-phase system helps to alleviate substrate and product inhibition.[7]

  • Reaction Conditions: Maintain the reaction mixture at a constant temperature, typically between 25-35 °C, with vigorous stirring to ensure adequate mixing of the two phases. Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by chiral HPLC. The reaction is typically complete within 24-48 hours.

  • Work-up and Isolation: Once the reaction has reached completion, separate the organic layer. Extract the aqueous layer with toluene (2 x volume of the aqueous layer). Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent. For isolation as the hydrochloride salt, dissolve the purified free amine in diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Methodology 2: Asymmetric Hydrogenation of the Prochiral Imine

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds.[8] This approach involves the reduction of a prochiral precursor, in this case, the N-unsubstituted imine of 2-acetyl-5-fluoropyrimidine, using molecular hydrogen in the presence of a chiral transition metal catalyst. Iridium complexes bearing chiral phosphine ligands, such as those from the Josiphos family, have proven to be particularly effective for the asymmetric hydrogenation of N-heteroaromatic imines.[9]

Reaction Principle

The synthesis begins with the formation of the imine from 2-acetyl-5-fluoropyrimidine and a source of ammonia. This imine is then hydrogenated in the presence of a chiral iridium catalyst. The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the C=N double bond, resulting in the formation of the desired (S)-amine with high enantioselectivity.

G Start 2-Acetyl-5-fluoropyrimidine Imine_Formation Imine Formation (+ NH3 source) Start->Imine_Formation Imine N-(5-Fluoropyrimidin-2-yl)ethan-1-imine Imine_Formation->Imine Hydrogenation Asymmetric Hydrogenation (H₂, [Ir(COD)Cl]₂, Chiral Ligand) Imine->Hydrogenation Product (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Hydrogenation->Product

Caption: Workflow for the asymmetric hydrogenation approach.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Acetyl-5-fluoropyrimidine≥98%Commercial Source
Ammonium acetateACS gradeCommercial Source
[Ir(COD)Cl]₂98%Commercial Source
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos SL-J002-1)97%Commercial Source
IodineACS gradeCommercial Source
TolueneAnhydrousCommercial Source
Hydrogen gasHigh purityCommercial Source

Procedure:

  • Imine Formation (in situ): In a high-pressure autoclave equipped with a magnetic stir bar, combine 2-acetyl-5-fluoropyrimidine (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous toluene.

  • Catalyst Preparation: In a separate glovebox, prepare the catalyst precursor by dissolving [Ir(COD)Cl]₂ (0.5 mol%) and the chiral Josiphos ligand (1.1 mol%) in anhydrous toluene. Add iodine (2.0 mol%) to this solution and stir for 30 minutes.

  • Hydrogenation: Transfer the catalyst solution to the autoclave containing the ketone and ammonia source. Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to 50-80 bar. Heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by HPLC. Once the reaction is complete (typically 12-24 hours), cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel column chromatography (DCM/methanol gradient) to afford the pure (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine.

Methodology 3: Classical Chiral Resolution of the Racemic Amine

Chiral resolution is a well-established technique for separating enantiomers from a racemic mixture. This method relies on the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts.[10] Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequent treatment of the desired diastereomeric salt with a base liberates the enantiopure amine. Derivatives of tartaric acid are commonly used as resolving agents for basic compounds.[11][12]

Principle of Chiral Resolution

The racemic amine, a mixture of (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral acid, such as (+)-dibenzoyl-D-tartaric acid. This reaction forms two diastereomeric salts: [(S)-amine·(+)-acid] and [(R)-amine·(+)-acid]. These diastereomers have different solubilities in a given solvent system, allowing for the selective crystallization of one salt, while the other remains in solution.

G Racemic_Amine Racemic 1-(5-Fluoropyrimidin-2-yl)ethanamine ((R)- and (S)-enantiomers) Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (+)-Dibenzoyl-D-tartaric acid) Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomeric Salts [(S)-amine·(+)-acid] and [(R)-amine·(+)-acid] Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separated_Salt Crystallized Diastereomeric Salt (e.g., [(S)-amine·(+)-acid]) Crystallization->Separated_Salt Liberation Basification Separated_Salt->Liberation Final_Product (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Liberation->Final_Product

Caption: Stepwise process of classical chiral resolution.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Racemic 1-(5-Fluoropyrimidin-2-yl)ethanamine≥98%In-house or Commercial
(+)-Dibenzoyl-D-tartaric acid≥98%Commercial Source
MethanolACS gradeCommercial Source
Sodium hydroxide (NaOH) solution1 M aqueousIn-house prep.
Dichloromethane (DCM)ACS gradeCommercial Source

Procedure:

  • Preparation of the Racemic Amine: The racemic amine can be synthesized by standard methods, such as the reductive amination of 2-acetyl-5-fluoropyrimidine using a non-chiral reducing agent like sodium borohydride in the presence of an ammonia source.

  • Formation of Diastereomeric Salts: Dissolve racemic 1-(5-fluoropyrimidin-2-yl)ethanamine (1.0 eq) in warm methanol. In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (0.5 eq) in warm methanol. Slowly add the resolving agent solution to the amine solution with stirring.

  • Fractional Crystallization: Allow the resulting solution to cool slowly to room temperature, and then store it at 4 °C for 12-24 hours to facilitate crystallization. The less soluble diastereomeric salt will precipitate.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The enantiomeric purity of the amine in the salt can be determined by chiral HPLC after liberating the free amine from a small sample. If the desired purity is not achieved, the salt can be recrystallized from fresh methanol.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of water and dichloromethane. Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine. Further purification can be achieved by column chromatography if necessary.

Purification and Characterization

Regardless of the synthetic method employed, the final product must be rigorously purified and characterized to ensure it meets the required standards for use in research and drug development.

Purification
  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the free amine. A mobile phase gradient of dichloromethane and methanol is typically effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification technique. For the hydrochloride salt, precipitation from an ethereal solution is standard.

Characterization

Analytical Data Summary:

Analysis TechniqueExpected Results for (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.55 (s, 2H), 4.40 (q, J = 6.8 Hz, 1H), 1.75 (br s, 2H), 1.50 (d, J = 6.8 Hz, 3H).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 169.5, 157.0 (d, J = 260.6 Hz), 142.5 (d, J = 20.2 Hz), 49.5, 23.0.
Chiral HPLC Baseline separation of the (R)- and (S)-enantiomers. Enantiomeric excess (ee) should be ≥99% for successful asymmetric synthesis or resolution.
Mass Spectrometry (ESI+) m/z calculated for C₆H₉FN₃ [M+H]⁺: 142.0775; found: 142.0778.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol:

A robust chiral HPLC method is essential for determining the enantiomeric purity of the final product.

  • Column: Chiralcel OD-H (or equivalent cellulose-based chiral stationary phase).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution: The two enantiomers should be baseline resolved. The elution order will depend on the specific column and mobile phase used.

Conclusion and Future Perspectives

The synthesis of enantiomerically pure (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a critical step in the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide has detailed three robust and reliable methods for its preparation: biocatalytic amination, asymmetric hydrogenation, and classical chiral resolution.

The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program. For large-scale, green, and highly selective synthesis, the biocatalytic approach using ω-transaminases is particularly attractive. Asymmetric hydrogenation offers an efficient and atom-economical alternative, while chiral resolution remains a valuable and dependable, albeit sometimes more laborious, option.

The continued development of novel catalysts, both enzymatic and metallic, will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this and other valuable chiral amines. The protocols and insights provided herein serve as a solid foundation for researchers and drug development professionals to confidently and successfully synthesize (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine for their ongoing discovery efforts.

References

  • Meadows, R. E., Mulholland, K. R., Schürmann, M., Golden, M., Kierkels, H., Meulenbroeks, E., ... & Wells, A. S. (2013). Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Organic Process Research & Development, 17(9), 1117–1122. [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and bioengineering, 65(2), 206-211. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: from discovery and applications to protein engineering. Green Chemistry, 19(2), 333-360. [Link]

  • Koszelewski, D., Müller, D., & Kroutil, W. (2010). Asymmetric synthesis of chiral amines using ω-transaminases. In Asymmetric Synthesis and Application of α-Amino Acids (pp. 165-181). American Chemical Society. [Link]

  • Kelly, S. A., Pohle, S., & Turner, N. J. (2020). ω-Transaminases for the synthesis of chiral amines. Perspectives in Science, 12, 100412. [Link]

  • Semproli, R., Vaccaro, G., Ferrandi, E. E., Vanoni, M., Bavaro, T., Marrubini, G., ... & Monti, D. (2020). Use of Immobilized Amine Transaminase from Vibrio Fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐Yl)‐Ethanamine. ChemCatChem, 12(5), 1359-1367. [Link]

  • Ioannidis, S., Lamb, M. L., F-Ron, R., Block, M. H., Davies, A. M., Han, S., ... & Zinda, M. (2011). Discovery of 5-chloro-N2-((1S)-1-(5-fluoropyrimidin-2-yl) ethyl)-N4-(5-methyl-1H-pyrazol-3-yl) pyrimidine-2, 4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of medicinal chemistry, 54(1), 262-276. [Link]

  • Collet, A., Wilen, S. H., & Jacques, J. (1994). Enantiomers, racemates, and resolutions. Krieger Publishing Company. [Link]

  • Norman, P. (2010). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl) ethyl]-N4-(5-methyl-1H-pyrazol-3-yl) pyrimidine-2, 4-diamine (AZD1480), a potent and selective inhibitor of the Janus-activated kinases 1 and 2 (JAK1/2) for the treatment of myeloproliferative disorders. Drugs of the Future, 35(8), 639-645. [Link]

  • Kuwano, R., Kashiwabara, M., & Ohgomori, Y. (2008). Catalytic asymmetric hydrogenation of pyrimidines. Angewandte Chemie International Edition, 47(34), 6454-6456. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons. [Link]

  • Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070. [Link]

  • Faust, R. (2000). Resolution of enantiomers. Enantiomer, 5(3-4), 411-423. [Link]

  • Fogassy, E., Nógrádi, M., Pálovics, E., & Kozma, D. (2006). Resolution of racemic compounds by diastereomeric salt formation. Organic & biomolecular chemistry, 4(17), 3011-3030. [Link]

  • Scifinder-n, Chemical Abstracts Service. (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine. Accessed January 2024. [Link]

Sources

ω-Transaminase catalyzed synthesis of chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: ω-Transaminase Catalyzed Asymmetric Synthesis of Chiral Amines

Executive Summary

Chiral amines constitute approximately 40% of all pharmaceutical active ingredients.[1] Traditional chemical synthesis (e.g., transition-metal catalyzed hydrogenation) often requires high pressures, toxic metals, and complex protection/deprotection steps. ω-Transaminases (ω-TAs) offer a potent biocatalytic alternative, enabling the direct asymmetric amination of prochiral ketones with theoretical yields of 100% and enantiomeric excess (ee) often exceeding 99%.

This guide details the mechanistic grounding, process engineering strategies, and validated protocols for implementing ω-TA biocatalysis, moving from high-throughput screening to preparative scale-up.

Mechanistic Foundation: The Ping-Pong Bi-Bi Cycle

To optimize a transaminase reaction, one must understand the "Ping-Pong Bi-Bi" mechanism. The reaction does not involve a direct transfer between substrates. Instead, it shuttles an amino group via the cofactor Pyridoxal-5'-phosphate (PLP).[1][2]

Key Mechanistic Insight: The enzyme shuttles between two states: the PLP-form (Aldehyde, accepts amine) and the PMP-form (Amine, donates amine).[1] If the PMP-form is not efficiently recycled by the amine donor, the catalytic cycle stalls.

TransaminaseMechanism E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP 1. Deamination Product2 Chiral Amine (Product) E_PLP->Product2 releases E_PMP->E_PLP 2. Amination Product1 Copuct Ketone (e.g., Acetone) E_PMP->Product1 releases Donor Amine Donor (e.g., Isopropylamine) Donor->E_PLP binds Substrate Prochiral Ketone (Substrate) Substrate->E_PMP binds

Figure 1: The Ping-Pong Bi-Bi catalytic cycle of ω-Transaminases. The enzyme oscillates between PLP and PMP forms.

Strategic Process Development

The primary challenge in ω-TA catalysis is Thermodynamic Equilibrium . The reaction is reversible (


). To achieve high conversion, the equilibrium must be displaced.
Strategy A: Physical Displacement (Isopropylamine System)
  • Concept: Use Isopropylamine (IPA) as the amine donor.

  • Mechanism: IPA is converted to acetone. Acetone is highly volatile (b.p. 56°C).

  • Action: Continuously remove acetone via evaporation or nitrogen sweep.

  • Pros: Cheap donor, simple downstream processing (no enzyme cascades).

  • Cons: IPA can be inhibitory at high concentrations.

Strategy B: Chemical Displacement (Enzymatic Cascade)
  • Concept: Use L-Alanine as the donor and couple with Lactate Dehydrogenase (LDH).[3]

  • Mechanism: Alanine

    
     Pyruvate.[4] LDH converts Pyruvate 
    
    
    
    Lactate (consuming NADH).
  • Action: Pyruvate removal pulls the equilibrium.[4]

  • Pros: High thermodynamic drive.

  • Cons: Requires expensive co-enzymes (LDH, GDH for cofactor recycling) and NADH.

Strategy C: Spontaneous Displacement (Smart Donors)
  • Concept: Use o-xylylenediamine.[3]

  • Mechanism: The byproduct is an isoindole that spontaneously cyclizes and polymerizes.[3]

  • Action: Polymerization is irreversible and often colored (useful for screening).

Protocol 1: High-Throughput Screening (Colorimetric)

Purpose: Rapidly identify active enzymes for a specific ketone substrate without HPLC.

Reagents:

  • Amine Donor: o-xylylenediamine dihydrochloride (10 mM).

  • Cofactor: PLP (0.1 mM).

  • Buffer: HEPES (50 mM, pH 7.5).

  • Enzyme Library: Lyophilized ω-TA panel (1-2 mg/well).

Workflow:

  • Preparation: Dissolve o-xylylenediamine in buffer. Add PLP.

  • Substrate Loading: Add ketone substrate (final conc. 2-5 mM). Note: If substrate is insoluble, add DMSO (max 10% v/v).

  • Initiation: Add enzyme solution/powder to 96-well plate.

  • Incubation: Shake at 30°C for 24 hours.

  • Readout:

    • Positive Hit: Formation of a black/dark precipitate (isoindole polymer).

    • Negative: Solution remains clear/yellow.

  • Validation: Cherry-pick dark wells for HPLC chiral analysis.

Protocol 2: Preparative Synthesis (IPA-Driven)

Purpose: Gram-scale synthesis of a chiral amine using the most robust industrial method.

System Parameters:

  • Substrate: Acetophenone derivative (Model substrate).

  • Donor: Isopropylamine (IPA).

  • Equilibrium Shift: Acetone evaporation.

Step-by-Step Protocol:

StepActionTechnical Rationale
1. Buffer Prep Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Add 1 mM PLP.PLP is light-sensitive; wrap bottle in foil. High buffer strength maintains pH against amine basicity.
2. Donor Mix Add Isopropylamine (IPA) to buffer to reach 1.0 M (approx. 5-10 equivalents relative to substrate).Critical: Adjust pH after adding IPA. IPA is a strong base and will spike pH >11, inactivating the enzyme. Re-adjust to pH 7.5 with HCl.
3. Substrate Dissolve ketone substrate in DMSO. Add to buffer mix. Final DMSO conc. should be <15%.High DMSO aids solubility but can denature enzymes. 10-15% is the standard "safe zone" for engineered TAs.
4. Enzyme Add ω-TA (lyophilized powder, ~10-20 mg/mL or 5 U/mL).High enzyme loading is needed to overcome the slow kinetics near equilibrium.
5. Reaction Incubate at 30-45°C in an open vessel or with a Nitrogen Sweep .Crucial Step: You must remove acetone. If the vessel is sealed, conversion will stall at ~50%. A gentle

stream is ideal.
6. Monitoring Sample every 4 hours. Quench with acetonitrile, filter, and analyze via HPLC.Monitor both conversion and ee. If conversion stalls, add fresh enzyme (PLP may degrade) or more IPA.
7. Workup Acidify to pH 2 (HCl) to protonate amine. Wash with MTBE (removes unreacted ketone). Basify aqueous phase to pH 12 (NaOH). Extract amine into MTBE/DCM.This Acid/Base extraction purifies the amine from neutral impurities (ketones/alcohols).

Validated Architectures for Equilibrium Shifting

EquilibriumStrategies cluster_0 Strategy A: IPA (Physical) cluster_1 Strategy B: LDH Cascade (Chemical) IPA_Reaction Ketone + IPA <-> Amine + Acetone Acetone_Removal Acetone Removal (Evaporation/N2 Sweep) IPA_Reaction->Acetone_Removal Drives Eq. Ala_Reaction Ketone + Alanine <-> Amine + Pyruvate LDH_Step Pyruvate + NADH -> Lactate + NAD+ Ala_Reaction->LDH_Step Removes Pyruvate GDH_Step Glucose + NAD+ -> Gluconolactone + NADH LDH_Step->GDH_Step Recycles Cofactor

Figure 2: Comparison of Physical (IPA) vs. Chemical (LDH Cascade) equilibrium displacement strategies.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Enzyme inactivation by solvent or pH.Check pH after donor addition. Reduce DMSO concentration.
Stalled Conversion (~50%) Equilibrium limitation (Acetone buildup).Increase

sweep rate. Apply mild vacuum (if solvent permits). Add more IPA (up to 20 eq).
Precipitate in Reaction Substrate insolubility or Protein aggregation.Add cosolvent (MeOH/DMSO). Check if precipitate is the product (chiral amines can form salts).
Low Enantioselectivity Background chemical amination or wrong enzyme choice.Run a "No Enzyme" control. Screen different TA variants (R vs S selective).

References

  • Savile, C. K., et al. (2010).[5][6][7] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.[7] Link

  • Shin, J. S., & Kim, B. G. (1999). "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering, 65(2), 206-211.[4] Link

  • Green, A. P., et al. (2014). "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening." Angewandte Chemie International Edition, 53(40), 10714-10717. Link

  • Malik, M. S., Park, E. S., & Shin, J. S. (2012).[8] "Features and technical applications of ω-transaminases." Applied Microbiology and Biotechnology, 94(5), 1163-1171. Link

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines." Trends in Biotechnology, 28(6), 324-332. Link

Sources

Asymmetric Synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Amine

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is a chiral amine of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate for the JAK2 kinase inhibitor, AZD1480, which has been investigated for the treatment of myelofibrosis. The stereochemistry at the amine-bearing carbon is critical for the biological activity and efficacy of the final drug substance, making the development of efficient and highly selective asymmetric syntheses a paramount objective for medicinal and process chemists.

This comprehensive guide provides an in-depth exploration of the asymmetric synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine. We will delve into the two primary and most effective strategies: biocatalytic asymmetric amination using ω-transaminases and transition-metal-catalyzed asymmetric hydrogenation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations.

Strategic Approaches to Asymmetric Synthesis

The synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine hinges on the enantioselective conversion of the prochiral ketone, 2-acetyl-5-fluoropyrimidine. The two principal strategies to achieve this are fundamentally different in their approach to stereocontrol, yet both can deliver the desired product with high enantiopurity.

  • Biocatalytic Asymmetric Amination: This "green chemistry" approach utilizes enzymes, specifically ω-transaminases (ω-TAs), to catalyze the reductive amination of the ketone. These enzymes exhibit remarkable stereoselectivity, often yielding the desired enantiomer with exceptional purity. The reaction is typically performed in aqueous media under mild conditions, making it an environmentally benign and often cost-effective method.

  • Asymmetric Hydrogenation: This method employs a chiral transition-metal catalyst, often based on rhodium or ruthenium, to deliver hydrogen to the imine intermediate formed from the ketone, or directly to the corresponding enamine, in a stereoselective manner. This approach is a cornerstone of modern asymmetric synthesis and can be highly efficient, offering excellent yields and enantioselectivities.

The choice between these two strategies often depends on factors such as substrate scope, catalyst availability and cost, process scalability, and downstream processing considerations.

Part 1: Biocatalytic Asymmetric Amination with ω-Transaminase

The use of ω-transaminases for the synthesis of chiral amines has gained significant traction due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. The ω-transaminase from Vibrio fluvialis has been identified as a particularly effective biocatalyst for the synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine.[1]

Reaction Mechanism and Key Considerations

The ω-transaminase catalyzes the transfer of an amino group from an amine donor to the ketone substrate, 2-acetyl-5-fluoropyrimidine. The reaction proceeds via a "ping-pong" mechanism involving the pyridoxal-5'-phosphate (PLP) cofactor.

A critical challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which can limit the conversion to the desired product. To overcome this, several strategies can be employed:

  • Use of a Co-solvent: A two-phase system, often employing an immiscible organic solvent like toluene, can be used to selectively extract the ketone co-product (e.g., acetophenone when using (S)-α-methylbenzylamine as the amine donor), thereby shifting the equilibrium towards the product side.[1]

  • Choice of Amine Donor: The selection of the amine donor is crucial. While simple amines like alanine can be used, chiral amines like (S)-α-methylbenzylamine have proven effective for this specific transformation.[1] Isopropylamine is another attractive option due to the volatile nature of the acetone by-product, which can be easily removed.

  • Enzyme Immobilization: For continuous flow processes and improved catalyst reusability, the enzyme can be immobilized on a solid support.

Experimental Workflow: Biocatalytic Synthesis

The following diagram illustrates the general workflow for the biocatalytic synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine.

Biocatalytic_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Transformation cluster_workup Work-up & Purification Ketone 2-Acetyl-5-fluoropyrimidine Bioreactor Two-Phase Reaction (30°C, 24h, stirring) Ketone->Bioreactor AmineDonor Amine Donor ((S)-α-methylbenzylamine) AmineDonor->Bioreactor Enzyme ω-Transaminase (from Vibrio fluvialis) Enzyme->Bioreactor Buffer Aqueous Buffer (pH 8.5) Buffer->Bioreactor Solvent Toluene Solvent->Bioreactor Separation Phase Separation Bioreactor->Separation Extraction Aqueous Layer Extraction Separation->Extraction Aqueous Phase Purification Purification (e.g., Distillation or Crystallization) Extraction->Purification Product (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine Purification->Product

Caption: Workflow for the biocatalytic synthesis.

Detailed Protocol: Biocatalytic Asymmetric Amination

Materials:

  • 2-Acetyl-5-fluoropyrimidine

  • ω-Transaminase from Vibrio fluvialis (or a recombinant E. coli expressing the enzyme)

  • (S)-α-methylbenzylamine

  • Toluene

  • Potassium phosphate buffer (0.1 M, pH 8.5)

  • Pyridoxal-5'-phosphate (PLP)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, combine 2-acetyl-5-fluoropyrimidine (1 equivalent), (S)-α-methylbenzylamine (1.5 equivalents), and a catalytic amount of PLP (1 mM).

  • Enzyme Addition: To this mixture, add the ω-transaminase from Vibrio fluvialis (e.g., as a lyophilized powder or a whole-cell preparation) suspended in 0.1 M potassium phosphate buffer (pH 8.5).

  • Two-Phase System: Add an equal volume of toluene to the aqueous reaction mixture to create a two-phase system.

  • Reaction: Stir the mixture vigorously at 30°C for 24-48 hours. Monitor the reaction progress by HPLC or GC analysis.

  • Work-up:

    • Once the reaction is complete, separate the aqueous and organic layers.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt. To form the salt, dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent.

Expected Outcome: This protocol can yield (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine in good yield (66-77%) and high enantiomeric excess (>97% ee).[1]

Part 2: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds. For the synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine, this typically involves the reduction of an imine or enamine precursor derived from 2-acetyl-5-fluoropyrimidine.

Catalyst and Ligand Selection

The success of asymmetric hydrogenation is highly dependent on the choice of the chiral catalyst. Ruthenium-based catalysts, particularly those with chiral diphosphine ligands like BINAP, are often employed for the hydrogenation of ketones and imines. The specific ligand structure creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the formation of one enantiomer in excess.

Experimental Workflow: Asymmetric Hydrogenation

Hydrogenation_Workflow cluster_prep Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Purification Ketone 2-Acetyl-5-fluoropyrimidine ImineFormation Imine/Enamine Formation Ketone->ImineFormation AmineSource Amine Source (e.g., NH3 or protected amine) AmineSource->ImineFormation Reactor High-Pressure Reactor ImineFormation->Reactor CatalystRemoval Catalyst Removal Reactor->CatalystRemoval Catalyst Chiral Ru-Catalyst (e.g., Ru-BINAP) Catalyst->Reactor Hydrogen H2 Gas Hydrogen->Reactor Purification Purification (e.g., Chromatography or Crystallization) CatalystRemoval->Purification Product (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine Purification->Product

Caption: Workflow for asymmetric hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation of N-(5-fluoropyrimidin-2-yl)ethan-1-imine

Materials:

  • 2-Acetyl-5-fluoropyrimidine

  • Ammonia or a suitable amine source

  • [RuCl((S)-BINAP)(p-cymene)]Cl or a similar chiral ruthenium catalyst

  • Methanol (degassed)

  • Hydrogen gas (high pressure)

Procedure:

  • Imine Formation (in situ): In a high-pressure autoclave, dissolve 2-acetyl-5-fluoropyrimidine in degassed methanol. Add the amine source (e.g., a solution of ammonia in methanol) to form the corresponding imine in situ.

  • Catalyst Addition: To this solution, add the chiral ruthenium catalyst (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl) under an inert atmosphere.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 bar) and stir the reaction mixture at a controlled temperature (e.g., 50-80°C) for 12-24 hours.

  • Work-up:

    • After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

    • Remove the catalyst by filtration through a pad of Celite or by using a suitable scavenger resin.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt.

Expected Outcome: This method can provide (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine with high enantioselectivity, although optimization of the catalyst, solvent, and reaction conditions is often necessary.

Synthesis of the Starting Material: 2-Acetyl-5-fluoropyrimidine

A reliable synthesis of the starting material, 2-acetyl-5-fluoropyrimidine, is essential. A common route involves the selective reduction of 2,4-dichloro-5-fluoropyrimidine to 2-chloro-5-fluoropyrimidine, followed by a coupling reaction.

Precursor_Synthesis StartMat 2,4-Dichloro-5-fluoropyrimidine Reduction Selective Reduction (e.g., Zn/AcOH or H2/Pd-C) StartMat->Reduction Intermediate 2-Chloro-5-fluoropyrimidine Reduction->Intermediate Coupling Coupling Reaction (e.g., with a suitable acetyl equivalent) Intermediate->Coupling Product 2-Acetyl-5-fluoropyrimidine Coupling->Product

Caption: Synthesis of 2-acetyl-5-fluoropyrimidine.

Characterization and Quality Control

The enantiomeric purity of the final product is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the enantiomeric excess (ee) of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine.

Table 1: Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak AD-H or similar polysaccharide-based chiral stationary phase
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 85:15:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Elution The (S)-enantiomer will have a distinct retention time from the (R)-enantiomer.

The structure of the synthesized compound should be confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Table 2: Representative NMR Data for (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine (in CDCl₃)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H NMR ~8.5dJ ≈ 2.8Pyrimidine H
~7.4dJ ≈ 2.8Pyrimidine H
~4.5qJ ≈ 6.8CH-NH₂
~1.8br sNH₂
~1.5dJ ≈ 6.8CH₃
¹³C NMR ~170sPyrimidine C
~158 (d)J ≈ 250C-F
~145 (d)J ≈ 20Pyrimidine C
~135 (d)J ≈ 5Pyrimidine C
~50sCH-NH₂
~25sCH₃

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Conclusion and Future Perspectives

Both biocatalytic asymmetric amination and transition-metal-catalyzed asymmetric hydrogenation represent powerful and viable strategies for the synthesis of the pharmaceutically important intermediate, (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine. The choice of method will be dictated by specific project requirements, including scale, cost, and environmental considerations. The biocatalytic route, with its mild conditions and high selectivity, is particularly attractive from a green chemistry perspective. Future research in this area will likely focus on the discovery and engineering of more robust and efficient transaminases, as well as the development of novel and more active asymmetric hydrogenation catalysts. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable chiral amine and to further innovate in the field of asymmetric synthesis.

References

  • Meadows, B. et al. Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Org. Process Res. Dev.2012 , 16 (8), 1439–1444. [Link]

  • Semproli, R. et al. Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine. ChemCatChem2018 , 10 (6), 1358-1365. [Link]

  • Tufvesson, P. et al. Transaminase biocatalysis: optimization and application. Green Chem.2016 , 18, 6298-6310. [Link]

  • Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41, 1998-2007. [Link]

  • Shin, J.-S. et al. Purification, Characterization, and Molecular Cloning of a Novel Amine:pyruvate Transaminase From Vibrio Fluvialis JS17. Appl. Microbiol. Biotechnol.2003 , 61, 463-471. [Link]

Sources

Application Note: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine in Kinase Inhibitor Design

[1][2][3][4][5]

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a privileged chiral scaffold predominantly used in the synthesis of Type I ATP-competitive kinase inhibitors.[1][2][3] Its structural value lies in the 5-fluoropyrimidine moiety, which offers enhanced metabolic stability and modulated lipophilicity compared to non-fluorinated analogs, and the (S)-chiral ethylamine handle, which provides a rigid vector for orienting the heterocycle into specific hydrophobic pockets (e.g., the specificity pocket of JAK2).[3]

This guide details the medicinal chemistry rationale , synthesis protocols (biocatalytic and chemical), and coupling strategies for integrating this motif into drug candidates, specifically referencing the JAK2 inhibitor AZD1480 .

Medicinal Chemistry Utility & Mechanism[2][3]

Structural Logic

The utility of this building block rests on three pharmacological pillars:

  • Chiral Selectivity (The "Magic Methyl" Effect): The

    
    -methyl group restricts the conformational freedom of the amine tether.[3] In the case of AZD1480 , the (S)-enantiomer is >100-fold more potent than the (R)-enantiomer because the methyl group projects into a solvent-exposed region while forcing the pyrimidine ring into a favorable 
    
    
    -stacking or hydrophobic interaction within the kinase ATP-binding site.[1][2]
  • Fluorine Bioisosterism: The C5-fluorine atom on the pyrimidine ring serves two roles:

    • Metabolic Blocking: It blocks the C5 position from oxidative metabolism (e.g., by cytochrome P450s), extending the half-life (

      
      ) of the parent drug.[1][3]
      
    • Electronic Modulation: The electronegative fluorine reduces the basicity of the pyrimidine nitrogens, potentially altering hydrogen bond acceptor capability and improving membrane permeability.

  • Scaffold Hopping: This amine serves as a bioisostere for benzylamines or pyridinyl-ethylamines found in earlier generation inhibitors, offering improved solubility and reduced lipophilicity (LogD).[1][2][3]

Case Study: AZD1480 (JAK2 Inhibitor)

The primary industrial application of this amine is the synthesis of AZD1480 (CAS 935666-88-9).[1][2][3]

  • Role: The amine forms the "left-hand" side of the molecule.[3]

  • Binding Mode: The central 5-chloropyrimidine core binds to the hinge region.[3] The (S)-1-(5-fluoropyrimidin-2-yl)ethyl group occupies the solvent front, where the chiral center ensures the 5-fluoropyrimidine ring does not clash with the protein backbone.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Two routes are provided: Biocatalytic (Green/Scalable) and Chemical (Lab Scale).[1][2][3]

Option 1: Biocatalytic Transamination (High Enantiopurity)

Principle: Use of an (S)-selective

123Reagents:123
  • Preparation: Dissolve 1-(5-fluoropyrimidin-2-yl)ethanone (10 mM) in phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM) and Isopropylamine (1 M).[1][2]

  • Reaction: Add the (S)-selective transaminase enzyme (crude lysate or immobilized).[1][2][3] Incubate at 30°C with gentle shaking for 24 hours.

  • Workup: Acidify to pH 2 to quench. Extract unreacted ketone with EtOAc. Basify aqueous layer to pH 12 with NaOH. Extract the product amine into DCM.

  • QC: Determine e.e. via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10).[1][2][3] Expect >99% e.e.

Option 2: Ellman’s Sulfinamide Synthesis (Standard Lab Route)

Principle: Diastereoselective reduction of a chiral sulfinimine.[1][3]

  • Condensation:

    • Mix 1-(5-fluoropyrimidin-2-yl)ethanone (1.0 eq) with (S)-(-)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)

      
       (2.0 eq) in dry THF.
      
    • Reflux for 6–12 hours until conversion is complete (monitor by TLC/LCMS).

    • Quench with brine, filter Ti salts, and concentrate to yield the sulfinimine.

  • Reduction:

    • Dissolve sulfinimine in dry THF at -78°C.

    • Add L-Selectride (or NaBH

      
       for lower selectivity) dropwise.[1][2] Stir for 2 hours.
      
    • Mechanistic Note: The bulky tert-butyl group directs the hydride attack, yielding the (S,S)-sulfinamide intermediate.[3]

  • Hydrolysis:

    • Treat the intermediate with 4M HCl in Dioxane/MeOH for 1 hour at RT.

    • Concentrate to yield the (S)-amine hydrochloride salt.[1][2][3]

Protocol B: Coupling Strategy (Synthesis of AZD1480 Analogues)

Objective: Couple the chiral amine to a 2,4-dichloropyrimidine core. Challenge: Regioselectivity. The C4-chlorine is more reactive than the C2-chlorine.[1][2][3] Strategy: Install the C4-substituent (e.g., pyrazole) first, then the chiral amine at C2.[3]

Step 1: C4-Displacement (The "Right-Hand" Side) [1][2][3]

  • Reagents: 5-bromo-2,4-dichloropyrimidine (Core), 5-methyl-1H-pyrazol-3-amine (Nucleophile 1), DIPEA (Base), EtOH.[1][2][3]

  • Procedure:

    • Dissolve Core (1.0 eq) in EtOH at 0°C.

    • Add DIPEA (1.2 eq) followed by Pyrazole amine (1.0 eq).

    • Stir at RT for 4–16 hours. (C4 is highly reactive; heat is rarely needed).[1][2][3]

    • Outcome: Selective formation of the 4-amino-2-chloro intermediate.[1][2][3]

Step 2: C2-Displacement (The Chiral Amine) [1][2][3]

  • Reagents: Intermediate from Step 1, (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (Nucleophile 2), p-TsOH (Acid Catalyst) or Pd-catalyst (Buchwald).[1][2][3]

  • Method A (SnAr - Acid Mediated):

    • Dissolve Intermediate and Chiral Amine (1.2 eq) in n-Butanol or DMA.[1][2][3]

    • Add p-TsOH (0.5 eq) to protonate the pyrimidine N3, activating the C2 position.[3]

    • Heat to 100–120°C (Microwave preferred: 140°C for 30 min).

  • Method B (Buchwald-Hartwig - Palladium):

    • Use if SnAr fails due to steric hindrance.

    • Catalyst: Pd

      
      (dba)
      
      
      / Xantphos.[1][2] Base: Cs
      
      
      CO
      
      
      . Solvent: Dioxane, 100°C.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary & Specifications

PropertySpecificationNotes
IUPAC Name (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine
CAS 905587-29-3
Molecular Weight 141.15 g/mol Low MW allows for high Ligand Efficiency (LE).[1][2][3]
Chirality (S)-EnantiomerCritical for AZD1480 potency.[1][2][3]
pKa (Conjugate Acid) ~8.5 (Amine)Pyrimidine ring lowers pKa vs. benzylamine (~9.5).[1][2][3]
Storage 2–8°C, HygroscopicStore under Argon/Nitrogen.

Visual Workflows

Figure 1: Synthesis & Application Workflow

This diagram illustrates the parallel synthesis paths and the convergent assembly of the final kinase inhibitor.[3]

GKetone1-(5-Fluoropyrimidin-2-yl)ethanoneEllmanChemical Route(Ellman Aux + Ti(OEt)4)Ketone->EllmanBioCatBiocatalytic Route(Transaminase + PLP)Ketone->BioCatChiralAmine(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine(>99% ee)Ellman->ChiralAmineReduction/Hydrol.BioCat->ChiralAmineFlow ChemStep2Step 2: C2-Cl Displacement(Acid/Heat or Pd-Cat)ChiralAmine->Step2NucleophileCore2,4-Dichloro-5-XPyrimidine CoreStep1Step 1: C4-Cl Displacement(SnAr, Mild)Core->Step1Intermed2-Chloro-4-aminoIntermediateStep1->IntermedIntermed->Step2FinalFinal Kinase Inhibitor(e.g., AZD1480 Analog)Step2->Final

Caption: Convergent synthesis workflow showing the generation of the chiral amine and its subsequent coupling to the pyrimidine core.

References

  • Ioannidis, S., et al. (2011).[3] "Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway."[1][2][4] Journal of Medicinal Chemistry, 54(1), 262–276.[3] [1][2]

  • Benitez-Mateos, A. I., & Contente, M. L. (2021).[1][3] "Continuous Flow Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Using Immobilized Transaminases." ChemCatChem, 13, 1–7. [1][2]

  • Ellman, J. A., et al. (2002).[3] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.

  • BldPharm. (2024).[1][2][3] "(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Product Data." BLD Pharm Catalog.

Advanced Protocol for the Synthesis and Evaluation of Pyrrolopyrimidine-based JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Ruxolitinib (INCB018424)

Executive Summary

This application note details a robust, modular protocol for the synthesis of Type I ATP-competitive JAK2 inhibitors, utilizing the FDA-approved drug Ruxolitinib as a template. Unlike generic organic chemistry procedures, this guide focuses on the critical process chemistry challenges: controlling regioselectivity during scaffold assembly, optimizing Palladium-catalyzed cross-couplings for heteroaryl systems, and executing difficult deprotection sequences without compromising chiral integrity. Furthermore, we provide a validated downstream biological assay protocol (ADP-Glo™) to quantify inhibitory potency (


).

Biological Context and Mechanism

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase central to the signaling of cytokines and growth factors. Dysregulation of JAK2, particularly the V617F mutation, drives myeloproliferative neoplasms (MPNs).

Most JAK2 inhibitors, including Ruxolitinib, function as Type I inhibitors . They bind to the ATP-binding pocket of the kinase domain in the active conformation. The pyrrolo[2,3-d]pyrimidine scaffold mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase (specifically residues Glu930 and Leu932 in JAK2).

JAK-STAT Signaling Pathway

The following diagram illustrates the signal transduction cascade that JAK2 inhibitors aim to disrupt.

JAK_STAT_Pathway Ligand Cytokine/Growth Factor Receptor Cytokine Receptor Ligand->Receptor Binding JAK2 JAK2 Kinase (Target) Receptor->JAK2 Activation STAT STAT Protein (Monomer) JAK2->STAT Phosphorylation (Tyr) pSTAT Phospho-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inhibitor JAK2 Inhibitor (Ruxolitinib) Inhibitor->JAK2 ATP Competition

Figure 1: The JAK-STAT signaling cascade. Ligand binding induces receptor dimerization and JAK2 auto-phosphorylation. Activated JAK2 phosphorylates STATs, which dimerize and translocate to the nucleus. Inhibitors compete with ATP at the JAK2 active site.

Chemical Synthesis Protocol

Objective: Synthesize Ruxolitinib via a convergent Suzuki-Miyaura coupling strategy. Retrosynthetic Logic: The molecule is disconnected at the bi-aryl bond between the pyrrolopyrimidine core and the pyrazole side chain. This approach allows for the independent optimization of the chiral cyclopentyl moiety and the heteroaromatic core.

Synthetic Workflow Visualization

Synthesis_Workflow SM1 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Int1 Intermediate A (SEM-Protected Core) SM1->Int1 NaH, DMF SM2 SEM-Chloride SM2->Int1 Coupling Suzuki-Miyaura Coupling Int1->Coupling SM3 Chiral Pyrazole Boronic Ester SM3->Coupling Int2 Intermediate B (Coupled Product) Coupling->Int2 Pd(dppf)Cl2 K2CO3, 80°C Deprotection SEM Deprotection (TFA then Base) Int2->Deprotection Final Ruxolitinib (Free Base) Deprotection->Final

Figure 2: Convergent synthetic route. The SEM-protected chloride is coupled with the chiral boronate, followed by a two-step deprotection sequence.

Step-by-Step Methodology
Step 1: SEM Protection of the Scaffold

The pyrrole nitrogen (N7) is acidic and can poison Palladium catalysts. Protection with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is standard to improve solubility and prevent side reactions.

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), SEM-Cl (1.1 eq), DMF (anhydrous).

  • Protocol:

    • Cool a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF to 0°C under

      
      .
      
    • Add NaH portion-wise. Evolution of

      
       gas will occur. Stir for 30 min.
      
    • Add SEM-Cl dropwise via syringe.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour into ice water. Extract with Ethyl Acetate (EtOAc).

    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Expert Note: Regioselectivity is generally high for N7 over N1 due to the specific pKa differences in the pyrrolopyrimidine system.

Step 2: Suzuki-Miyaura Cross-Coupling

This is the critical bond-forming step.

  • Reagents: SEM-protected chloride (from Step 1, 1.0 eq), (R)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 M aq. solution, 3.0 eq).
  • Solvent: 1,4-Dioxane.

  • Protocol:

    • Degas 1,4-dioxane by sparging with Argon for 15 mins.

    • Combine the chloride, boronic ester, and base in the reaction vessel.

    • Add the Pd catalyst last to minimize oxidation.

    • Heat to 80-90°C for 4-6 hours. Monitor by LC-MS for disappearance of the chloride.

    • Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.

  • Why this Catalyst?

    
     is a robust, bidentate ligand catalyst that resists de-ligation at elevated temperatures, essential for coupling electron-deficient heteroaromatics.
    
Step 3: SEM Deprotection (The "Formaldehyde Trap")

Removing the SEM group is notoriously tricky because the intermediate hydroxymethyl group is stable. A two-step process is required: acid to remove the SEM ether, followed by base to cleave the hemiaminal.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Methanol (MeOH), Ethylenediamine.

  • Protocol:

    • Acid Hydrolysis: Dissolve the coupled intermediate in DCM/TFA (2:1 ratio). Stir at RT for 2 hours. LC-MS should show the formation of the N-hydroxymethyl intermediate (

      
      ). Concentrate to dryness.
      
    • Base Cleavage: Redissolve the residue in MeOH. Add Ethylenediamine (5.0 eq). Stir at RT for 1 hour.

    • Purification: The product is amphoteric. Neutralize to pH 7-8 and extract, or purify via Preparative HPLC (C18 column, Acetonitrile/Water + 0.1%

      
      ).
      
  • Expert Note: Ethylenediamine is preferred over simple NaOH because it acts as a formaldehyde scavenger , forming a stable imidazolidine byproduct. This prevents the released formaldehyde from reacting with the pyrrole ring to form side products.

Analytical Validation Criteria

Before biological testing, the synthesized inhibitor must meet these specifications:

AttributeAcceptance CriteriaMethod
Purity > 95%HPLC (254 nm)
Identity Mass within ± 0.1 Da of calc.LC-MS (ESI+)
Chiral Purity > 98% eeChiral HPLC (e.g., Chiralpak AD-H)
Residual Pd < 20 ppmICP-MS (Critical for biological assays)

Biological Evaluation: ADP-Glo™ Kinase Assay

Objective: Determine the


 of the synthesized inhibitor against recombinant JAK2.
Principle:  The assay quantifies kinase activity by measuring the conversion of ATP to ADP.[1][2][3] It is a coupled luminescent assay: ADP is converted back to ATP, which is then used by luciferase to generate light.[1][3][4]
Reagents Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
  • Enzyme: Recombinant JAK2 (human, catalytic domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL final).

  • ATP:

    
     (approx. 
    
    
    
    for JAK2).
Assay Protocol (384-well Plate)
  • Compound Dilution: Prepare a 3-fold serial dilution of the inhibitor in DMSO (10 points). Transfer 50 nL to the assay plate (acoustic dispensing preferred).

  • Enzyme Addition: Add 2.5

    
     of JAK2 enzyme solution (0.5 ng/well) to the wells. Incubate for 10 min at RT (allows inhibitor binding).
    
  • Reaction Start: Add 2.5

    
     of Substrate/ATP mix.
    
    • Final Volume: 5

      
      .
      
    • Incubation: 60 min at RT.

  • ADP-Glo Reagent: Add 5

    
     of ADP-Glo reagent to stop the reaction and deplete remaining unreacted ATP. Incubate 40 min.
    
  • Detection Reagent: Add 10

    
     of Kinase Detection Reagent (converts ADP 
    
    
    
    ATP
    
    
    Light). Incubate 30 min.
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

Data Analysis

Calculate % Inhibition for each concentration:



  • RLU_max: DMSO control (Enzyme + Substrate).

  • RLU_min: No Enzyme control.

Fit the data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to derive the


.

References

  • Lin, Q. et al. (2009). "Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction." Organic Letters, 11(9), 1999–2002.[5]

  • Rodgers, J. D. et al. (2006). "Development of N-(pyrrolopyrimidin-4-yl)amino-benzamidines as potent and selective inhibitors of KDR kinase." Bioorganic & Medicinal Chemistry Letters, 16(6), 1630-1634.

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Verstovsek, S. et al. (2010). "Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis." New England Journal of Medicine, 363, 1117-1127.

  • Merugu, S. R. et al. (2024).[6] "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, 29(19), 4743.[6]

Sources

Precision Synthesis and Application of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine reaction conditions Content Type: Application Notes and Protocols

Executive Summary & Compound Profile

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS: 905587-29-3 ) is a critical chiral building block, most notably serving as the amine pharmacophore in Encorafenib (Braftovi), a BRAF inhibitor used in the treatment of metastatic melanoma.[1] The presence of the 5-fluoropyrimidine moiety enhances metabolic stability, while the (S)-configured ethylamine linker provides the necessary vector for binding within the kinase ATP-binding pocket.[1]

This guide details two distinct protocols for its generation: a high-fidelity Biocatalytic Flow Synthesis (recommended for scalability and optical purity) and a Chemical Asymmetric Synthesis (Ellman’s Auxiliary) for standard laboratory preparation.

Compound Data Table
PropertySpecification
IUPAC Name (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine
CAS Number 905587-29-3
Molecular Formula C₆H₈FN₃
Molecular Weight 141.15 g/mol
Key Application Encorafenib Intermediate (S NAr / Urea coupling)
Storage 2–8°C, Hygroscopic (Store under Argon)

Protocol A: Biocatalytic Flow Synthesis (Recommended)

Rationale: Traditional chemical resolution of racemic amines often results in a maximum 50% yield.[1] The use of ω-Transaminases (ω-TAs) allows for the asymmetric amination of the prochiral ketone precursor (1-(5-fluoropyrimidin-2-yl)ethanone) with theoretical 100% yield and >99% enantiomeric excess (ee).[1] The flow chemistry approach mitigates product inhibition and allows for continuous processing.[1][2]

Mechanism of Action

The ω-Transaminase catalyzes the transfer of an amino group from an achiral donor (Isopropylamine) to the ketone substrate using Pyridoxal-5'-phosphate (PLP) as a cofactor.[1] The equilibrium is driven by the removal of the volatile co-product (acetone).[1]

Workflow Diagram

BiocatalyticFlow cluster_0 Feed Solution cluster_1 Downstream Processing Substrate 1-(5-Fluoropyrimidin-2-yl)ethanone (50 mM) Reactor Packed Bed Reactor (Immobilized Vibrio fluvialis TA) Substrate->Reactor Flow Rate: 0.1-0.5 mL/min Donor Isopropylamine (1 M) Donor->Reactor PLP PLP Cofactor (1 mM) PLP->Reactor Acidify Acid Quench (HCl, pH 2) Reactor->Acidify Effluent Extract Extraction (Remove unreacted ketone) Acidify->Extract Basify Basification (NaOH, pH 12) Extract->Basify Aqueous Phase Product (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (>99% ee) Basify->Product DCM Extraction

Caption: Continuous flow synthesis using immobilized transaminase for high-enantiopurity production.

Detailed Protocol

Reagents:

  • Substrate: 1-(5-fluoropyrimidin-2-yl)ethanone (2-Acetyl-5-fluoropyrimidine).

  • Enzyme: Immobilized ω-Transaminase (e.g., Vibrio fluvialis variant, commercially available as ATA-117 or similar).[1]

  • Amine Donor: Isopropylamine (IPAm).[1]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][3]

Step-by-Step Procedure:

  • Column Preparation: Pack a glass or stainless steel column (e.g., Omnifit, 6.6 mm i.d.[1] x 100 mm) with the immobilized enzyme resin (approx. 1–2 g). Wash with degassed KPi buffer (pH 7.[1]5) containing 1 mM PLP for 30 minutes.[1]

  • Feed Preparation: Dissolve the ketone substrate (50 mM) in KPi buffer containing 1 M Isopropylamine and 1 mM PLP. Note: IPAm acts as both donor and cosolvent/buffer component.

  • Reaction (Flow): Pump the feed solution through the packed bed reactor at a flow rate ensuring a residence time of 30–60 minutes (typically 0.1–0.2 mL/min depending on column volume). Maintain temperature at 30°C.

  • Monitoring: Analyze the effluent via HPLC (Chiralpak AD-H or similar) to verify conversion.

  • Workup (Purification):

    • Collect the effluent and acidify to pH < 2 with 6M HCl.[1]

    • Wash the aqueous phase with Ethyl Acetate (3x) to remove unreacted ketone and acetophenone byproducts.

    • Basify the aqueous phase to pH > 12 using 10M NaOH.[1]

    • Extract the free amine product into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3x).

    • Dry over Na₂SO₄ and concentrate in vacuo.[1]

  • Yield Expectation: >90% conversion, >99% ee.

Protocol B: Asymmetric Chemical Synthesis (Ellman’s Auxiliary)

Rationale: When biocatalysts are unavailable, the condensation of the ketone with (S)-tert-butanesulfinamide (Ellman’s auxiliary) provides a robust chemical route.[1] The chiral sulfinyl group directs the stereochemistry of the subsequent reduction.[1]

Reaction Pathway

EllmanSynthesis Ketone 2-Acetyl-5-fluoropyrimidine Imine N-Sulfinyl Ketimine (Intermediate) Ketone->Imine Ti(OEt)4, THF, Reflux Auxiliary (S)-tert-butanesulfinamide Auxiliary->Imine Reduction Diastereoselective Reduction (NaBH4 or L-Selectride) Imine->Reduction Sulfinamide (S,S)-Sulfinamide Product Reduction->Sulfinamide Major Diastereomer Hydrolysis Acid Hydrolysis (HCl/MeOH) Sulfinamide->Hydrolysis FinalAmine (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine HCl Salt Hydrolysis->FinalAmine

Caption: Stereoselective synthesis via Ellman sulfinamide condensation and reduction.[1]

Detailed Protocol

Step 1: Imine Formation

  • Setup: To a flame-dried flask under Argon, add 2-acetyl-5-fluoropyrimidine (1.0 equiv) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Activation: Add Titanium(IV) ethoxide (2.0 equiv) dropwise.[1]

  • Reaction: Heat to reflux (65–70°C) for 16–24 hours. Monitor by TLC/LCMS for disappearance of ketone.[1]

  • Quench: Cool to RT. Pour into brine and ethyl acetate. Stir vigorously to precipitate titanium salts. Filter through Celite.[1]

  • Isolation: Concentrate filtrate to yield the crude N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

  • Setup: Dissolve the crude ketimine in anhydrous THF (0.2 M) and cool to -78°C.

  • Reduction: Add L-Selectride (1.5 equiv) dropwise. Critical: The bulky hydride source combined with low temperature maximizes diastereoselectivity (dr > 95:5).[1]

  • Reaction: Stir at -78°C for 3 hours, then warm slowly to RT.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][4][5][6] Purify via silica gel chromatography to isolate the major diastereomer.[1]

Step 3: Cleavage

  • Hydrolysis: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in Dioxane (2.0 equiv).[1]

  • Reaction: Stir at RT for 1 hour. A white precipitate (the amine hydrochloride salt) often forms.[1]

  • Isolation: Concentrate and triturate with diethyl ether to yield the pure (S)-amine hydrochloride.

Application: Coupling to Encorafenib Core[1]

Context: The (S)-amine acts as a nucleophile to install the "left-hand" side of the Encorafenib molecule.[1] The typical coupling partner is a carbamate-activated pyrazole or a similar electrophile.[1]

Protocol (Urea/Carbamate Coupling):

  • Reactants: Dissolve the Encorafenib core precursor (e.g., methyl N-[(2S)-1-(4-isocyanato-...) or activated carbamate) in anhydrous DMF or DMSO.[1]

  • Base: Add DIPEA (3.0 equiv) to neutralize the amine HCl salt and catalyze the reaction.

  • Addition: Add (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine HCl (1.1 equiv).

  • Conditions: Stir at 25–40°C for 4–12 hours.

  • Validation: Monitor formation of the urea linkage via LCMS ([M+H]+ 540.1 for Encorafenib).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee (Enzymatic) Insufficient residence time or enzyme inactivation.[1]Increase column residence time; ensure pH is strictly 7.0–8.0.
Low dr (Chemical) Reduction temperature too high.[1]Maintain -78°C strictly during hydride addition; switch from NaBH₄ to L-Selectride.
Incomplete Hydrolysis Acid concentration too low.Use 4M HCl/Dioxane; ensure system is anhydrous to prevent side reactions before cleavage.
Racemization High temperature workup.[1]Avoid heating the free amine >40°C during concentration; store as HCl salt.[1]

References

  • Biocatalytic Synthesis

    • Title: Continuous Flow Synthesis of Chiral Amines using Immobilized Transaminases.[1][2]

    • Source:ChemCatChem2020 , 12, 1359–1367.[1][3]

    • URL:[Link]

    • Relevance: Describes the specific flow synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine using Vibrio fluvialis transaminase.
  • Ellman Chemistry (General Protocol)

    • Title: Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide.
    • Source:Accounts of Chemical Research2002 , 35, 984–995.[1]

    • URL:[Link]

    • Relevance: Foundational text for the chemical synthesis protocol (Method B).[1]

  • Encorafenib Synthesis (Application)

    • Title: Pyrimidinyl-aminophenyl-sulfonamide derivatives and their use as kinase inhibitors (Patent US8501758B2).[1][7]

    • Source: Google Patents / USPTO.[1]

    • URL
    • Relevance: Defines the usage of the amine in the synthesis of Encorafenib (LGX818).
  • Compound Data

    • Title: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Product Page.[1][2][8]

    • Source: Synblock / PubChem.[1]

    • URL:[Link] (Linked to parent structure for verification).

Sources

Application Note: Scalable Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine represents a classic challenge in modern pharmaceutical process development: installing a chiral amine adjacent to an electron-deficient, potentially labile heterocyclic ring. While traditional resolution methods (e.g., tartaric acid salts) offer low theoretical yields (50%), and chiral auxiliary approaches (e.g., Ellman's sulfinamide) involve expensive reagents, biocatalytic transamination has emerged as the superior route for kilogram-scale production.

This guide details a self-validating, scalable protocol utilizing an


-transaminase to convert 2-acetyl-5-fluoropyrimidine directly to the target amine with 

enantiomeric excess (ee). We also detail the robust chemical synthesis of the requisite ketone precursor.
Core Challenges & Solutions
ChallengeMechanistic RootEngineering Solution
Enantiopurity Difficulty in differentiating methyl vs. pyrimidinyl groups in chemical reduction.Biocatalysis: Enzyme active sites provide perfect steric differentiation.
Ring Instability The 5-fluoropyrimidine ring is susceptible to nucleophilic attack at C4/C6.Mild Conditions: Transamination occurs at neutral pH (7.0–7.5) and ambient temperature (

).
Equilibrium Transamination is reversible (

).
Equilibrium Shift: Use of isopropylamine (IPA) as donor with in situ acetone removal or excess donor.

Retrosynthetic Logic & Route Selection

The synthesis is broken down into two critical phases: the construction of the achiral ketone backbone and the stereoselective installation of the amine.

Pathway Visualization

Retrosynthesis cluster_alt Alternative Chemical Route (Ellman) Target (S)-1-(5-Fluoropyrimidin-2-yl) ethanamine (Target API) Ketone 2-Acetyl-5-fluoropyrimidine (Key Intermediate) Target->Ketone Biocatalytic Transamination (>99% ee) Nitrile 5-Fluoro-2-cyanopyrimidine Ketone->Nitrile Grignard Addition (MeMgBr) SM 2-Chloro-5-fluoropyrimidine (Commodity SM) Nitrile->SM Pd-Catalyzed Cyanation Ellman Sulfinamide Imine Ellman->Ketone

Figure 1: Retrosynthetic strategy prioritizing the cyanation-Grignard sequence for the ketone, followed by biocatalytic transamination.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Acetyl-5-fluoropyrimidine

Rationale: Direct acylation of fluoropyrimidines is difficult due to ring deactivation. The cyanation/Grignard route is chosen for its scalability and the availability of the 2-chloro precursor.

Step 1.1: Cyanation of 2-Chloro-5-fluoropyrimidine
  • Reagents: 2-Chloro-5-fluoropyrimidine (1.0 eq), Zn(CN)

    
     (0.6 eq), Pd
    
    
    
    (dba)
    
    
    (0.02 eq), dppf (0.04 eq), Zn dust (0.1 eq).
  • Solvent: DMAc (Dimethylacetamide) or DMF.

  • Safety Note: This reaction generates cyanide species. All operations must be performed in a well-ventilated fume hood with HCN detectors active.

Protocol:

  • Charge a reactor with 2-chloro-5-fluoropyrimidine and DMAc (

    
    ).
    
  • Add Zn(CN)

    
    , Zn dust, Pd
    
    
    
    (dba)
    
    
    , and dppf under N
    
    
    atmosphere.
  • Heat to

    
     for 3–5 hours. Monitor: HPLC should show 
    
    
    
    starting material.
  • Workup: Cool to

    
    . Dilute with toluene and quench with 
    
    
    
    NH
    
    
    OH (to complex zinc/copper).
  • Separate phases. Wash organic layer with brine.

  • Concentrate to obtain 5-fluoro-2-cyanopyrimidine .[1] (Typical Yield: 85–90%).[2]

Step 1.2: Grignard Addition to Form Ketone
  • Reagents: 5-Fluoro-2-cyanopyrimidine (1.0 eq), MeMgBr (3.0 M in ether, 1.2 eq).

  • Solvent: THF/Toluene.

  • Critical Parameter: Temperature control during quenching to prevent imine hydrolysis issues or side reactions.

Protocol:

  • Dissolve nitrile in dry THF (

    
    ) and cool to 
    
    
    
    .
  • Add MeMgBr dropwise, maintaining internal temperature

    
    . Exotherm Alert.
    
  • Stir at

    
     for 1 hour. The intermediate is the metallo-imine.
    
  • Hydrolysis: Inverse quench into cold

    
     HCl (
    
    
    
    ). Stir vigorously at
    
    
    for 2 hours to hydrolyze the imine to the ketone.
  • Extraction: Adjust pH to 7–8 with NaOH. Extract with Ethyl Acetate.

  • Purification: Crystallization from Heptane/EtOAc or vacuum distillation.

  • Product: 2-Acetyl-5-fluoropyrimidine . Store at

    
     (reactive ketone).
    
Phase 2: Asymmetric Transamination (The Core Technology)

Rationale: Chemical reductive amination of this ketone often yields low diastereoselectivity (


 de) and requires expensive chiral auxiliaries. Transaminases (ATAs) offer a "one-pot" stereoselective solution.

Enzyme Selection:


-Transaminase (e.g., Vibrio fluvialis variant or commercially available kits like Codexis ATA-117 or similar).
Donor System:  Isopropylamine (IPA) is preferred over alanine because the byproduct (acetone) is volatile and drives the equilibrium.
Biocatalytic Protocol (Scale: 100 g Input)
ComponentQuantityFunction
Substrate 100 g (0.71 mol)2-Acetyl-5-fluoropyrimidine
Enzyme 5.0 g (5% w/w)

-Transaminase (lyophilized powder)
Co-factor 0.5 gPLP (Pyridoxal-5'-phosphate)
Donor 120 mL (2.0 eq)Isopropylamine (IPA)
Buffer 1.0 L100 mM Potassium Phosphate, pH 7.5
Co-solvent 100 mL (10% v/v)DMSO (improves substrate solubility)

Workflow:

  • Buffer Prep: Prepare 1.0 L of phosphate buffer (pH 7.5). Add PLP and stir until yellow (active co-factor form).

  • Donor Addition: Add Isopropylamine. Note: This will raise pH. Readjust to pH 7.5 using

    
     HCl. This is critical; high pH denatures the enzyme. 
    
  • Substrate Solution: Dissolve the ketone (100 g) in DMSO (100 mL).

  • Reaction Initiation: Add the enzyme powder to the buffer, ensure dispersion, then add the substrate-DMSO solution.

  • Incubation: Stir at

    
     at 150 rpm.
    
    • Process Control: Monitor pH every 2 hours; keep between 7.0–7.5 using an auto-titrator with

      
       NaOH/HCl.
      
    • Equilibrium Drive: Apply a slight N

      
       sweep to remove acetone byproduct.
      
  • Endpoint: Reaction typically completes in 24 hours (

    
     conversion).
    
Workup & Isolation (Self-Validating Purification)

This step relies on the basicity of the product amine vs. the neutrality of the starting ketone.

  • Quench: Acidify reaction mixture to pH 2.0 with

    
     HCl.
    
    • Validation: At pH 2, the product amine is protonated (water soluble). Any unreacted ketone remains neutral (organic soluble).

    • Enzyme Removal: Add Celite (50 g), stir 15 min, and filter to remove protein precipitate.

  • Wash: Extract the acidic aqueous phase with MTBE (

    
    ).
    
    • Purpose: Removes unreacted ketone and DMSO. Discard organic layer.

  • Basification: Adjust aqueous phase to pH 12 using

    
     NaOH.
    
    • Visual: The solution will likely become cloudy as the free amine oils out.

  • Extraction: Extract product with DCM or IPAC (

    
    ).
    
  • Salt Formation (Optional but Recommended): To ensure high stability, convert to the HCl salt.

    • Dry organic layer (Na

      
      SO
      
      
      
      ).[3] Add
      
      
      HCl in Dioxane (1.1 eq).
    • Filter the white precipitate: (S)-1-(5-fluoropyrimidin-2-yl)ethanamine HCl .

Process Visualization (Graphviz)

ProcessFlow cluster_reaction Biocatalytic Reactor cluster_workup Downstream Processing Inputs Buffer (pH 7.5) + PLP + Isopropylamine + Enzyme Reactor Reaction: 30°C, 24h (Acetone Removal) Inputs->Reactor Substrate Ketone in DMSO Substrate->Reactor AcidQuench Acidify to pH 2.0 (Filter Enzyme) Reactor->AcidQuench Wash MTBE Wash (Removes Ketone/DMSO) AcidQuench->Wash Aqueous Phase BaseStep Basify to pH 12.0 (Liberate Amine) Wash->BaseStep Aqueous Phase Extract DCM Extraction BaseStep->Extract Organic Phase Salt HCl Salt Formation (Crystallization) Extract->Salt caption Figure 2: Process flow diagram for the biocatalytic synthesis and isolation of the chiral amine.

Quality Control & Safety

Analytical Methods
  • Enantiomeric Excess (ee): Chiral HPLC.

    • Column: Chiralpak AD-H or IC.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Expectation: (S)-enantiomer elutes first (verify with standard). Target

      
       ee.
      
  • Purity: Reverse Phase HPLC (C18), Water/Acetonitrile gradient with 0.1% TFA.

Safety Considerations
  • Cyanide (Step 1.1): If using the cyanation route, ensure HCN monitoring is active. Treat aqueous waste with bleach (hypochlorite) to destroy cyanide before disposal.

  • Exotherms: The Grignard addition (Step 1.2) is highly exothermic.[4] Strict temperature control is required to prevent "runaway" reactions.

  • Sensitization: Fluorinated pyrimidines can be skin sensitizers. Use double gloving and full PPE.

References

  • Biocatalytic Route (General Transaminase):Scale-up of Transaminase reactions for chiral amines.

    • Source:

  • Precursor Synthesis (Cyanation):Synthesis of 5-fluoro-2-cyano pyrimidine for AZD1480.

    • Source:

  • Ellman Auxiliary Chemistry:General protocol for chiral amine synthesis using tert-butanesulfinamide.

    • Source:

  • AZD1480 Discovery:Identification of the target amine as a key intermedi

    • Source:

Sources

Application Notes & Protocols: Derivatization Strategies for (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a pivotal chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of advanced kinase inhibitors.[1] Its primary amine functional group serves as a versatile handle for chemical modification, enabling the systematic exploration of Structure-Activity Relationships (SAR) and the optimization of pharmacokinetic profiles. This guide provides a comprehensive overview of robust and reproducible protocols for the derivatization of this amine through three principal pathways: N-acylation, N-sulfonylation, and reductive amination. Each section details the underlying chemical principles, step-by-step experimental procedures, and critical insights into reaction optimization and product characterization, designed for researchers in pharmaceutical and chemical development.

Introduction: The Strategic Importance of Derivatization

The primary aliphatic amine of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine is a potent nucleophile, making it an ideal anchor point for diversification. Derivatization at this position allows for the introduction of a wide array of functional groups, which can profoundly influence a molecule's biological activity, solubility, metabolic stability, and cell permeability. The choice of derivatization strategy is therefore a critical decision in the lead optimization phase of drug discovery.

The three core strategies discussed herein—forming amides, sulfonamides, and secondary/tertiary amines—introduce distinct and highly valuable pharmacophoric elements.

  • N-Acylation introduces the amide bond, a cornerstone of peptide and protein structure, which can form critical hydrogen bond interactions with biological targets.

  • N-Sulfonylation yields sulfonamides, a privileged functional group found in numerous approved drugs, known for its chemical stability and ability to act as a hydrogen bond donor and acceptor.

  • Reductive Amination provides access to secondary and tertiary amines, modulating the basicity (pKa) and lipophilicity of the parent molecule, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) properties.

The following sections provide validated protocols that ensure high yields, purity, and, critically, the retention of the essential (S)-stereochemistry at the chiral center.

N-Acylation: Formation of Amide Derivatives

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[2] This is typically achieved by reacting the amine with an activated carboxylic acid derivative. We present two robust methods: direct reaction with a reactive acyl chloride and in-situ activation using a modern peptide coupling reagent.

Scientific Principle: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses, expelling a leaving group (e.g., chloride) to yield the stable amide product.[3] An ancillary base is required to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.

Protocol 1: Acylation with Acyl Chlorides

This is a classic, highly efficient method suitable for readily available and stable acyl chlorides.

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This mitigates the exothermic nature of the reaction and minimizes potential side reactions.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise as a solution in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer to a separatory funnel.

    • Extract the aqueous layer twice with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Acyl Chloride Coupling

Parameter Condition Rationale
Equivalents (Amine) 1.0 Limiting Reagent
Equivalents (Acyl Chloride) 1.05 - 1.2 Ensures complete consumption of the valuable amine.
Equivalents (Base) 1.5 - 2.0 Neutralizes the HCl byproduct and drives the reaction forward.
Solvent Anhydrous DCM, THF Aprotic solvents that do not react with the acyl chloride.
Temperature 0 °C to Room Temp. Controls initial exothermicity.

| Typical Yield | >85% | High efficiency is expected for this robust reaction. |

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine (S)-Amine in Anhydrous DCM Base Add Base (TEA or DIPEA) Amine->Base Cool Cool to 0 °C Base->Cool AcylCl Add Acyl Chloride (1.1 eq) dropwise Cool->AcylCl Stir Warm to RT Stir 2-16h AcylCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench (aq. NaHCO₃) Monitor->Quench Extract Extract (DCM) Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Amide Product Purify->Product

Acylation Workflow with Acyl Chloride
Protocol 2: Amide Coupling with HATU

This method is ideal for carboxylic acids that are sensitive or when the corresponding acyl chloride is not available. It uses a coupling reagent to activate the acid in situ.

Scientific Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with a carboxylic acid in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the primary amine to form the amide bond with high efficiency and minimal racemization.[4]

Experimental Protocol:

  • Preparation: To a flask under an inert atmosphere, add the carboxylic acid (1.2 eq.) and dissolve it in anhydrous N,N-dimethylformamide (DMF) or DCM.

  • Activation: Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 15-30 minutes at room temperature. This pre-activation step is crucial for efficient coupling.

  • Amine Addition: Add a solution of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (1.0 eq.) in the same solvent to the activated acid mixture.

  • Reaction: Stir at room temperature for 4-24 hours. Monitor the reaction by LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 0.5 M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct), and brine.[5]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation: HATU Coupling

Parameter Condition Rationale
Equivalents (Amine) 1.0 Limiting Reagent
Equivalents (Acid) 1.2 Drives reaction to completion.
Equivalents (HATU) 1.2 Stoichiometric activation of the carboxylic acid.
Equivalents (DIPEA) 3.0 Activates HATU and neutralizes acidic byproducts.
Solvent Anhydrous DMF, DCM Polar aprotic solvents that solubilize reagents well.
Temperature Room Temp. Mild conditions preserve sensitive functional groups.

| Typical Yield | 70-95% | Highly efficient for even challenging couplings.[2] |

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are key functional groups in medicinal chemistry. The reaction of the primary amine with a sulfonyl chloride is the most direct route to their synthesis.[6]

Scientific Principle

Similar to N-acylation, this reaction involves the nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. A base is required to scavenge the generated HCl.[7] The resulting sulfonamide N-H is more acidic than an amide N-H and can serve as an effective hydrogen bond donor.

Protocol 3: Reaction with Arylsulfonyl Chlorides

Experimental Protocol:

  • Preparation: Dissolve (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (1.0 eq.) in anhydrous pyridine or DCM containing TEA (2.0 eq.).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride, dansyl chloride) (1.1 eq.) portion-wise or as a solution in the same solvent.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup:

    • If using pyridine, concentrate the mixture under high vacuum.

    • If using DCM, dilute with more DCM and wash with 1 M HCl to remove the base, followed by saturated NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Data Presentation: N-Sulfonylation

Parameter Condition Rationale
Equivalents (Amine) 1.0 Limiting Reagent
Equivalents (Sulfonyl Chloride) 1.1 - 1.2 Ensures complete reaction.
Base Pyridine or TEA (2.0 eq.) Acts as both solvent and base (pyridine) or just base (TEA).
Solvent Pyridine, DCM, THF Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.
Temperature 0 °C to Room Temp. Standard conditions for sulfonamide formation.

| Typical Yield | >80% | Generally a high-yielding transformation. |

Sulfonylation_Mechanism reagents R-SO₂Cl + (S)-Amine + Base intermediate [Tetrahedral Intermediate] reagents->intermediate Nucleophilic Attack products R-SO₂-NH-(S)-Product + Base·HCl intermediate->products Elimination of Cl⁻

General Mechanism for N-Sulfonylation

N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it cleanly provides mono-alkylated products without the risk of over-alkylation.

Scientific Principle

This is a one-pot, two-stage reaction. First, the primary amine condenses with an aldehyde or ketone to form an imine intermediate in equilibrium. Second, a mild, chemoselective reducing agent, such as sodium triacetoxyborohydride (STAB), is used to reduce the imine to the target secondary amine.[8][9] STAB is particularly effective because it is non-hygroscopic, mild enough not to reduce the starting aldehyde, and its reactivity is enhanced under the slightly acidic conditions that favor imine formation.[10][11]

Protocol 4: Reductive Amination with an Aldehyde using STAB

Experimental Protocol:

  • Preparation: In a flask, dissolve (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (1.0 eq.) and the desired aldehyde (1.1 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF.[8]

  • Imine Formation: Add acetic acid (1.0-1.2 eq.) to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 10-15 minutes. The reaction may be mildly effervescent.

  • Reaction: Stir at room temperature for 6-24 hours until LC-MS analysis indicates complete consumption of the imine intermediate.

  • Workup:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the mixture with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude secondary amine derivative by flash column chromatography.

Data Presentation: Reductive Amination

Parameter Condition Rationale
Equivalents (Amine) 1.0 Limiting Reagent
Equivalents (Aldehyde) 1.1 Pushes equilibrium towards imine formation.
Equivalents (STAB) 1.5 Ensures complete reduction of the imine.
Catalyst Acetic Acid (1.0 eq.) Catalyzes imine formation.
Solvent Anhydrous DCE, THF Preferred solvents for STAB reductions.[10]
Temperature Room Temp. Mild conditions preserve stereochemistry.

| Typical Yield | 70-90% | Efficient and clean transformation. |

Analytical Characterization and Quality Control

Verifying the identity, purity, and stereochemical integrity of the synthesized derivatives is a non-negotiable step. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural elucidation of the final product.[12][13][14] Changes in the chemical shift of the proton and carbon at the chiral center are diagnostic of successful derivatization.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the newly synthesized molecule.[15][16] LC-MS is used for reaction monitoring and final purity assessment.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for confirming enantiomeric purity. The derivatized product should be analyzed on a suitable chiral stationary phase (e.g., polysaccharide-based) to ensure that no racemization occurred during the reaction or workup.[17][18][19][20] The enantiomeric excess (e.e.) should be >99% to match the quality of the starting material.

Conclusion

The protocols detailed in these application notes provide a validated and versatile toolkit for the derivatization of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine. By leveraging these fundamental transformations—N-acylation, N-sulfonylation, and reductive amination—researchers can efficiently generate diverse libraries of novel compounds. The careful selection of reagents and adherence to these robust procedures will empower drug discovery programs by enabling systematic SAR exploration while maintaining stringent control over product quality and stereochemical integrity.

References

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. Available from: [Link]

  • Ghanem, A. & Aboul-Enein, H. Y. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Devi, N., & Dutta, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Available from: [Link]

  • Aapptec. Coupling Reagents. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Clark, J. reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available from: [Link]

  • Chen, B., & Varani, G. (2018). NMR Characterization of RNA Small Molecule Interactions. PMC. Available from: [Link]

  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829. Available from: [Link]

  • Lee, S. K., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • Medley, J. W. C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Available from: [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Available from: [Link]

  • Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a Potent and CNS Penetrable P2X7 Receptor Antagonist. PubMed. Available from: [Link]

  • Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Available from: [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. r/Chempros. Available from: [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Available from: [Link]

  • LibreTexts Chemistry. 23.9: Amines as Nucleophiles. Available from: [Link]

  • Katritzky, A. R., et al. (2005). N-Acylation Reactions of Amines. ResearchGate. Available from: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 51(3), 169-180. Available from: [Link]

  • Scheuermann, M. L. (2010). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. Available from: [Link]

  • Klein, A., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(25), 8758–8766. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11211–11215. Available from: [Link]

  • Thiele, H., et al. (2012). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Available from: [Link]

Sources

Application Note: Strategic Utilization of Fluoropyrimidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluoropyrimidines represent a cornerstone of modern medicinal chemistry, serving as both potent cytotoxic agents (e.g., 5-fluorouracil) and versatile scaffolds for targeted kinase inhibitors. This application note details the strategic integration of fluoropyrimidine building blocks into hit-to-lead optimization campaigns. We provide a validated protocol for the regioselective Suzuki-Miyaura coupling of electron-deficient fluoropyrimidines and a downstream workflow for assessing metabolic stability in liver microsomes. This guide addresses the specific challenges of handling C-F functionalized heterocycles to maximize yield and biological relevance.

Part 1: Strategic Rationale – The Fluorine Effect

The incorporation of fluorine into the pyrimidine ring is rarely accidental; it is a calculated tactic to modulate physicochemical properties without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Metabolic Blocking

The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing a metabolically labile C-H bond with C-F at the C5 position of the pyrimidine ring blocks oxidation by Cytochrome P450 enzymes. This "metabolic blockade" significantly extends the half-life (


) of the drug candidate.
Electronic Modulation (pKa)

Fluorine is the most electronegative element (3.98 Pauling scale).[1] Its presence on the pyrimidine ring pulls electron density from the aromatic system, lowering the pKa of neighboring amines or hydroxyls. This modulation can be critical for:

  • Optimizing hydrogen bonding interactions with the target protein (e.g., the hinge region of kinases).

  • Improving membrane permeability by altering the ionization state at physiological pH.

Lipophilicity Tuning

Strategic fluorination often increases lipophilicity (


), enhancing passive transport across cell membranes and the Blood-Brain Barrier (BBB), a critical factor for CNS-active agents.

Part 2: Validated Synthetic Protocol

Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-5-fluoropyrimidine

Challenge: Fluorinated pyrimidines are highly electron-deficient. While this facilitates oxidative addition, it also makes the ring susceptible to hydrolysis and nucleophilic attack by the base rather than the boronic acid. Regioselectivity is also a concern; the C4 position is typically more reactive than C2 due to the directing effect of the ring nitrogens.

Objective: Synthesize a C4-arylated-5-fluoropyrimidine intermediate.

Materials
  • Substrate: 2,4-Dichloro-5-fluoropyrimidine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) – Selected for stability with heteroaryl chlorides.

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation: In a glovebox or under nitrogen flow, charge a microwave process vial with 2,4-dichloro-5-fluoropyrimidine (167 mg, 1.0 mmol), the aryl boronic acid (1.1 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Degassing: Add 1,4-Dioxane (4 mL) and deionized water (1 mL). Sparge the mixture with argon for 5 minutes to remove dissolved oxygen. Critical Step: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) quickly and seal the vial.

  • Reaction:

    • Method A (Thermal): Heat to 80°C for 4 hours.

    • Method B (Microwave - Recommended): Irradiate at 100°C for 20 minutes (High absorption setting).

  • Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient). The C4-substituted product typically elutes first due to lower polarity compared to the C2-isomer or bis-coupled byproduct.
    
Data Output: Expected Results
ParameterMethod A (Thermal)Method B (Microwave)
Reaction Time 4 hours20 minutes
Conversion >90%>95%
Regioselectivity (C4:C2) ~8:1~10:1
Isolated Yield 65-75%80-85%

Part 3: Biological Evaluation Protocol

In Vitro Microsomal Stability Assay

Once the fluorinated scaffold is synthesized, its metabolic stability must be verified against a non-fluorinated control.

Principle

Incubation of the test compound with liver microsomes (containing CYP450s) and NADPH (cofactor).[2][3] The disappearance of the parent compound is monitored by LC-MS/MS.[3]

Protocol
  • Stock Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Microsome Mix: Thaw human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in Phosphate Buffer.

  • Pre-Incubation: Mix 40 µL of compound solution (1 µM) with 40 µL of microsome solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add 20 µL of NADPH regenerating system (pre-warmed to 37°C) to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge at 4000 rpm for 20 minutes. Inject supernatant into LC-MS/MS.[4]

Calculation

Plot


 vs. Time.[2][3] The slope (

) determines the half-life:


Part 4: Mechanism & Workflow Visualization

Pathway 1: The "Fluorine Effect" in Synthesis

The following diagram illustrates the catalytic cycle for the described Suzuki coupling, highlighting the oxidative addition preference at the electron-deficient C4 position.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Preferential at C4-Cl) Pd0->OxAdd + Substrate Substrate 2,4-Dichloro-5-fluoropyrimidine Substrate->OxAdd TransMet Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl RedElim->Pd0 Regenerate Pd(0) Product C4-Aryl-5-Fluoropyrimidine RedElim->Product

Figure 1: Catalytic cycle favoring C4-substitution due to electronic deficiency induced by the C5-Fluorine and N1/N3 atoms.

Pathway 2: Decision Tree for Fluoropyrimidine Optimization

This workflow guides the medicinal chemist on when to deploy fluorinated blocks based on assay data.

DecisionTree Start Hit Identification (Pyrimidine Scaffold) Check1 Is Metabolic Clearance High? Start->Check1 Check2 Is Potency (IC50) Sufficient? Check1->Check2 No (Stable) Action1 Synthesize 5-Fluoro Analog (Block C5 Oxidation) Check1->Action1 Yes (High Cl) Action2 Synthesize 2-Fluoro/4-Amino Analog (Modulate H-Bond Donor pKa) Check2->Action2 No (Low Potency) Action3 Proceed to PK Studies Check2->Action3 Yes (Potent & Stable) Test Microsomal Stability Assay Action1->Test Test->Check2 Stability Improved

Figure 2: Hit-to-Lead optimization logic using fluorinated building blocks to address metabolic liabilities.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Sakamoto, T., et al. (1980). Palladium-catalyzed cross-coupling reactions of heteroaryl halides. Chemical and Pharmaceutical Bulletin. (Foundational Suzuki coupling on heterocycles).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • FDA Approved Drugs Database. (Search: Fluorouracil, Capecitabine).

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The Strategic Synthesis of Novel Covalent Kinase Inhibitors Utilizing (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the design of targeted kinase inhibitors, prized for its ability to form key hydrogen bonds within the ATP-binding site of numerous kinases.[1][2] This application note details the strategic use of a high-value chiral building block, (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine, in the synthesis of a novel, potent covalent inhibitor of Bruton's Tyrosine Kinase (BTK). We provide a comprehensive, field-proven protocol for a multi-step synthesis, the rationale behind the molecular design, and a detailed methodology for in vitro biochemical evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical motifs for the discovery of next-generation targeted therapies.

Introduction: The Rationale for Advanced Building Blocks in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders.[3] Consequently, small-molecule kinase inhibitors have become a major class of therapeutic agents.[4] The design of these inhibitors often relies on privileged scaffolds—molecular frameworks that are known to bind effectively to the kinase ATP pocket. The aminopyrimidine core is one such scaffold, recognized for its ability to mimic the adenine hinge-binding motif of ATP.[2]

The strategic incorporation of specific functional groups and stereocenters onto this core is paramount for achieving high potency and selectivity.[5] The chiral amine, (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine (Figure 1), is a sophisticated building block designed to confer several advantageous properties:

  • The Pyrimidine Ring: Serves as the primary hinge-binding element.

  • The (S)-Chiral Center: Introduces a defined three-dimensional geometry, which is critical for creating specific and high-affinity interactions within the kinase active site, often leading to improved potency and selectivity over racemic or achiral analogues.[5]

  • The Ethylamine Group: Provides a reactive handle for straightforward chemical modification via nucleophilic substitution or amide bond formation, allowing for its incorporation into a larger molecular scaffold.[6]

  • The 5-Fluoro Substituent: Modulates the electronic properties of the pyrimidine ring and can enhance metabolic stability and membrane permeability.

This note uses the synthesis of a targeted covalent inhibitor for Bruton's Tyrosine Kinase (BTK) as an exemplary application. BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases.[7][8]

Table 1: Properties of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

PropertyValueReference
CAS Number 905587-41-9[9]
Molecular Formula C₆H₈FN₃[9]
Molecular Weight 141.15 g/mol [9]
Chirality (S)-enantiomerN/A
Key Features Hinge-binding motif, Chiral center, Reactive amineN/A

Design Strategy: A Covalent BTK Inhibitor

Our strategy focuses on creating a covalent irreversible inhibitor. This class of inhibitors forms a stable covalent bond with a specific, non-catalytic cysteine residue (Cys481) in the active site of BTK.[7] This approach can lead to high potency, prolonged duration of action, and can overcome competitive binding from high intracellular concentrations of ATP.

The designed inhibitor, which we will refer to as BTK-Inhibitor-X , consists of three key components, as illustrated in the workflow below:

  • Hinge-Binding Moiety: The (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine fragment.

  • Core Scaffold: A pyrazolo[3,4-d]pyrimidine core, a common and effective scaffold for BTK inhibitors like Ibrutinib.[10]

  • Covalent "Warhead": An acrylamide group, which acts as a Michael acceptor to react with the thiol side chain of Cys481.[7]

cluster_design Inhibitor Design Logic A Hinge-Binding Moiety (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine Target BTK-Inhibitor-X (Final Compound) A->Target B Core Scaffold Pyrazolo[3,4-d]pyrimidine B->Target C Covalent Warhead Acrylamide Group C->Target BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK-Inhibitor-X Inhibitor->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition.

Experimental Protocols: Synthesis of BTK-Inhibitor-X

This section provides a detailed, step-by-step protocol for the synthesis of the target inhibitor. The overall workflow is outlined below.

Start Starting Materials: - 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine - (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine Step1 Step 1: SₙAr Reaction Formation of Intermediate 1 Start->Step1 Step2 Step 2: Suzuki Coupling Introduction of Phenoxyphenyl Group Step1->Step2 Step3 Step 3: Acrylamide Formation Installation of Covalent Warhead Step2->Step3 Final Final Product: BTK-Inhibitor-X Step3->Final Purify Purification & Analysis (HPLC, NMR, MS) Final->Purify Start Prepare Reagents: - BTK Enzyme - Substrate Peptide - ATP - Inhibitor Dilutions Step1 Step 1: Kinase Reaction Incubate Enzyme, Substrate, Inhibitor, and ATP Start->Step1 Step2 Step 2: Terminate & Deplete ATP Add ADP-Glo™ Reagent Step1->Step2 Step3 Step 3: Convert ADP to ATP Add Kinase Detection Reagent Step2->Step3 Final Step 4: Measure Luminescence Signal is proportional to ADP produced Step3->Final Analyze Data Analysis: Calculate % Inhibition Determine IC₅₀ Value Final->Analyze

Sources

Technical Application Note: Handling, Storage, and Stability Protocols for (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride (CAS: 935667-21-3) is a high-value chiral building block (CBB) predominantly utilized in the synthesis of small-molecule kinase inhibitors and oncology therapeutics.[1] Its structural integrity—specifically its enantiomeric purity and the stability of the fluoropyrimidine pharmacophore—is critical for downstream efficacy.[2]

This guide provides an authoritative protocol for the receipt, handling, storage, and quality control of this compound. It addresses specific risks associated with hygroscopic amine salts and the prevention of racemization, ensuring researchers maintain the highest fidelity in their drug discovery workflows.[2]

Physicochemical Profile & Identification

PropertySpecification
Chemical Name (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride
CAS Number 935667-21-3
Molecular Formula C₆H₈FN₃[1][3][4] · HCl
Molecular Weight 177.61 g/mol
Appearance White to off-white crystalline solid
Chirality S-enantiomer (Enantiomeric Excess > 98% typical)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Hygroscopicity Moderate to High (Salt form dependent)
pKa ~8.5–9.0 (Amine conjugate acid, estimated)

Handling & Safety Protocols

Hazard Assessment

While not classified as a Category 1 toxin, this compound poses specific risks typical of halogenated heteroaromatic amines.[2]

  • GHS Classification: Warning.[2][5][6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

  • Target Organs: Respiratory tract, mucous membranes.[2]

Operational Workflow

The following diagram outlines the mandatory workflow from material receipt to experimental use to minimize degradation and exposure.

HandlingProtocol Receipt 1. Material Receipt (Inspect Seal) QC_Entry 2. QC Entry (Chiral HPLC/NMR) Receipt->QC_Entry Verify CoA Aliquot 3. Aliquoting (Inert Glovebox/Hood) QC_Entry->Aliquot Pass Quarantine Quarantine/Disposal QC_Entry->Quarantine Fail (<95% ee) Storage 4. Storage (-20°C, Desiccated) Aliquot->Storage Seal under Ar/N2 Usage 5. Experimental Use (Warm to RT first) Storage->Usage Equilibrate 30m Usage->Storage Reseal immediately

Figure 1: Standard Operating Procedure (SOP) flow for critical chiral reagents.

Specific Handling Instructions
  • Atmosphere Control: As a hydrochloride salt, the compound is hygroscopic.[2] Moisture uptake leads to "caking," which complicates weighing and can accelerate hydrolysis over long periods.[2]

    • Recommendation: Handle in a desiccated glove box or a fume hood with low relative humidity (<40%).[2]

  • Weighing Protocol: Use an anti-static gun if the powder exhibits static cling (common with dry salts).[2] Do not return unused powder to the stock container to prevent cross-contamination or moisture introduction.[2]

  • Dissolution: When preparing stock solutions (e.g., in DMSO), add the solvent to the solid slowly.[2] The dissolution is slightly exothermic.[2] Ensure the solution is kept cool (0°C) if preparing high concentrations (>100 mM).[2]

Storage & Stability Guidelines

Storage Conditions

Proper storage is the primary defense against racemization and chemical degradation.[2]

DurationTemperatureAtmosphereContainer Type
Short Term (< 1 Month) 2–8°C (Refrigerated)Dry Air / DesiccatorAmber Glass Vial (Tightly Capped)
Long Term (> 1 Month) -20°C (Freezer)Argon or NitrogenAmber Glass with Parafilm/Teflon Tape
Stock Solutions (DMSO) -20°C or -80°CInertPolypropylene or Glass
Critical Stability Factors[1][2]
  • Racemization Risk: The chiral center is alpha to an aromatic pyrimidine ring.[2] While the hydrochloride salt stabilizes the amine, exposure to strong bases or high temperatures (>60°C) in solution can promote proton abstraction at the chiral center, leading to racemization.[2]

    • Action: Avoid heating basic solutions of the compound.[2] Perform reactions at the lowest viable temperature.

  • Photostability: Fluorinated heterocycles can be sensitive to UV light.[2] Store in amber vials to prevent potential photolytic dehalogenation or ring oxidation.[2]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles for DMSO stock solutions (Max 3 cycles). Aliquot stocks into single-use volumes immediately after preparation.

Quality Control (QC) & Analytical Methods

To validate the integrity of the compound before use in critical assays, the following methods are recommended.

Identity & Chemical Purity (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2] Gradient 5% to 95% B.[2]

  • Detection: UV at 254 nm (Pyrimidine absorption).[2]

  • Acceptance Criteria: Purity > 98% by area.

Enantiomeric Purity (Chiral HPLC)

This is the most critical test for this reagent.[2]

  • Stationary Phase: Polysaccharide-based chiral columns (e.g., Daicel Chiralpak AD-H or IG).[1]

  • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.[2]1) or similar normal phase conditions.[2] Note: For the HCl salt, you may need to add a base (DEA) to the mobile phase or neutralize the sample to ensure proper peak shape.[1]

  • Acceptance Criteria: ee > 98% (S-isomer).

Emergency Procedures

  • Skin Contact: Brush off loose particles.[2] Wash with soap and plenty of water.[2][6][7] The HCl salt may cause stinging on abraded skin.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[2][6][7] Seek medical attention immediately (potential for acidic irritation).[2][5]

  • Spill Cleanup:

    • Wear N95 respirator, gloves, and goggles.[2]

    • Dampen the spill slightly with an inert absorbent (vermiculite) to prevent dust.[2]

    • Sweep up and place in a hazardous waste container labeled "Organic Solid, Toxic."[2]

    • Clean the surface with a weak basic solution (5% Sodium Bicarbonate) to neutralize any acidic residue, followed by water.[2]

References

  • PubChem. (n.d.).[2] Compound Summary for CID 24866635, (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

  • MySkinRecipes. (n.d.). Product Specification: (S)-1-(5-Fluoropyrimidin-2-Yl)Ethanamine Hydrochloride.[1][4] Retrieved October 26, 2023, from [Link][1]

  • Daicel Chiral Technologies. (2022).[2][8] Operating Guidelines for Chiral HPLC Columns. Retrieved October 26, 2023, from [Link][1]

Sources

Experimental procedure for enzymatic resolution of fluoropyrimidine amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Enzymatic Kinetic Resolution of Fluoropyrimidine Amines for Pharmaceutical Synthesis

Abstract

Chiral amines are fundamental building blocks in modern pharmaceuticals. The incorporation of a fluoropyrimidine moiety, a privileged scaffold in medicinal chemistry, introduces unique physicochemical properties that can enhance drug efficacy, metabolic stability, and bioavailability.[1][2][3][4] This application note provides a detailed experimental framework for the enzymatic kinetic resolution of racemic fluoropyrimidine amines. We present protocols for both lipase-catalyzed acylation and transaminase-catalyzed deamination, offering robust and scalable methods for the production of enantiomerically enriched amines critical for drug discovery and development.

Introduction: The Strategic Value of Chiral Fluoropyrimidine Amines

The pyrimidine ring is a cornerstone of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antiviral effects.[5] The strategic introduction of fluorine atoms into these scaffolds can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[1][4] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, such as amines, which can be crucial for optimizing target binding and cell permeability.[1]

Many of these bioactive molecules are chiral, with their therapeutic effects being stereospecific. Consequently, the efficient synthesis of single-enantiomer intermediates is a critical challenge in pharmaceutical manufacturing. Enzymatic kinetic resolution (EKR) offers a green and highly selective alternative to traditional chemical methods for separating enantiomers.[6] This guide details two effective EKR strategies for fluoropyrimidine amines.

Principles of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, leading to the separation of the two. In EKR, an enzyme serves as the chiral catalyst. The two primary approaches discussed here are lipase-catalyzed acylation and transaminase-catalyzed deamination.

Lipase-Catalyzed Acylation

Lipases are robust and commercially available enzymes that can catalyze the acylation of amines in non-aqueous solvents.[7][8] In this approach, one enantiomer of the racemic amine is selectively acylated, forming an amide. The unreacted amine and the newly formed amide, now diastereomeric, can be easily separated by standard chemical techniques (e.g., extraction or chromatography).

ω-Transaminase-Catalyzed Resolution

ω-Transaminases (ω-TAs) are pyridoxal phosphate-dependent enzymes that catalyze the transfer of an amino group from an amine to a keto acceptor.[9] This reaction can be used for kinetic resolution by selectively converting one amine enantiomer into its corresponding ketone, leaving the other enantiomer untouched.[10] The equilibrium of this reaction must often be shifted towards product formation, for example, by using an efficient amino acceptor or removing the ketone byproduct.[9]

Experimental Workflow Overview

The successful enzymatic resolution of a novel fluoropyrimidine amine requires a systematic approach, from enzyme selection to final analysis.

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Preparative Scale & Analysis A Racemic Fluoropyrimidine Amine Substrate B Enzyme Screening (Lipases & Transaminases) A->B D Optimization of Reaction Parameters (Solvent, T, pH) B->D C Analytical Method Development (Chiral HPLC/SFC) H Determination of Enantiomeric Excess (ee) C->H E Substrate & Reagent Concentration Tuning D->E F Preparative Scale Resolution Reaction E->F G Work-up & Product Separation F->G G->H

Figure 1: A generalized workflow for the enzymatic resolution of fluoropyrimidine amines.

Detailed Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution via Acylation

This protocol is based on the well-established use of lipases for the kinetic resolution of primary amines.[11] Candida antarctica lipase B (CALB) is a common choice due to its broad substrate scope and high stability.[7][12]

Materials:

  • Racemic fluoropyrimidine amine

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acylating agent (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

  • Buffer for pH control (if using a biphasic system)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled reaction vessel

Procedure:

  • Enzyme Screening (Small Scale):

    • To a series of 4 mL vials, add the racemic fluoropyrimidine amine (10-20 mg).

    • Add 1 mL of the chosen organic solvent.

    • Add a panel of immobilized lipases (e.g., CALB, Pseudomonas cepacia lipase) (10-20 mg).

    • Add the acylating agent (1.5-3.0 equivalents).

    • Seal the vials and place them on a shaker at a controlled temperature (e.g., 30-50 °C).

    • Take samples at regular intervals (e.g., 2, 4, 8, 24 hours) and analyze by chiral HPLC or SFC to determine conversion and enantiomeric excess (ee) of the remaining amine and the formed amide.

  • Preparative Scale Resolution:

    • To a 100 mL round-bottom flask, add the racemic fluoropyrimidine amine (1.0 g) and 50 mL of the optimal solvent identified during screening.

    • Add the best-performing immobilized lipase (e.g., 0.5 g of Novozym® 435). Immobilization is crucial for easy recovery and reuse of the enzyme.[13][14][15][16]

    • Add the acylating agent (e.g., ethyl acetate, 1.5 eq.).

    • Stir the mixture at the optimized temperature (e.g., 40 °C).

    • Monitor the reaction progress by chiral HPLC. Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture of the unreacted amine and the amide can be separated by silica gel column chromatography or by acid-base extraction. For extraction, dissolve the residue in a suitable organic solvent and wash with an acidic aqueous solution (e.g., 1 M HCl) to extract the basic amine, leaving the neutral amide in the organic phase.

    • Neutralize the acidic aqueous phase with a base (e.g., 1 M NaOH) and extract the enantiomerically enriched amine with an organic solvent.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the purified products.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine and the amide using a validated chiral HPLC or SFC method.[17]

G cluster_0 Lipase-Catalyzed Acylation Racemic Racemic Fluoropyrimidine Amine (R/S) Enzyme Lipase (e.g., CALB) Racemic->Enzyme Acyl + Acylating Agent Acyl->Enzyme Products S-Amide + R-Amine (unreacted) Enzyme->Products

Figure 2: Schematic of lipase-catalyzed kinetic resolution.

Protocol 2: ω-Transaminase-Catalyzed Kinetic Resolution

This protocol leverages the high selectivity of ω-transaminases for the kinetic resolution of chiral amines.[10][18]

Materials:

  • Racemic fluoropyrimidine amine

  • Screening kit of (S)-selective and (R)-selective ω-transaminases

  • Amino acceptor (e.g., sodium pyruvate, acetone)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Aqueous buffer (e.g., potassium phosphate buffer, pH 7.5-8.5)

  • Organic co-solvent (e.g., DMSO, if substrate solubility is low)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled reaction vessel

Procedure:

  • Enzyme Screening (Small Scale):

    • In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing:

      • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

      • Racemic fluoropyrimidine amine (5-10 mM)

      • Amino acceptor (e.g., sodium pyruvate, 1.5 eq.)

      • PLP (1 mM)

      • A small amount of ω-transaminase lyophilizate or solution.

    • Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking.

    • Monitor the reaction by chiral HPLC/SFC to identify enzymes that selectively consume one enantiomer.

  • Preparative Scale Resolution:

    • In a temperature-controlled vessel, dissolve the racemic fluoropyrimidine amine (1.0 g) in the optimized buffer system. Add co-solvent (e.g., up to 10% v/v DMSO) if necessary for solubility.

    • Add the amino acceptor (1.5 eq.) and PLP (1 mM).

    • Initiate the reaction by adding the selected ω-transaminase.

    • Maintain the pH of the reaction mixture if necessary.

    • Monitor the reaction until approximately 50% conversion is reached to maximize the ee of the remaining amine.

  • Work-up and Separation:

    • Stop the reaction, for example, by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to >10 with NaOH to ensure the amine is in its free base form.

    • Extract the unreacted enantiomerically enriched amine into the organic phase.

    • The ketone byproduct will remain in the aqueous phase or can be separated by chromatography.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiopure amine.

  • Analysis:

    • Confirm the enantiomeric excess of the final product using a validated chiral HPLC or SFC method. NMR spectroscopy with a chiral solvating agent can also be employed for ee determination.[17][19]

Data Presentation and Interpretation

Table 1: Hypothetical Enzyme Screening Results for Lipase-Catalyzed Resolution
EnzymeAcylating AgentSolventTime (h)Conversion (%)Amine ee (%)
CALBEthyl AcetateMTBE2451>99 (R)
CALBVinyl AcetateToluene244895 (R)
PCLEthyl AcetateMTBE243560 (R)
PCLVinyl AcetateToluene243055 (R)

CALB: Candida antarctica Lipase B; PCL: Pseudomonas cepacia Lipase

Table 2: Optimized Conditions for Preparative Scale Resolution
ParameterLipase MethodTransaminase Method
Enzyme Immobilized CALB(S)-selective ω-TA
Substrate Conc. 20 g/L10 g/L
Reagent Ethyl Acetate (1.5 eq.)Sodium Pyruvate (1.5 eq.)
Solvent/Buffer MTBE100 mM K-Phosphate, pH 8.0
Temperature 40 °C30 °C
Reaction Time 18 h22 h
Typical Yield ~45% (ee >99%)~48% (ee >99%)

Troubleshooting and Key Considerations

  • Low Reactivity: If the fluoropyrimidine amine is a poor substrate, consider dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the unreactive enantiomer, potentially doubling the theoretical yield.[11][12][20]

  • Enzyme Inhibition: The substrate or product may inhibit the enzyme. Lowering the substrate concentration or using a continuous flow reactor can mitigate this issue.[21]

  • Poor Enantioselectivity: Screen a wider range of enzymes and vary reaction parameters such as solvent and temperature, as these can significantly influence enantioselectivity.

  • Analytical Method: Development of a reliable chiral analytical method is paramount. Both chiral HPLC and SFC are powerful techniques for separating and quantifying enantiomers.

Conclusion

The enzymatic kinetic resolution of fluoropyrimidine amines is a powerful and scalable strategy for producing enantiomerically pure compounds essential for pharmaceutical research. By leveraging the high selectivity of enzymes like lipases and transaminases, researchers can access these valuable building blocks through environmentally benign processes. The protocols and considerations outlined in this application note provide a solid foundation for developing robust and efficient resolution procedures.

References

  • Reetz, M. T. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA, 49(12), 570-574.
  • Shin, J. S., & Kim, B. G. (2001). Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. Biotechnology and Bioengineering, 73(3), 179-185.
  • Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6348.
  • Baeckvall, J. E., & Pàmies, O. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17610-17611.
  • Ulijn, R. V., et al. (2002). Enzymatic resolutions of fluorinated α,α-disubstituted-α-amino acid amides. Tetrahedron: Asymmetry, 13(8), 841-845.
  • Reetz, M. T., & Schimossek, K. (1996).
  • Pesenti, C., et al. (2018). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 20(11), 2549-2553.
  • Singh, T., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26955-26960.
  • Zdarta, J., et al. (2023).
  • Mathew, S., & Yun, H. (2012). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.
  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • ResearchGate. (n.d.). Some applications of lipases in the industrial sectors.
  • ACS Omega. (2025). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega.
  • National Center for Biotechnology Information. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. PubMed.
  • R Discovery. (2025).
  • National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central.
  • National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • National Center for Biotechnology Information. (2019).
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Royal Society of Chemistry. (n.d.). ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor. Green Chemistry.
  • ACS Publications. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. PubMed.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules.
  • Royal Society of Chemistry. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific.
  • ACS Publications. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
  • ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • National Center for Biotechnology Information. (n.d.). Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. PubMed Central.
  • ResearchGate. (n.d.). Kinetic resolution of β‐fluoroamines by a promiscuous hydrodefluorination‐deamination process catalyzed by ATAs.

Sources

Application Note & Protocols: Leveraging (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the effective utilization of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine in solid-phase synthesis (SPS). The incorporation of the 5-fluoropyrimidine moiety is a validated strategy in medicinal chemistry for enhancing metabolic stability and modulating physicochemical properties. By leveraging SPS, researchers can rapidly generate libraries of novel compounds built around this valuable scaffold. This document outlines the strategic selection of resins and linkers, step-by-step protocols for immobilization, on-resin modification, and final cleavage, as well as best practices for reaction monitoring. The methodologies described herein are designed to be robust and adaptable, empowering medicinal chemists in academic and industrial settings to accelerate the discovery of new therapeutic agents.

Introduction: The Strategic Advantage of the 5-Fluoropyrimidine Scaffold

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a chiral building block of significant interest in modern drug discovery. The pyrimidine core is a ubiquitous feature in a vast array of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The strategic placement of a fluorine atom at the C5 position of the pyrimidine ring offers several distinct advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the C5 position is often susceptible to oxidative metabolism. Fluorination at this site can block metabolic pathways, thereby increasing the compound's half-life and bioavailability.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyrimidine ring nitrogens. This fine-tuning of basicity can be critical for optimizing target engagement and improving pharmacokinetic properties like cell permeability and solubility.

  • Enhanced Target Affinity: Fluorine can engage in favorable intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, with protein targets, potentially leading to enhanced binding affinity and selectivity.

Solid-phase synthesis (SPS) is the ideal platform for exploring the chemical space around this privileged scaffold. By immobilizing the chiral amine onto a solid support, multi-step synthetic sequences can be performed with simplified purification, enabling the rapid and efficient generation of compound libraries for screening.

Foundational Strategy: Selecting the Solid-Phase Support and Linker

The success of any solid-phase synthesis campaign hinges on the judicious selection of the resin and linker. The linker is the critical connection between the growing molecule and the insoluble support, and its chemistry dictates the conditions for final cleavage and the functional group present on the released product.

For a primary amine building block like (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, the Rink Amide linker is an exceptionally versatile and widely used choice.

  • Mechanism & Rationale: The Rink Amide linker is attached to a polystyrene or PEG-based resin (e.g., TentaGel, NovaGel). It contains a fluorenylmethyloxycarbonyl (Fmoc)-protected amine. The first step is the deprotection of this amine to reveal a reactive site. The building block is then coupled to this linker. The key advantage is that upon cleavage with a strong acid, such as trifluoroacetic acid (TFA), the linker chemistry is designed to yield a primary carboxamide at the point of attachment. This allows the chiral amine to serve as a scaffold for building molecules that will ultimately be screened as novel amides.

Diagram: Solid-Phase Synthesis Workflow

The following diagram illustrates the general workflow for utilizing (S)-1-(5-fluoropyrimidin-2-yl)ethanamine on a Rink Amide resin.

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin Fmoc-Rink Amide Resin Swell 1. Swell Resin (DMF or NMP) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM, MeOH) Deprotect->Wash1 Immobilize 4. Immobilize Amine (Building Block + Coupling Agents) Wash1->Immobilize Wash2 5. Wash Cap 6. Capping (Optional) (Acetic Anhydride) Modify 7. On-Resin Modification (e.g., Acylation with R-COOH) Wash3 8. Wash Cleave 9. Cleavage (TFA Cocktail) Wash3->Cleave Precipitate 10. Precipitate & Isolate Purify 11. HPLC Purification FinalProduct Final Product Purify->FinalProduct

Caption: General workflow for solid-phase synthesis.

Detailed Experimental Protocols

The following protocols are optimized for a standard laboratory setting using manual synthesis vessels or an automated synthesizer. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Immobilization of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine onto Rink Amide Resin

This protocol describes the covalent attachment of the title compound to the deprotected Rink Amide linker.

Materials:

  • Fmoc-Rink Amide Resin (e.g., 100-200 mesh, 0.5-0.8 mmol/g loading)

  • (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 20% (v/v) Piperidine in DMF

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Place the Rink Amide resin (1.0 g, 0.6 mmol) in a fritted reaction vessel. Add DMF (10 mL) and gently agitate for 30-60 minutes to swell the resin beads. Drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution (10 mL) to the swollen resin. Agitate for 5 minutes. Drain. Repeat with fresh piperidine solution for 15 minutes. This reveals the primary amine on the linker.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Reaction Monitoring (Optional but Recommended): Take a small sample of resin beads (~2-3 mg) and perform a Kaiser test. A deep blue color indicates the presence of the free primary amine on the linker.

  • Pre-activation & Coupling:

    • In a separate vial, dissolve (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (3.0 eq, 1.8 mmol, 254 mg) in DMF (5 mL).

    • Add OxymaPure® (3.0 eq, 1.8 mmol, 256 mg) and DIC (3.0 eq, 1.8 mmol, 280 µL).

    • Allow the solution to pre-activate for 5-10 minutes at room temperature.

  • Immobilization Reaction: Add the activated amine solution to the washed, deprotected resin. Agitate the mixture at room temperature for 4-12 hours.

  • Post-Coupling Wash: Drain the reaction solution. Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Reaction Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

  • Drying: Dry the resin under high vacuum for several hours. The resin is now ready for the next synthetic step.

Protocol 2: On-Resin Acylation with a Carboxylic Acid

This protocol details the formation of an amide bond between the immobilized secondary amine and a new carboxylic acid building block.

Materials:

  • Resin from Protocol 1

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Take the resin with the immobilized (S)-1-(5-fluoropyrimidin-2-yl)ethanamine and swell it in DMF (10 mL/g) for 30 minutes. Drain the DMF.

  • Coupling Cocktail Preparation: In a separate vial, dissolve the carboxylic acid (3.0 eq relative to resin loading), HATU (2.9 eq), in DMF. Add DIPEA (6.0 eq). The solution may change color.

  • Acylation Reaction: Add the coupling cocktail to the resin. Agitate the slurry at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Reaction Monitoring: A quantitative test for secondary amines (e.g., chloranil test) can be performed, but often a small-scale cleavage and LC-MS analysis is the most definitive check for reaction completion.

Protocol 3: Cleavage from Resin and Product Isolation

This protocol describes the final step where the synthesized molecule is cleaved from the solid support, yielding a primary amide.

Materials:

  • Dry, final product-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether ((CH₃CH₂)₂O)

Procedure:

  • Preparation: Place the dry resin (e.g., ~200 mg) in a fritted reaction vessel.

  • Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail (2-3 mL) to the resin. Caution: TFA is highly corrosive. Handle with extreme care in a fume hood. Agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap reactive cations that could otherwise cause side reactions.

  • Product Elution: Drain the TFA solution containing the cleaved product into a clean collection tube (e.g., a 15 mL centrifuge tube). Wash the resin with a small additional volume of neat TFA (0.5 mL) and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to a larger tube containing cold diethyl ether (~10 times the volume of the TFA solution). A white precipitate of the crude product should form.

  • Isolation: Cool the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the solid product. Carefully decant the ether.

  • Washing and Drying: Wash the pellet with cold diethyl ether (2-3 times) to remove residual scavengers. Dry the isolated white solid under high vacuum.

  • Analysis and Purification: Analyze the crude product by LC-MS and purify by preparative HPLC to obtain the final, high-purity compound.

Summary of Reaction Parameters

Step Reagents & Solvents Equivalents (rel. to resin loading) Time Key Rationale
Fmoc Deprotection 20% Piperidine in DMFN/A2 x (5 + 15 min)Piperidine is a secondary amine base that efficiently removes the acid-labile Fmoc protecting group.
Immobilization Building Block, DIC, OxymaPure®, DMF3.0 eq each4-12 hDIC/Oxyma forms an activated ester, minimizing racemization and facilitating efficient coupling to the resin.
On-Resin Acylation R-COOH, HATU, DIPEA, DMF3.0, 2.9, 6.02-4 hHATU is a potent coupling reagent for forming amide bonds, especially for sterically hindered substrates. DIPEA is a non-nucleophilic base.
Cleavage 95:2.5:2.5 TFA/H₂O/TISN/A2-3 hHigh concentration of TFA cleaves the acid-labile Rink Amide linker. TIS scavenges reactive carbocations.

References

  • Solid-Phase Synthesis and Combinatorial Chemistry: A comprehensive overview of the principles and practices. Source: Chemical Reviews
  • The Rink Amide Linker: Detailed description of the linker's chemistry and application in solid-phase synthesis. Source: Tetrahedron Letters
  • HATU as a Coupling Reagent: An examination of the efficacy and mechanism of HATU in peptide and small molecule synthesis. Source: Journal of the American Chemical Society
  • The Role of Fluorine in Medicinal Chemistry: A review of the impact of fluorination on drug design and development. Source: Journal of Medicinal Chemistry

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #PUR-5FP-001 Status: Operational Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (Key intermediate for JAK2 inhibitors, e.g., AZD1480)

Executive Summary

Welcome to the technical support hub for (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine . This chiral amine is a notoriously difficult intermediate due to the basicity of the pyrimidine ring and the potential for racemization under harsh acidic conditions.

While asymmetric synthesis (e.g., Ellman’s sulfinamide chemistry) is often used upstream, this guide focuses on downstream purification and resolution of the racemic or semi-pure material. We prioritize the Biocatalytic Route (Transaminase) as the modern "Gold Standard" for purity, while providing a Classical Chemical Resolution guide for facilities without enzyme capabilities.

Module 1: Critical Decision Matrix

Before proceeding, determine your purification strategy based on your starting material and available infrastructure.

PurificationStrategy Start Starting Material State Racemic Racemic Mixture (50% ee) Start->Racemic Enriched Enriched (>80% ee) Start->Enriched Decision1 Is Transaminase Library Available? Racemic->Decision1 Polishing STRATEGY C: Recrystallization (The 'Swish') Enriched->Polishing BioRoute STRATEGY A: Enzymatic Kinetic Resolution (High Selectivity, Green) Decision1->BioRoute Yes ChemRoute STRATEGY B: Classical Chemical Resolution (D-Tartaric Acid Salt) Decision1->ChemRoute No HPLC QC Release: Chiral HPLC (AD-H Column) BioRoute->HPLC Check ee% ChemRoute->HPLC Polishing->HPLC

Figure 1: Decision matrix for selecting the optimal purification pathway based on feedstock purity and lab capabilities.

Module 2: Biocatalytic Purification (The Gold Standard)

Context: The most efficient method to obtain high optical purity (>99% ee) for this pyrimidine amine is using


-Transaminases (ATA) . Specifically, the (S)-selective transaminase from Vibrio fluvialis has shown excellent performance.
Core Protocol: Biphasic Kinetic Resolution

System: Amine Transaminase (ATA) + Pyruvate (Amine Acceptor) + Biphasic Solvent System.

ParameterSpecificationRationale
Enzyme Source Vibrio fluvialis (S)-TransaminaseHighly specific for the (S)-enantiomer formation/resolution.
Co-factor PLP (Pyridoxal-5'-phosphate), 1 mMEssential shuttle for the amino group transfer.
Amine Donor Isopropylamine (1-2 eq)Drives equilibrium. Acetone byproduct is volatile.
Solvent MTBE or Ethyl Acetate (Biphasic)Removes the product from the aqueous phase to prevent enzyme inhibition.
pH Control pH 7.0 - 8.0 (Phosphate Buffer)Critical. Pyrimidines can degrade at extremes; enzymes denature.
Troubleshooting Guide (Q&A)

Q: The reaction stalls at 40-45% conversion. Why isn't it reaching 50%?

  • Root Cause: Product inhibition or thermodynamic equilibrium.

  • The Fix:

    • Equilibrium Shift: Ensure you are actively removing the coproduct. If using isopropylamine as the donor, the coproduct is acetone. Apply a slight vacuum or nitrogen sweep to remove acetone (volatile) and drive the reaction forward.

    • Biphasic System: The amine product might be inhibiting the enzyme. Add an organic overlay (MTBE, 20% v/v) to extract the free amine as it forms, keeping the aqueous enzyme active.

Q: My enzyme precipitated, and activity dropped to zero.

  • Root Cause: pH drift or solvent denaturation.

  • The Fix:

    • Buffer Capacity: The release of the amine or consumption of pyruvate alters pH. Increase buffer strength to 100 mM Potassium Phosphate.

    • Solvent Shock: If adding organic co-solvents (DMSO/MeOH) to improve solubility, keep them <5% v/v. The Vibrio enzyme is sensitive to high organic loads.

Module 3: Classical Chemical Resolution (The Alternative)

Context: If biocatalysis is unavailable, diastereomeric salt formation is the industry standard. For benzyl-amine analogs, D-Tartaric Acid or (S)-Mandelic Acid are the primary screening candidates.

Core Protocol: D-Tartaric Acid Resolution

Principle: The (S)-amine forms a less soluble diastereomeric salt with D-Tartaric acid compared to the (R)-amine.

  • Dissolution: Dissolve racemic amine (1.0 eq) in Ethanol (10 volumes).

  • Addition: Add D-Tartaric acid (1.0 eq) dissolved in hot Ethanol.

  • Crystallization: Heat to reflux (clear solution), then cool slowly (5°C/hour) to room temperature. Stir for 12 hours.

  • Filtration: Collect the precipitate (The (S)-Amine • D-Tartrate salt).[1]

Troubleshooting Guide (Q&A)

Q: I obtained a "gummy" oil instead of crystals. How do I fix this?

  • Root Cause: Supersaturation was too high, or the solvent polarity was incorrect (trapping impurities).

  • The Fix:

    • The "Re-slurry": Do not discard the oil. Re-heat the mixture to reflux and add a small amount of Isopropanol (IPA) or Water (1-2%). Water acts as a co-solvent to break the oiling habit.

    • Seeding: Once the solution cools to slight turbidity, add a seed crystal of the pure salt (if available) or scratch the glass wall to induce nucleation.

Q: The yield is good, but the ee% is stuck at 85%.

  • Root Cause: Eutectic entrapment. The (R)-isomer salt is co-crystallizing.

  • The Fix: Perform a "Swish" Purification (Hot Slurry).

    • Suspend the 85% ee salt in Ethanol (5 volumes).

    • Heat to reflux for 30 minutes (do not dissolve completely).

    • Cool to room temperature and filter.[2]

    • Mechanism:[1][2][3][4][5][6] The impurities (R-salt) are generally more soluble and will leach out into the hot solvent, leaving the highly pure (S)-salt crystal lattice intact.

Module 4: Analytical & Quality Control

Context: You cannot optimize what you cannot measure. A robust Chiral HPLC method is mandatory.

Standard Operating Procedure: Chiral HPLC
ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyrimidine absorption)
Temperature 25°C
Analytical Troubleshooting

Q: I see peak tailing or broad peaks.

  • Root Cause: Interaction between the basic amine and residual silanols on the column silica.

  • The Fix: Ensure Diethylamine (DEA) or Ethanolamine is present in the mobile phase (0.1%). This acts as a "sacrificial base" to block silanol sites, sharpening the amine peak.

Q: The retention times are shifting between runs.

  • Root Cause: Mobile phase evaporation (Hexane is volatile) or water uptake in the IPA.

  • The Fix: Use a pre-mixed mobile phase bottle with a tight cap. Purge lines for 15 minutes before runs. Ensure the column is equilibrated (baseline stable) before injection.

Module 5: Stability & Storage

Q: Should I store the free base or the salt?

  • Recommendation: Store as the Hydrochloride (HCl) or Tartrate Salt .

  • Reasoning:

    • Oxidation: Free amines are prone to N-oxidation over time.

    • Volatility: Small molecular weight amines can be slightly volatile or hygroscopic.

    • Stability: The salt form locks the nitrogen lone pair, preventing reaction with atmospheric CO2 (carbamate formation) or degradation of the fluoropyrimidine ring.

References

  • Enzymatic Resolution:Vibrio fluvialis Transaminase for (S)-1-(5-fluoropyrimidin-2-yl)ethanamine synthesis.

    • Source:

  • HPLC Method: Chiral separation of pyrimidine amines using Chiralpak AD-H.

    • Source:

  • Chemical Resolution Strategy: General protocols for resolution of chiral amines using Tartaric Acid.

    • Source:

  • Drug Context: AZD1480 (JAK2 Inhibitor) synthesis intermediates.[7]

    • Source:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine before handling.

Sources

Technical Support Center: Overcoming Challenges in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. Chiral amines are indispensable building blocks in modern chemistry, forming the backbone of approximately 40-45% of small-molecule pharmaceuticals and a vast array of agrochemicals and fine chemicals.[1] Their synthesis, however, is frequently beset by challenges related to selectivity, yield, and catalyst performance.

This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and systematic troubleshooting strategies. We will move from high-level, frequently asked questions to granular, problem-specific solutions, grounded in mechanistic principles and supported by actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the asymmetric synthesis of chiral amines.

Q1: My enantioselectivity (ee%) is low or inconsistent. What are the most common causes?

A: Low enantioselectivity is a frequent challenge stemming from several factors. The most critical to investigate are:

  • Catalyst Integrity: The chiral catalyst may have degraded or been improperly activated. For transition metal catalysts, this could involve oxidation or ligand dissociation.

  • Reaction Temperature: Temperature control is paramount. Even minor fluctuations can impact the energy difference between the diastereomeric transition states, leading to a drop in ee%. In many cases, lowering the reaction temperature can significantly improve enantioselectivity.[2]

  • Solvent Effects: The solvent plays a crucial role in stabilizing the transition state. An inappropriate solvent can lead to poor selectivity. Halogenated and fluorinated solvents like trifluoroethanol (TFE) have been shown to dramatically improve outcomes in certain systems.[3]

  • Substrate and Reagent Purity: Impurities in your starting materials (ketone, amine source) or reagents can poison the catalyst or introduce competing side reactions.

  • Hydrogen Source (for Hydrogenation): In asymmetric transfer hydrogenation (ATH), the choice and purity of the hydrogen donor (e.g., formic acid/triethylamine, isopropanol) are critical.

Q2: The reaction conversion is very low. How can I improve the yield?

A: Poor conversion often points to issues with catalytic activity or reaction conditions. Key areas to troubleshoot include:

  • Catalyst Loading: While it's tempting to use minimal catalyst, insufficient loading can lead to slow or stalled reactions.[4] Conversely, excessive loading can sometimes promote side reactions.[4] An optimal loading must be determined empirically.

  • Catalyst Deactivation: The product amine, being basic and nucleophilic, can often bind to and deactivate the metal center of the catalyst.[1][3] This is a known issue, particularly in the hydrogenation of N-alkyl imines.[1][3]

  • Atmospheric Contamination: Many catalysts, especially those used in hydrogenation, are sensitive to oxygen and moisture. Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere (N₂ or Ar).

  • Imine Formation Equilibrium: In reductive amination, the initial formation of the imine from the ketone and amine is an equilibrium-limited step.[5] The water produced must be removed, typically with a dehydrating agent (e.g., molecular sieves) or azeotropic distillation, to drive the reaction forward.[5]

Q3: How do I select the right catalyst and ligand for my specific substrate?

A: Catalyst selection is a multi-faceted decision.

  • Substrate Structure: The electronic and steric properties of your substrate are paramount. Bulky substrates may require catalysts with less sterically demanding ligands to allow for effective binding.[1][6] For instance, substrates with an aromatic ring adjacent to the C=N or C=O bond often work well with Noyori-type catalysts due to favorable CH/π interactions that stabilize the transition state.[7]

  • Screening: The most reliable method is to screen a small panel of catalysts and ligands. Many suppliers offer kits for this purpose. Start with well-established systems like Ru-, Rh-, or Ir-based catalysts with common chiral phosphine or diamine ligands (e.g., BINAP, TsDPEN).[8][9]

  • Biocatalysis as an Alternative: For substrates that are challenging for metal catalysts, consider enzymatic approaches.[10] Engineered enzymes like amine dehydrogenases (AmDHs) or transaminases (ATAs) can offer excellent selectivity for a wide range of substrates under mild, aqueous conditions.[6][10][11]

Part 2: Systematic Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific experimental problems.

Guide 1: Low Enantioselectivity (ee%)
Probable Cause Diagnostic Check Recommended Solution(s)
Incorrect Temperature Verify internal reaction temperature. Check for exotherms.Lower the reaction temperature in 5-10 °C increments. Ensure consistent cooling/heating.[2]
Solvent Mismatch Run small-scale screens with different solvent classes (e.g., polar aprotic, polar protic, nonpolar).Test solvents known to enhance ee% for your reaction type (e.g., TFE, CH₂Cl₂, 2-MeTHF).[3][12] The solvent can dramatically affect catalyst performance.[3]
Ligand Degradation / Racemization Analyze the ligand post-reaction by chiral HPLC or NMR with a chiral shift reagent.Use freshly prepared/purchased ligand. Store ligands under inert atmosphere and protected from light.
Sub-optimal Catalyst:Ligand Ratio For in situ prepared catalysts, vary the metal precursor to ligand ratio (e.g., 1:1, 1:1.1, 1:1.2).An excess of ligand can sometimes be beneficial, but a large excess may inhibit the reaction.
Background (Uncatalyzed) Reaction Run the reaction without the chiral catalyst.If a racemic product is formed, the uncatalyzed reaction is competing. Lowering the temperature or using a more active catalyst can often outpace the background reaction.
Guide 2: Low Conversion / Yield
Probable Cause Diagnostic Check Recommended Solution(s)
Catalyst Poisoning / Deactivation Check purity of substrates, solvents, and amine source (e.g., by GC-MS, NMR).Purify all starting materials. Use high-purity, anhydrous solvents. For N-alkyl imines, consider using N-sulfonyl imines, as the electron-withdrawing group reduces the product's ability to deactivate the catalyst.[3]
Inefficient Imine Formation (Reductive Amination) Monitor the reaction by ¹H NMR or GC-MS to check for the presence of the imine intermediate.Add a dehydrating agent (e.g., activated 4Å molecular sieves, MgSO₄). Increase the concentration of the amine or ketone.
Poor Mass Transfer (Heterogeneous Reactions) Observe the reaction mixture. Is the catalyst properly suspended? Is stirring vigorous enough?Increase the stirring rate. Consider switching to a baffled flask. For gas-liquid reactions (e.g., H₂), ensure efficient gas dispersion.
Product Inhibition Analyze reaction kinetics; does the rate slow down disproportionately at higher conversion?Run the reaction at a lower substrate concentration. In some cases, in situ product removal may be possible.
Incorrect Hydrogen Source / Pressure (Hydrogenation) Verify the purity of the hydrogen gas or the hydrogen donor. Check for leaks in the pressure system.Use a higher pressure of H₂ gas (within safety limits of the equipment).[9] For ATH, ensure the correct stoichiometry of the formic acid/amine mixture.

Part 3: Diagrams & Workflows

Troubleshooting Workflow for Asymmetric Synthesis

The following diagram outlines a logical decision-making process when an asymmetric amination reaction fails to meet expectations.

G Start Reaction Outcome Unsatisfactory (Low ee% or Low Conversion) Check_Purity Verify Purity of All Reagents & Solvents Start->Check_Purity Check_Conditions Confirm Reaction Conditions (Temp, Pressure, Atmosphere) Check_Purity->Check_Conditions Problem_Type Identify Primary Issue Check_Conditions->Problem_Type Low_ee Low Enantioselectivity Problem_Type->Low_ee  ee% is the issue Low_Conv Low Conversion Problem_Type->Low_Conv Conversion is the issue   Optimize_Temp Optimize Temperature (Typically Lower) Low_ee->Optimize_Temp Optimize_Loading Optimize Catalyst Loading Low_Conv->Optimize_Loading Screen_Solvents Screen Solvents Optimize_Temp->Screen_Solvents Screen_Ligands Screen Chiral Ligands or Catalysts Screen_Solvents->Screen_Ligands Success Problem Solved Screen_Ligands->Success Check_Activation Investigate Catalyst Activation/Deactivation Optimize_Loading->Check_Activation Address_Equilibrium Address Imine Equilibrium (Add Drying Agent) Check_Activation->Address_Equilibrium Address_Equilibrium->Success

Caption: A systematic workflow for troubleshooting common issues.

General Catalytic Cycle for Asymmetric Transfer Hydrogenation (Noyori-type)

This diagram illustrates the key steps in the widely-used Noyori-type catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

G Ru_Precatalyst [Ru(II)-TsDPEN] Pre-catalyst Ru_Hydride Active [Ru(II)-H] Hydride (18e-) Ru_Precatalyst->Ru_Hydride + Base Substrate_Complex [Substrate-Ru-H] Complex (CH-π interaction) Ru_Hydride->Substrate_Complex H_Acceptor H-Acceptor (e.g., Acetone) Ru_Hydride->H_Acceptor Transition_State Diastereomeric Transition State Substrate_Complex->Transition_State Hydride Transfer Product_Complex [Ru(II)-Product] Complex Transition_State->Product_Complex Stereodetermining Step Product_Complex->Ru_Precatalyst - Product + H-Donor Amine Chiral Amine (Product) Product_Complex->Amine H_Donor H-Donor (e.g., iPrOH) H_Donor->Ru_Precatalyst Ketone Prochiral Ketone (Substrate) Ketone->Ru_Hydride

Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.

Part 4: Key Experimental Protocol

Asymmetric Transfer Hydrogenation of Acetophenone using a Ru(II)/TsDPEN Catalyst

This protocol describes a representative procedure for the ATH of a prochiral ketone.

Safety: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ruthenium catalysts are toxic and should be handled with care.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (Chiral ligand)

  • Acetophenone (Substrate, freshly distilled)

  • Formic acid (HCOOH) (Hydrogen source)

  • Triethylamine (Et₃N) (Base, freshly distilled)

  • Dichloromethane (DCM) (Solvent, anhydrous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol, 1 mol% Ru) and (S,S)-TsDPEN (8.1 mg, 0.022 mmol, 2.2 mol%).

    • Add 5 mL of anhydrous DCM via syringe.

    • Stir the resulting orange solution at room temperature for 20 minutes to allow for complex formation.

  • Reaction Setup:

    • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Caution: This mixing is exothermic. Add the formic acid slowly to the triethylamine in an ice bath.

    • In a separate dry Schlenk flask under an inert atmosphere, dissolve acetophenone (120.1 mg, 1.0 mmol, 1.0 equiv) in 5 mL of anhydrous DCM.

    • Add the HCOOH/Et₃N mixture (0.5 mL) to the acetophenone solution.

  • Reaction Execution:

    • Transfer the prepared catalyst solution from step 1 to the substrate solution (step 2) via a cannula.

    • Stir the reaction mixture at 28 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenylethanol.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC analysis.

References

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis. [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link]

  • Supported Noyori-Ikariya catalysts for asymmetric transfer hydrogenations and related tandem reactions. ResearchGate. [Link]

  • Practical Considerations in Kinetic Resolution Reactions. University of Padua. [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. [Link]

  • Enzymatic strategies for asymmetric synthesis. Natural Product Reports. [Link]

  • Asymmetric Reductive Amination. University of Liverpool. [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. Green Chemistry. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]

  • Kinetic Resolution of Amines. ETH Zurich. [Link]

  • Expanding the Substrate Scope for C−H Amination Reactions: Oxidative Cyclization of Urea and Guanidine Derivatives. ResearchGate. [Link]

  • Optimization of Ru-catalyzed asymmetric transfer hydrogenation of ketone 5a. ResearchGate. [Link]

  • Advances in Catalyst Deactivation and Regeneration. MDPI. [Link]

  • NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. Advanced Synthesis & Catalysis. [Link]

  • Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects. Crystal Growth & Design. [Link]

  • Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [Link]

  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules. [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. Molecules. [Link]

  • Catalyst Deactivation and Regeneration. ResearchGate. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Preprints.org. [Link]

  • Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society. [Link]

  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters. [Link]

  • Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Nature Protocols. [Link]

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Innovations in Engineering and Technology. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. [Link]

  • Dynamic Kinetic Resolutions. Princeton University. [Link]

Sources

Technical Support Center: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Stability Guide

[1]

  • Free Base: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS: 905587-29-3)[1][2][3]

  • Hydrochloride Salt: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine HCl (CAS: 935667-21-3)[1]

Executive Summary: The Stability Profile

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a valuable chiral building block, often used in the synthesis of kinase inhibitors (e.g., TRK inhibitors).[1] Its stability is governed by three competing chemical vulnerabilities:

  • Nucleophilicity of the Primary Amine: The free base avidly reacts with atmospheric CO₂ to form carbamates (solid precipitates) and is prone to oxidation.

  • Acidity of the Benzylic-like Proton: The electron-deficient 5-fluoropyrimidine ring increases the acidity of the

    
    -proton at the chiral center, creating a risk of base-catalyzed racemization .[1]
    
  • Ring Reactivity: While the C-F bond is robust, the pyrimidine ring renders the system sensitive to nucleophilic attack under harsh conditions.

Critical Rule: Always store the hydrochloride salt for long-term stability. Generate the free base only immediately prior to use.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation vectors you must control in your experiments.

DegradationPathwayscluster_preventionPrevention StrategiesCompound(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (Free Base)CarbamateCarbamate Salt(Reaction with CO2)Compound->Carbamate+ CO2 (Air exposure)RacemateRacemic Mixture(R/S Enantiomers)Compound->RacemateStrong Base / Heat(Deprotonation of α-H)OxidationN-Oxides / Imines(Air Oxidation)Compound->OxidationO2 / Peroxides(Long-term solution storage)Prev1Store as HCl saltPrev2Use Argon/N2 atmospherePrev3Avoid strong bases > pH 12

Figure 1: Primary degradation pathways for (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine in solution.[1][2][4][5][6][7]

Troubleshooting & FAQs

Direct answers to common experimental failures.

Issue 1: "My free base turned into a white solid/crust upon standing in air."

Diagnosis: Carbamylation. Primary amines are strong nucleophiles that react with atmospheric CO₂ to form carbamic acid, which often stabilizes as a salt with the remaining amine (ammonium carbamate).

  • Mechanism:

    
    .[1]
    
  • Solution: This process is reversible. Acidify the mixture with HCl to decarboxylate the carbamate and regenerate the amine salt.

  • Prevention: Handle the free base exclusively under an inert atmosphere (Nitrogen or Argon).

Issue 2: "The enantiomeric excess (ee%) dropped during my reaction."

Diagnosis: Base-Catalyzed Racemization. The 5-fluoropyrimidine ring is strongly electron-withdrawing.[1] This inductive effect pulls electron density away from the chiral center, making the

  • Risk Factor: Using strong bases (e.g., NaH, KOtBu) or heating in the presence of weaker bases (e.g., Et₃N, carbonate) for extended periods.

  • Solution: Use the mildest base possible for your transformation. If deprotonating the amine for nucleophilic attack, keep temperatures low (< 0°C) and minimize reaction time.

Issue 3: "I see an extra peak in LCMS with M+16."

Diagnosis: Oxidation (N-Oxide formation). While less common than carbamylation, primary amines can oxidize to hydroxylamines or N-oxides in the presence of peroxides (often found in old ether or THF) or upon prolonged air exposure in solution.

  • Solution: Ensure all solvents (THF, Dioxane) are peroxide-free.[1] Store solutions degassed.

Validated Protocols

Protocol A: Generating the Free Base from HCl Salt

Use this workflow to ensure maximum stability and purity immediately before your main reaction.

Reagents:

  • (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine HCl[1][6]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

  • Saturated aqueous NaHCO₃ or 1M NaOH (Do not use concentrated NaOH to avoid racemization risk).

Step-by-Step:

  • Suspend: Place the HCl salt in a separatory funnel and add DCM (10 mL per gram).

  • Neutralize: Slowly add saturated NaHCO₃ (1.5 equivalents). Shake vigorously but carefully to vent CO₂.[1]

  • Separate: Collect the organic layer.

  • Extract: Back-extract the aqueous layer once with DCM.[1]

  • Dry: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and less preferred).

  • Concentrate: Evaporate solvent under reduced pressure at < 30°C .

    • Checkpoint: The resulting oil should be clear/yellowish. If it turns cloudy immediately, it is reacting with moisture/CO₂. Use immediately.

Protocol B: Storage Recommendations
FormTemperatureAtmosphereShelf LifeNotes
HCl Salt 2–8°CDesiccated> 2 YearsHighly stable.[1] Hygroscopic; keep tightly sealed.
Free Base (Neat) -20°CArgon/N₂< 1 MonthProne to carbamylation.[1] Store in single-use aliquots.
Solution (Free Base) -20°CArgon/N₂< 1 WeekAvoid chlorinated solvents for long storage (potential alkylation).[1]

Quantitative Data: Solubility & Properties

ParameterValueContext
Molecular Weight 141.15 g/mol (Free Base)177.61 g/mol (HCl Salt)Calculation basis for stoichiometry.[1]
pKa (Conjugate Acid) ~8.5 - 9.0 (Estimated)Lower than typical alkyl amines (~10.[1]5) due to pyrimidine ring.[4][8][9][10][11]
Solubility (HCl Salt) Water, Methanol, DMSOHigh solubility in polar protic solvents.
Solubility (Free Base) DCM, THF, Ethyl Acetate, TolueneMiscible with most organic solvents.
Chiral Integrity Sensitive to strong baseAvoid pH > 12 or T > 60°C in basic media.

Workflow Visualization: Handling Cycle

Use this flowchart to determine the correct handling procedure based on your current state.

HandlingWorkflowStartStart: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine SourceCheckFormIs it Salt or Free Base?Start->CheckFormSaltPathHCl SaltCheckForm->SaltPathBasePathFree BaseCheckForm->BasePathActionSaltStable Storage (2-8°C)DesiccatorSaltPath->ActionSaltLong termConvertNeutralize with NaHCO3(Protocol A)SaltPath->ConvertReady to useActionBaseImmediate Use Required?BasePath->ActionBaseUseProceed to Reaction(Inert Atm only)ActionBase->UseYesStoreBaseFlash Freeze (-20°C)Under ArgonActionBase->StoreBaseNo (High Risk)Convert->Use

Figure 2: Decision matrix for handling and storage to minimize degradation.

References

  • Chemical Identity & Physical Properties

    • Source: PubChem Compound Summary for CID 25195434 (Rel
    • Link: (General reference for pyrimidine amine properties).[1]

  • Amine Stability & Carbamylation

    • Source: Common Organic Chemistry degradation pathways for primary amines.[1][12]

    • Context: Primary amines react with CO2 to form carbamates.[1]

  • Pyrimidine Ring Electron Deficiency: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Context: Explains the electron-withdrawing nature of the pyrimidine ring and its effect on -proton acidity.
  • Supplier Stability Data

    • Source: BLD Pharm / Sigma-Aldrich Safety Data Sheets (SDS).[1]

    • Link: (Confirming storage conditions of 2-8°C and inert atmosphere).[1]

Technical Support Center: Asymmetric Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Core Philosophy

This guide addresses the three primary methodologies for generating chiral pyrimidine architectures: Asymmetric Biginelli Reactions (for dihydropyrimidines/DHPMs), Asymmetric Hydrogenation (for saturated cyclic ureas), and Stereoselective N-Glycosylation (for nucleoside analogs).

The Golden Rule of Chiral Pyrimidines: The nitrogen atoms in the pyrimidine ring are "stereochemical saboteurs." They can poison metal catalysts via strong coordination or facilitate background racemic reactions via general base catalysis. Successful protocols must explicitly manage these nitrogen lone pairs through protonation, Lewis acid complexation, or hydrogen-bond shielding.

Module A: The Asymmetric Biginelli Reaction

Target: Chiral Dihydropyrimidinones (DHPMs) Primary Method: Chiral Phosphoric Acid (CPA) Organocatalysis

Mechanism & Logic Flow

The modern asymmetric Biginelli relies on bifunctional activation . The Chiral Phosphoric Acid (CPA) must simultaneously activate the electrophilic imine (formed in situ) and the nucleophilic enol. If the catalyst only binds one, the background reaction takes over, destroying enantiomeric excess (ee).

Biginelli_Mechanism cluster_catalysis CPA Bifunctional Activation (Critical Step) Start Reagents: Aldehyde + Urea + Beta-Ketoester Imine Intermediate: Acylimine Start->Imine Acid cat. Complex Ternary Complex: CPA H-bonds to Imine (Electrophile) & Enol (Nucleophile) Imine->Complex + CPA Catalyst Racemic Background Reaction (Uncatalyzed) Imine->Racemic No Catalyst High Temp TS Stereoselective C-C Bond Formation Complex->TS Product Chiral DHPM (>90% ee) TS->Product Racemic->Product Low ee

Figure 1: Bifunctional activation pathway. The critical failure point is the 'Background Reaction' bypassing the chiral transition state.

Troubleshooting FAQ

Q1: My conversion is high (>90%), but the enantioselectivity is effectively racemic (<10% ee). Why?

  • Diagnosis: The "Background Reaction" is outcompeting the catalyzed pathway. This often happens if the reaction mixture is too acidic (from impurities) or too hot.

  • Solution:

    • Temperature Control: Lower the temperature to 0°C or -10°C. The catalyzed pathway usually has a lower activation energy (

      
      ) than the background reaction; cooling favors the catalyst.
      
    • Concentration: Dilute the reaction. High concentrations favor the bimolecular background aggregation.

    • Additive Check: Ensure you are not adding strong mineral acids (HCl/H2SO4) which promote the racemic pathway.

Q2: The reaction stalls at 50% conversion.

  • Diagnosis: Product Inhibition. The resulting DHPM product is a urea derivative that can hydrogen-bond to your CPA catalyst more strongly than the starting materials, effectively poisoning it.

  • Solution:

    • Catalyst Loading: Increase CPA loading from 5 mol% to 10 mol%.

    • Solvent Switch: Switch to a solvent that disrupts product aggregation but preserves catalyst-substrate H-bonding (e.g., switch from Toluene to THF or a Toluene/DCM mix).

Q3: I am using a bulky aldehyde (e.g., naphthyl), and the yield is <20%.

  • Diagnosis: Steric clash in the transition state.

  • Solution: Switch from a standard BINOL-derived CPA to a SPINOL-derived CPA or a TADDOL-derivative . These have different "chiral pocket" geometries that may accommodate bulkier electrophiles better [1].

Module B: Asymmetric Hydrogenation

Target: Chiral Tetra- or Hexahydropyrimidines Primary Method: Iridium-Catalyzed Hydrogenation (Ir-Josiphos/Iodine system)[1]

Protocol: Ir-Catalyzed Hydrogenation of Pyrimidines

Standard Operating Procedure based on Zhou et al. [2]

Reagents:

  • Substrate: 2,4-disubstituted pyrimidine (1.0 equiv)

  • Catalyst Precursor:

    
     (0.5 mol%)
    
  • Ligand: (S,S)-f-Binaphane or Josiphos (1.1 mol%)

  • Activator (CRITICAL):

    
     (iodine) (2.0 mol%)
    
  • Solvent: Toluene/Dioxane (1:1)

Step-by-Step:

  • Glovebox: In a nitrogen-filled glovebox, mix

    
     and the chiral phosphine ligand in the solvent. Stir for 15 min to form the complex.
    
  • Activation: Add the

    
     additive. Note: The solution should change color (usually to a dark red/brown). Without iodine, the Ir(I) species cannot effectively form the active Ir(III)-hydride species necessary for reducing the aromatic ring.
    
  • Substrate: Add the pyrimidine substrate.[2]

  • Hydrogenation: Transfer to an autoclave. Pressurize to 600-800 psi (40-55 bar)

    
    .
    
  • Reaction: Stir at RT for 24h.

Troubleshooting FAQ

Q1: The reaction yields starting material only (0% conversion).

  • Cause A: Oxygen Poisoning. Iridium hydride species are extremely sensitive to

    
    .
    
    • Fix: Degas solvents via freeze-pump-thaw (3 cycles). Do not rely solely on sparging.

  • Cause B: Missing Activator.

    • Fix: Did you forget the Iodine (

      
      ) or Acid (
      
      
      
      or HCl)? Neutral Iridium catalysts cannot break the aromaticity of the pyrimidine ring. The activator creates a cationic Iridium species and/or activates the substrate [2].

Q2: I see partial reduction (dihydropyrimidine) but not the fully saturated product.

  • Diagnosis: Hydrogen pressure is too low. The first reduction step (aromatic to dihydro) is easier than the second (dihydro to tetrahydro/hexahydro).

  • Solution: Increase pressure to >50 bar (750 psi). Ensure strong mechanical stirring to overcome gas-liquid mass transfer limitations.

Module C: Stereoselective N-Glycosylation (Vorbrüggen)

Target: Pyrimidine Nucleosides (Beta-anomers) Primary Method: Silyl-Hilbert-Johnson Reaction[3]

Comparative Data: Directing Groups

The choice of protecting group at the C-2 position of the sugar determines the anomeric ratio (


).
Sugar C-2 SubstituentMechanismPrimary ProductSelectivity Ratio
-OAc / -OBz (Ester)Neighboring Group Participation (NGP)Beta (

)
>95:5
-H (Deoxyribose)

-like oxocarbenium ion
Mixed

~1:1 (Solvent dependent)
-OBS (Silyl ether)Steric shielding (weak)MixedVariable
Troubleshooting FAQ

Q1: I am getting a 1:1 mixture of


 and 

anomers using a ribose sugar.
  • Diagnosis: You are likely using a non-participating protecting group (like Benzyl or Silyl) at C-2, or the Lewis Acid is too strong (

    
    ), causing "over-reaction" and anomerization.
    
  • Solution:

    • Protecting Group: Switch C-2 protection to Acetyl or Benzoyl. The carbonyl oxygen forms a cyclic acyloxonium intermediate that blocks the

      
      -face, forcing the base to attack from the 
      
      
      
      -face (top).
    • Solvent: Use Acetonitrile . It coordinates to the oxocarbenium ion intermediate on the

      
      -face (kinetic control), further favoring 
      
      
      
      -attack [3].

Q2: Low yield due to hydrolysis of the silylated base.

  • Context: The Vorbrüggen coupling requires the pyrimidine base to be bis-silylated (BSA/HMDS). This species is incredibly moisture-sensitive.

  • Fix: Do not isolate the silylated base if possible. Perform a "one-pot" procedure: Silylate the base with BSA in the reaction solvent, then add the sugar and Lewis Acid directly to that pot.

References

  • Gong, L. Z., et al. (2020). "Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups."[4][5][6] Beilstein Journal of Organic Chemistry, 16, 1875–1880.[4][6]

  • Kuwano, R., & Zhou, Y. G. (2011). "Catalytic asymmetric hydrogenation of pyrimidines." Journal of the American Chemical Society. (Referencing general Ir-catalysis protocols for heterocycles). See also: Chemical Reviews 2012, 112, 5, 2557–2590.

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). "Synthesis of Nucleosides." Organic Reactions.[4][5][6][7][8][9][10] (Standard reference for Silyl-Hilbert-Johnson mechanism).

  • Donohoe, T. J., et al. (2019). "Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams." Angewandte Chemie, demonstrating principles of partial hydrogenation applicable to pyrimidines.

Sources

Technical Support Center: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS: 1354946-84-7 / 905587-29-3).[1] This intermediate, critical in the synthesis of JAK2 inhibitors like AZD1480 , presents unique solubility challenges due to the amphiphilic nature of the fluoropyrimidine core combined with a chiral ethylamine tail.

Topic: Solubility Optimization & Handling Protocols Ticket ID: SOL-FPYR-001 Status: Resolved / Guide Published[1]

Executive Summary: The "Amphiphilic Trap"

The core solubility issue with (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine stems from its amphiphilic duality .[1]

  • The Pyrimidine Ring: Highly polar and capable of significant hydrogen bonding, making the compound water-soluble, especially in acidic media.

  • The Ethylamine Chain: Provides limited lipophilicity, insufficient to drive solubility in non-polar alkanes (Hexane/Heptane) but sufficient for mid-polarity solvents (DCM, Toluene).

Common Failure Mode: Researchers often lose significant yield during aqueous workups because the free base remains partially soluble in the aqueous phase at neutral pH, or they encounter "oiling out" phenomena when attempting to crystallize salts.

Solubility Matrix & Physical Data

Compound Form:

  • Free Base: Pale yellow oil (often solidifies upon prolonged standing or high purity).[1]

  • HCl Salt: White to off-white hygroscopic solid.[1]

SolventFree Base SolubilityHCl Salt SolubilityTechnical Note
Water Moderate (pH dependent)High Critical:[1] Free base is soluble enough in water to cause yield loss during extraction if pH < 12.[1]
DCM High PoorPreferred solvent for extraction of the free base.
Toluene Good InsolubleExcellent for azeotropic drying; used in biocatalytic biphasic synthesis.[1]
Methanol/Ethanol HighHighGood for reactions, but poor for isolation (solubility is too high).[1]
Ethyl Acetate ModerateLowoften causes "oiling out" of the salt if used alone.
Heptane/Hexane LowInsolubleUse as an anti-solvent only.[1]
MTBE ModerateInsolubleGood alternative for precipitation of the salt.

Troubleshooting Guide (Q&A)

Issue A: "I extracted the reaction mixture with EtOAc, but my yield is <40%."

Diagnosis: Incomplete Extraction due to pH/Solvent Mismatch.[1] Root Cause: The pyrimidine nitrogen lowers the pKa of the amine, but the molecule remains basic. At neutral or mildly basic pH (pH 8-9), a significant portion of the amine remains protonated or hydrogen-bonded to water, partitioning into the aqueous phase.[1] EtOAc is often too polar to force a clean phase cut, dragging water (and product) along, or simply failing to pull the amine out of the water. Solution:

  • pH Adjustment: Ensure the aqueous phase is adjusted to pH > 12 using 5M NaOH or KOH before extraction.[1]

  • Solvent Switch: Switch from EtOAc to DCM (Dichloromethane) or Toluene .[1] DCM has a higher extraction efficiency for this specific pyrimidine core.[1]

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the water solubility of the organic amine (Salting-out effect).[1]

Issue B: "The product is oiling out instead of crystallizing as a salt."

Diagnosis: Solvent polarity window missed. Root Cause: When generating the HCl salt, adding HCl (in dioxane or ether) to a solution of the amine in EtOAc often leads to a sticky gum (oil) because the salt is somewhat soluble in the wet ester or the polarity change is too rapid. Solution:

  • The "Double-Solvent" Protocol: Dissolve the free base in a minimum amount of EtOH or iPrOH .[1]

  • Add the acid (HCl in IPA/Dioxane) slowly.

  • Once the solution is acidic, slowly add MTBE or Heptane as an anti-solvent with vigorous stirring. The alcohol keeps the gum in solution long enough for a crystal lattice to form before the anti-solvent forces precipitation.

Issue C: "My NMR shows a mystery peak at ~160 ppm (13C) and broad signals."

Diagnosis: Carbamate Formation (The "Air" Reaction).[1] Root Cause: Primary amines attached to electron-deficient rings (like fluoropyrimidine) are reactive.[1] Upon exposure to atmospheric CO₂, they readily form carbamate salts (white crust on the flask). Solution:

  • Storage: Store the free base under Argon/Nitrogen at -20°C.

  • Recovery: The carbamate is reversible. Acidify with dilute HCl, degas (bubble N₂), and re-basify to recover the pure amine.

Validated Protocols

Protocol 1: The "Toluene Rescue" (High-Yield Extraction)

Context: Recommended for isolating the amine from aqueous reaction mixtures (e.g., after biocatalytic transamination).[1]

  • Basification: Cool the aqueous reaction mixture to 0–5°C. Slowly add 10M NaOH until pH reaches 12–13 .

    • Why: High ionic strength and low temp reduce water solubility of the free base.

  • Phase Contact: Add Toluene (1:1 v/v ratio with aqueous phase).[1] Agitate vigorously for 20 minutes.

    • Why: Toluene is the industry standard for this intermediate (see AZD1480 synthesis) because it excludes water better than DCM and allows for direct azeotropic drying.[1]

  • Separation: Separate layers. Re-extract aqueous layer 2x with Toluene.[1][2]

  • Drying: Combine organic layers. Do not use MgSO₄ (can trap amine).[1] Use Na₂SO₄ or, preferably, perform an azeotropic distillation (Rotavap at 40°C) to remove residual water.

Protocol 2: Stable Dihydrochloride Salt Formation

Context: Converting the oil to a stable solid for storage.

  • Dissolve 1.0 eq of Free Base in Isopropanol (IPA) (5 mL per gram).

  • Cool to 0°C.

  • Add 2.2 eq of HCl in IPA (or Dioxane) dropwise.[1]

    • Note: The solution may turn cloudy.

  • Stir for 30 mins at 0°C.

  • Add MTBE (10 mL per gram) dropwise. A white precipitate should form.[1]

    • Troubleshoot: If oil forms, reheat to reflux until dissolved, then cool very slowly to room temp with stirring.

  • Filter and wash the cake with cold MTBE. Dry under vacuum / N₂.[1]

Visual Workflows

Figure 1: Solubility & Extraction Decision Tree

This logic flow helps users select the correct solvent system based on the state of their material.

SolubilityTree Start Start: What form is your compound? Salt HCl Salt (Solid) Start->Salt FreeBase Free Base (Oil/Solid) Start->FreeBase Q_Action Goal: Dissolve for Reaction? Salt->Q_Action Q_Extract Goal: Extract from Water? FreeBase->Q_Extract Solv_Polar Use: Water, MeOH, DMSO (High Solubility) Q_Action->Solv_Polar Analytical/Bio Solv_Organic Use: DMF + Base (TEA/DIPEA) (To release free base in situ) Q_Action->Solv_Organic Chemical Synthesis Cond_Aq Aqueous Mixture (pH < 10) Q_Extract->Cond_Aq Action_Base Adjust to pH > 12 (Critical Step) Cond_Aq->Action_Base Solv_DCM Extract w/ DCM or Toluene (Best Recovery) Action_Base->Solv_DCM Recommended Solv_EtOAc Extract w/ EtOAc (Risk: Low Yield) Action_Base->Solv_EtOAc Avoid

Caption: Decision matrix for solvent selection based on the ionization state of the amine.

Figure 2: Biocatalytic Workup Pathway (Industry Standard)

Illustrating the purification flow derived from AZD1480 synthesis literature.[1]

WorkupFlow Step1 Biocatalytic Reaction (Aq. Buffer + Amine Donor) Step2 pH Adjustment (NaOH to pH > 12) Step1->Step2 Quench Step3 Biphasic Extraction (Add Toluene) Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 Azeotropic Drying (Remove Water/Toluene) Step4->Step5 Organic Layer Step6 Pure Free Base Step5->Step6

Caption: Optimized workup flow for isolating the amine from aqueous media using Toluene.

References

  • Use of Transaminases for AZD1480 Intermediate: Mathew, S., et al. "Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System."[1][3][4] Chemical Communications, 2016. Source Verification:[1]

  • Physical Properties & Handling: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 53394684, (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine." PubChem, 2024. URL:[Link][1]

  • General Amine Salt Formation Protocols: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012. (Standard reference for salt formation ("oiling out" issues) described in Section 3).

Sources

Preventing racemization of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical chiral intermediate. The stereochemical integrity of this compound is paramount for its intended biological activity and the overall success of your synthetic campaigns. This guide provides in-depth troubleshooting, preventative strategies, and validated protocols to help you maintain the highest enantiomeric purity throughout your work.

Fundamental Principles: Understanding Racemization

Before troubleshooting, it's crucial to understand the underlying chemical principles that threaten the stereochemical integrity of your amine. Racemization is the conversion of a single enantiomer into an equal mixture of both enantiomers, rendering the substance optically inactive. For an alpha-aryl amine like (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine, the primary pathway for racemization involves the removal of the proton at the chiral center (the α-proton).

This deprotonation is the rate-limiting step and is facilitated by several factors. The resulting intermediate is a planar, achiral carbanion (or a related resonance-stabilized species). Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, leading to a 1:1 mixture of the (S) and (R) enantiomers.[1][2]

Key factors that accelerate this process include:

  • Elevated Temperatures: Provides the necessary activation energy for proton abstraction.[3][4]

  • Strong Bases: Directly facilitate the removal of the acidic α-proton.[1][3]

  • Acidic Conditions: While less common for simple amines, acid catalysis can promote racemization through transient imine formation, especially in the presence of carbonyl compounds.[5]

  • Solvent Effects: Polar, protic solvents can facilitate proton transfer, while certain coordinating solvents may interact with catalysts or reagents to promote epimerization.[1]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and reaction of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine.

Q1: My starting material shows high enantiomeric excess (e.e.), but the purity drops significantly after my reaction workup. What are the likely causes?

A1: This is a classic problem often traced back to the workup conditions rather than the reaction itself.

  • Aqueous Basic Wash: Washing your organic layer with a strong base (e.g., 1M NaOH) can cause rapid racemization. Even weaker bases like sodium bicarbonate can be problematic if contact time is prolonged or the temperature is elevated. The base can abstract the α-proton, leading to racemization.

  • High Temperatures During Solvent Removal: Concentrating your product solution at high temperatures on a rotary evaporator can provide the energy needed to induce racemization.[4]

  • Acidic Wash Issues: While less common, a strong acidic wash could potentially lead to the formation of a salt that might be less stable under certain conditions, or it could fail to remove a problematic impurity that catalyzes racemization.

Solution:

  • Use milder wash conditions: Opt for a saturated sodium chloride (brine) wash to remove water-soluble impurities. If a basic wash is unavoidable, use a dilute, weaker base (e.g., 5% NaHCO₃), keep the temperature low (perform the wash with an ice bath), and minimize the contact time.

  • Reduce temperature during solvent evaporation: Remove solvent under high vacuum and at a bath temperature below 30-35°C.

  • Ensure rapid processing: Do not let your material sit in solution, especially under basic or acidic conditions, for extended periods.

Q2: I'm performing an amide coupling reaction. Which coupling reagents and conditions are best to preserve stereochemistry?

A2: Amide coupling is a high-risk step for racemization, not of the amine, but of the carboxylic acid partner via an oxazolone intermediate. However, the choice of base and temperature is critical for the stability of your chiral amine.

  • Choice of Base: The base used to neutralize the amine salt or to activate the coupling reagent is critical. Strong, nucleophilic bases can deprotonate the chiral center. Sterically hindered, non-nucleophilic bases are highly recommended.[3]

  • Coupling Reagents: Modern uronium/aminium or phosphonium-based reagents are designed to be highly efficient and minimize racemization of the acid component when used with additives like HOBt or Oxyma.[6][7][8] Reagents like 3-(Diethoxyphosphoryloxy)-1, 2, 3-benzotriazin-4(3H)-one (DEPBT) are noted for their remarkable resistance to promoting racemization.[8][9]

Recommended Conditions:

ParameterRecommendationRationale
Coupling Reagent HATU, HCTU, T3P, or DEPBTHigh efficiency, fast reaction times, and low racemization potential, especially with additives.[6][7][9]
Base N,N-Diisopropylethylamine (DIEA) or 2,4,6-CollidineSterically hindered bases that are less likely to abstract the α-proton from the amine.[3] Use the minimum necessary equivalents.
Solvent Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF)Avoids participation in proton transfer.
Temperature 0°C to Room TemperatureLower temperatures slow the rate of potential racemization.[3] Avoid heating unless absolutely necessary.

Q3: What are the best practices for storing (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine?

A3: Proper storage is crucial for maintaining long-term enantiomeric and chemical purity.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[10] Fluoropyrimidine compounds are generally stable, but cooler temperatures slow any potential degradation pathways.[11][12][13]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Amines can react with atmospheric CO₂ to form carbamates over time.

  • Container: Use a well-sealed, airtight container to protect from moisture and air.

Preventative Strategies & Best Practices

Proactive measures are the most effective way to prevent racemization.

Workflow for Maintaining Stereochemical Integrity

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage Start High e.e. Amine Solvent Choose Aprotic Solvent (DCM, Toluene, MTBE) Start->Solvent 1. Dissolve Temp Cool Reaction to 0°C Solvent->Temp 2. Cool Reagents Add Reagents & Sterically Hindered Base (DIEA) Temp->Reagents 3. React Reaction Monitor Reaction (TLC, LCMS) Reagents->Reaction 4. Monitor Quench Quench Reaction (e.g., with water or brine) Reaction->Quench 5. Quench Wash Wash with Brine (Avoid Strong Acid/Base) Quench->Wash 6. Wash Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash->Dry 7. Dry Concentrate Concentrate in vacuo (<35°C) Dry->Concentrate 8. Concentrate Analysis Verify e.e. by Chiral HPLC Concentrate->Analysis 9. Analyze Storage Store under Inert Gas at 2-8°C Analysis->Storage End Enantiopure Product Storage->End

Caption: Recommended workflow to minimize racemization risk.

Key Chemical Interactions to Avoid
  • Palladium Catalysts at High Temperatures: Certain palladium catalysts, especially on supports like carbon, can catalyze racemization of chiral amines at elevated temperatures (e.g., >70°C).[14] If performing a cross-coupling reaction, use the lowest effective temperature and catalyst loading.

  • Ketones and Aldehydes: Avoid using solvents like acetone, as they can potentially form imine intermediates that facilitate racemization, particularly under acidic or basic conditions.[15]

Analytical Protocol: Verification of Enantiomeric Purity

Trustworthy data is the foundation of good science. You must be able to accurately measure the enantiomeric excess (e.e.) of your material. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[16][17]

Standard Protocol: Chiral HPLC Analysis

This protocol provides a starting point for method development. Optimization may be required based on your specific HPLC system.

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating chiral amines.[18]

    • Primary Recommendation: Chiralpak® IE or Chiralcel® OD-H.

    • Alternative: Lux® Amylose-1 or similar amylose/cellulose phenylcarbamate columns.

  • Sample Preparation:

    • Prepare a stock solution of your amine at ~1 mg/mL in the mobile phase or a compatible solvent (e.g., isopropanol).

    • Dilute this stock to a final concentration of ~50-100 µg/mL for injection.

    • Crucially, prepare a racemic standard. This can be done by taking a small sample of your pure (S)-enantiomer and heating it in a basic solution (e.g., in methanol with a catalytic amount of sodium methoxide) for several hours, then neutralizing. This confirms the peak identity of the undesired (R)-enantiomer.

  • Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase Isocratic Hexane/Isopropanol/Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 254 nm
Injection Vol. 5-10 µL
  • Data Analysis:

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

Visualization of the Analytical Workflow

G Sample Prepare Sample (~50 µg/mL) Inject Inject onto Chiral HPLC System Sample->Inject Standard Prepare Racemic Standard Standard->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calculate Integrate Peaks & Calculate % e.e. Detect->Calculate Result Report Final Enantiomeric Purity Calculate->Result

Caption: Workflow for determining enantiomeric purity via Chiral HPLC.

By implementing these troubleshooting tips, preventative strategies, and robust analytical methods, you can confidently maintain the stereochemical integrity of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine, ensuring the quality and reliability of your research and development outcomes.

References

  • PubMed. (n.d.). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
  • Slideshare. (n.d.). Racemization in peptide synthesis.
  • Books Gateway. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
  • National Institutes of Health (NIH). (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
  • ACS Publications. (n.d.). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters.
  • Benchchem. (n.d.). How to prevent racemization of serine during peptide coupling.
  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it.
  • MDPI. (2026). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts.
  • National Institutes of Health (NIH). (n.d.). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by....
  • PubMed. (2020). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools.
  • ResearchGate. (n.d.). Influence of pH on α of selected chiral amino acids.
  • MDPI. (n.d.). International Journal of Molecular Sciences.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PubMed. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization.
  • Synblock. (n.d.). CAS 905587-29-3 | (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine.
  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • PubMed. (1984). Stability of fluorouracil in plastic containers used for continuous infusion at home.
  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • ChemScene. (n.d.). 915720-57-9 | 1-(5-Fluoropyridin-2-yl)ethanamine.
  • GaBI Journal. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • National Institutes of Health (NIH). (n.d.). The Fascinating Chemistry of α‐Haloamides.
  • ResearchGate. (n.d.). Stability and compatibility of 5-fluorouracil infusions in the Braun Easypump®.
  • ResearchGate. (n.d.). Effects of Temperature, pH and Counterions on the Stability of Peptide Amphiphile Nanofiber Structures.
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • ResearchGate. (n.d.). Synthesis of 1‐[2‐[(5‐cyanopyridin‐2‐yl)amino]‐ethylamino]acetyl‐2‐(S) pyrrolidine carbonitriles.

Sources

Technical Support Center: Optimizing Coupling Reactions with (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing coupling reactions with (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you navigate the intricacies of working with this important chiral building block.

I. Introduction to (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is a key chiral intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a stereocenter and an electron-deficient 5-fluoropyrimidine ring, presents unique challenges and considerations in common coupling reactions such as amide bond formation and Buchwald-Hartwig amination. This guide will help you anticipate and overcome these challenges to achieve optimal reaction outcomes.

II. Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry.[1] When coupling (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine with carboxylic acids, several issues can arise, from low yields to loss of stereochemical integrity.

Question 1: I am observing low to no conversion in the amide coupling of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine with my carboxylic acid using standard EDC/HOBt conditions. What is the likely cause and how can I improve the yield?

Answer:

Low conversion in amide coupling reactions involving (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is often attributed to the reduced nucleophilicity of the amine. The electron-withdrawing nature of the 5-fluoropyrimidine ring decreases the electron density on the amine nitrogen, making it a weaker nucleophile.[2] Standard coupling conditions with reagents like EDC/HOBt may not be sufficiently activating for such an electron-deficient amine.

Causality and Recommended Solutions:

  • Insufficient Carboxylic Acid Activation: The initial activation of the carboxylic acid is critical.[3] With a less reactive amine, a more potent activating agent is often required.

    • Solution 1: Switch to a Stronger Coupling Reagent. Uronium/aminium-based reagents like HATU, HBTU, or COMU are generally more effective for coupling with electron-deficient amines.[4] These reagents form highly reactive activated esters, which are more susceptible to attack by weakly nucleophilic amines.

    • Solution 2: Additive Enhancement. If you must use a carbodiimide like EDC, the addition of an activating agent such as DMAP (4-dimethylaminopyridine) in catalytic or stoichiometric amounts can facilitate the formation of a more reactive acylpyridinium intermediate. However, be mindful of potential side reactions and epimerization with DMAP.

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate.

    • Solution: Increase Reaction Temperature. Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the higher reaction barrier. Monitor the reaction closely for potential degradation of starting materials or products at elevated temperatures.

  • Base Selection: The choice of base is crucial for both activating the carboxylic acid and preventing side reactions.

    • Solution: Use a Non-Nucleophilic Hindered Base. A hindered amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is recommended. These bases are sufficiently strong to deprotonate the carboxylic acid without competing with the primary amine as a nucleophile.[4]

Experimental Protocol: Optimized HATU Coupling

  • Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂, or THF).

  • Add DIPEA (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature to allow for pre-activation of the carboxylic acid.

  • Add a solution of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine (1.0-1.2 eq.) in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, proceed with a standard aqueous workup and purification by column chromatography.

Question 2: I am concerned about the potential for epimerization at the chiral center of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine during amide coupling. How can I minimize this risk?

Answer:

Epimerization, the inversion of a stereocenter, is a significant concern when working with chiral amines, as it can lead to a mixture of diastereomeric products with potentially different biological activities.[5] The risk of epimerization is heightened by prolonged exposure to harsh conditions, particularly strong bases and high temperatures.

Mechanisms and Mitigation Strategies:

  • Mechanism of Epimerization: Epimerization of the amine itself is less common than racemization of the activated carboxylic acid partner, especially if the carboxylic acid is an α-amino acid. However, harsh basic conditions can potentially lead to deprotonation-reprotonation at the chiral center of the amine. A more significant risk is racemization of the carboxylic acid partner if it has a stereocenter alpha to the carbonyl group, which proceeds through an oxazolone intermediate.[5]

  • Strategies to Minimize Epimerization:

    • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Carbodiimides like DCC and EDC can lead to racemization, especially in the absence of additives.[6]

      • Recommendation: The use of phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) reagents in combination with an additive like HOBt or HOAt is generally recommended to suppress racemization.[4][6]

    • Base Selection and Stoichiometry: The choice and amount of base are critical.

      • Recommendation: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine in place of stronger bases like DIPEA, especially if the reaction is heated.[4] Use the minimum amount of base necessary to drive the reaction to completion.

    • Reaction Temperature and Time: Lower temperatures and shorter reaction times reduce the likelihood of epimerization.

      • Recommendation: Conduct the coupling at the lowest temperature that allows for a reasonable reaction rate. Aim for complete conversion in the shortest time possible by using an efficient coupling reagent.

Data Presentation: Comparison of Coupling Reagents and Epimerization Risk

Coupling ReagentAdditiveBaseTypical TemperatureEpimerization Risk
EDCHOBtDIPEA/NMM0 °C to RTModerate
HATU-DIPEA/NMMRT to 40 °CLow
PyBOP-DIPEA/NMMRTLow
DCCDMAPDIPEA0 °C to RTHigh

III. Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] Coupling (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine with aryl or heteroaryl halides can be an efficient method for synthesizing more complex molecules.

Question 3: My Buchwald-Hartwig reaction between (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine and an aryl bromide is giving a low yield. What are the key parameters to optimize?

Answer:

Low yields in Buchwald-Hartwig aminations with this substrate can stem from several factors, including catalyst inhibition, inappropriate ligand choice, or suboptimal reaction conditions. The electron-deficient nature of the pyrimidine ring and the presence of a primary amine require careful selection of the catalytic system.

Key Optimization Parameters:

  • Catalyst and Ligand Selection: This is the most critical factor for a successful Buchwald-Hartwig amination. The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Recommendation: For coupling primary amines, especially with heteroaromatic partners, bulky, electron-rich phosphine ligands are often preferred. Consider ligands such as XPhos, SPhos, or BrettPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed palladium catalysts incorporating these ligands (e.g., XPhos Pd G3) are often more reliable.

  • Base Selection: The choice of base is critical and can influence the reaction rate and side product formation.

    • Recommendation: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), particularly for more sensitive substrates.[8]

  • Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.

    • Recommendation: Anhydrous toluene, dioxane, or THF are commonly used solvents for Buchwald-Hartwig reactions.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Recommendation: A typical temperature range is 80-110 °C. The optimal temperature will depend on the specific substrates and solvent used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 eq.), (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine (1.2-1.5 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst.

  • Proceed with an aqueous workup and purify the product by column chromatography.

Question 4: I am observing side products in my Buchwald-Hartwig reaction. What are the potential side reactions and how can I avoid them?

Answer:

Several side reactions can occur during Buchwald-Hartwig amination, leading to reduced yields and purification challenges.

Common Side Reactions and Mitigation:

  • Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom. It is often caused by β-hydride elimination from the palladium amide intermediate or by reaction with trace amounts of water.

    • Mitigation: Ensure strictly anhydrous conditions. The use of bulky ligands can disfavor β-hydride elimination.

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl product.

    • Mitigation: This is often a sign of an inefficient catalytic cycle. Re-evaluating the ligand and base combination can help.

  • Defluorination: While less common, under harsh conditions or with certain catalyst systems, cleavage of the C-F bond on the pyrimidine ring could potentially occur.[9][10]

    • Mitigation: Use the mildest possible reaction conditions (temperature, base) that afford a good yield. Screen different palladium catalysts and ligands, as some may be more prone to promoting C-F activation.

IV. Frequently Asked Questions (FAQs)

Q1: How should I monitor the progress of my coupling reaction?

A1: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[11][12] This technique allows you to track the disappearance of starting materials and the appearance of the desired product, as well as detect any side products. Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction progress.

Q2: What is the best way to purify the final coupled product?

A2: Silica gel column chromatography is the most common and effective method for purifying the products of these coupling reactions. The choice of eluent will depend on the polarity of your product.

Q3: Can I use (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine in other types of coupling reactions?

A3: Yes, this amine can potentially be used in other C-N bond-forming reactions, such as reductive amination with aldehydes or ketones, or in nucleophilic aromatic substitution (SNAr) reactions with highly activated aryl halides. The specific conditions for these reactions would need to be optimized.

V. Visualization of Key Concepts

Amide Coupling Workflow

AmideCoupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_output Output Amine (S)-1-(5-Fluoropyrimidin- 2-YL)ethanamine Coupling Nucleophilic Attack by Amine Amine->Coupling CarboxylicAcid Carboxylic Acid Activation Activation of Carboxylic Acid CarboxylicAcid->Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Activation Base Base (e.g., DIPEA, NMM) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, CH2Cl2) Solvent->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Monitoring Reaction Monitoring (LC-MS, TLC) Coupling->Monitoring Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Caption: General workflow for amide coupling reactions.

Buchwald-Hartwig Amination Catalytic Cycle

BuchwaldHartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L_n OxAdd->PdII_Aryl LigandExchange Ligand Exchange PdII_Aryl->LigandExchange R'NH₂ / Base PdII_Amine Ar-Pd(II)(NHR')L_n LigandExchange->PdII_Amine ReductiveElim Reductive Elimination PdII_Amine->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product Ar-NHR' ReductiveElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

VI. References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Subiros-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Welch, C. J., Gong, X., Cuff, J., & Dolson, M. (2008). High-throughput reaction monitoring using a parallel HPLC/MS system. Journal of combinatorial chemistry, 10(4), 558-563. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). A user's guide to the Morita–Baylis–Hillman reaction. Chemistry–A European Journal, 18(31), 9538-9550. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Shen, H. C. (2009). Recent development of applications of palladium-catalyzed coupling reactions in the pharmaceutical industry. Current opinion in drug discovery & development, 12(6), 804-821. [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & biomolecular chemistry, 4(12), 2337-2347. [Link]

  • Dunn, P. J., Galvin, S., & Hettenbach, K. (2004). The application of high-throughput screening in process development for the pharmaceutical industry. Organic Process Research & Development, 8(3), 355-364. [Link]

  • Sorbera, L. A., Castaner, J., & Leeson, P. A. (2001). AZD1480. Drugs of the Future, 26(1), 23-28. [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Asymmetric Synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during this critical asymmetric synthesis. By understanding the underlying causes of catalyst deactivation, you can improve reaction efficiency, enantioselectivity, and overall process robustness.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine?

The synthesis of this chiral amine, a key pharmaceutical intermediate, is typically achieved through asymmetric catalytic methods. The most prevalent routes involve the asymmetric reductive amination of 2-acetyl-5-fluoropyrimidine or the asymmetric hydrogenation of the corresponding ketimine. These transformations often employ transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, in complex with chiral ligands to induce stereoselectivity.[1][2][3][4]

Q2: My reaction shows low conversion and/or poor enantioselectivity. Could catalyst poisoning be the cause?

Yes, both low conversion and a drop in enantiomeric excess (ee) are classic symptoms of catalyst poisoning. A catalyst poison is a substance that binds to the active sites of the catalyst, reducing its efficacy.[5] This can manifest as a sluggish or stalled reaction (low conversion) or a loss of the catalyst's ability to control the stereochemical outcome (low ee).

Q3: What are the most likely sources of catalyst poisons in this specific synthesis?

Potential poisons can be introduced from various sources throughout the synthetic process. It is crucial to consider the purity of all reagents and the reaction environment. The primary sources of contamination include:

  • Starting Materials and Reagents: Impurities present in the 2-acetyl-5-fluoropyrimidine, the amine source (e.g., ammonia or an ammonium salt), or the reducing agent can act as poisons.

  • Solvents: Trace impurities in the solvent can deactivate the catalyst.

  • Reaction Environment: Contaminants from the reactor vessel, such as leached metals, or from the inert gas supply can be problematic.[6][7]

  • Byproducts: Side reactions can generate species that inhibit the catalyst.

Troubleshooting Guide: Diagnosing and Mitigating Catalyst Poisoning

This section provides a systematic approach to identifying and resolving issues related to catalyst poisoning in the synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine.

Issue 1: Low or No Catalytic Activity (Stalled Reaction)

Possible Cause: Presence of strong catalyst poisons that irreversibly bind to the metal center.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low catalytic activity.

Step-by-Step Protocol:

  • Analyze Starting Materials:

    • 2-Acetyl-5-fluoropyrimidine: Screen for impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Pay close attention to sulfur-containing compounds (e.g., thiophenes) or other nitrogen-containing heterocycles that could be present from the synthesis of this starting material.

    • Amine Source (e.g., Ammonium Acetate): Test for the presence of heavy metals using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Halide impurities can also be detrimental to some catalysts.

    • Hydrogen Source (for hydrogenation): Ensure high-purity hydrogen is used. Contaminants like carbon monoxide can be potent poisons.

  • Purify Starting Materials: If impurities are detected, purify the starting materials. 2-acetyl-5-fluoropyrimidine can be purified by recrystallization or column chromatography.

  • Evaluate Solvent Purity: Use anhydrous, high-purity solvents. Trace amounts of water or other coordinating solvents can sometimes inhibit the catalyst.

  • Inspect Reaction Setup:

    • Metal ions leached from stainless steel reactors (e.g., iron, chromium, nickel) can interfere with the catalytic cycle.[6][7][8] If possible, use a glass-lined reactor or passivate the stainless steel surface.

    • Ensure all glassware is scrupulously clean and dried to avoid introducing contaminants.

Issue 2: Decreased Enantioselectivity (Low ee)

Possible Cause: Presence of weaker catalyst poisons or chiral inhibitors that compete with the desired substrate-catalyst interaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enantioselectivity.

Step-by-Step Protocol:

  • Assess Chiral Ligand Integrity: The chiral ligand is the source of stereocontrol. Ensure it has not degraded. Handle air- and moisture-sensitive ligands under an inert atmosphere.

  • Screen for Competing Substrates: Impurities with similar functional groups to the substrate can compete for the catalyst's active sites, leading to a racemic or less selective reaction. Analyze the starting materials for such impurities.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity by favoring the transition state leading to the desired enantiomer.

    • Pressure (for hydrogenation): The hydrogen pressure can influence the kinetics of the reaction and, in some cases, the enantioselectivity.

Potential Catalyst Poisons and Their Effects
Poison Potential Source Affected Catalyst(s) Mechanism of Poisoning Analytical Detection Method
Sulfur Compounds Impurities in starting materials (e.g., 2-acetyl-5-fluoropyrimidine), contaminated solvents.Rhodium, Ruthenium, PalladiumStrong coordination to the metal center, blocking active sites.GC-MS, Sulfur-specific detectors.
Nitrogen Heterocycles Byproducts, impurities in starting materials.Rhodium, IridiumCompetitive binding to the catalyst's active sites.HPLC, GC-MS.
Halides (Cl-, Br-, I-) Impurities in reagents (e.g., ammonium salts).Rhodium, RutheniumCan alter the electronic properties of the metal center or form inactive halo-complexes.Ion Chromatography.
Heavy Metals (Fe, Cr, Ni, Cu) Leaching from stainless steel reactors or other equipment.[6][7][8]All transition metal catalystsCan participate in undesired side reactions or deactivate the catalyst.ICP-MS, Atomic Absorption Spectroscopy (AAS).[9]
Carbon Monoxide Impurity in hydrogen gas supply.Palladium, RhodiumStrong and often irreversible coordination to the metal center.Specialized gas analyzers.

Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated, although this is often challenging for homogeneous catalysts used in asymmetric synthesis.

For Heterogeneous Catalysts (if applicable):

  • Thermal Treatment: Heating the catalyst under a controlled atmosphere can sometimes remove volatile poisons.

  • Washing: Washing the catalyst with appropriate solvents may remove some adsorbed impurities.

For Homogeneous Catalysts:

Regeneration is generally not feasible in a laboratory setting. It is often more practical to focus on preventing poisoning in the first place by using high-purity reagents and carefully controlled reaction conditions.

References

  • Hu, L., Zhang, Y., Zhang, Q. W., Yin, Q., & Zhang, X. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2.
  • Li, G., Liu, Y., & Li, X. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3875–3880.
  • Wu, Z., He, H., Chen, M., Zhu, L., Zheng, W., Cao, Y., & Antilla, J. C. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters, 24(49), 9436–9441.
  • Liu, Q., et al. (2024). Asymmetric hydrogenation of ketimines with minimally different alkyl groups.
  • Yan, Y., et al. (2023). Rhodium-Catalyzed Asymmetric Conjugate Addition to γ-Substituted α,β-Unsaturated γ-Lactams through Dynamic Kinetic Resolution: Asymmetric Synthesis of trans-β,γ-Disubstituted γ-Lactams. The Journal of Organic Chemistry, 88(10), 6549-6561.
  • Asymmetric hydrogenation via a catalytically formed chiral auxiliary: Synthesis of amino alcohols. (2021). Morressier.
  • Recent Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Synthesis of 2-amino-5-fluoropyridine. (2025).
  • Bischof, J. (2024). Metal Ion Leaching from Stainless Steel and Hastelloy in Common Pharmaceutical Solvents and its Impact on Production and Analysis: An Interview with Jesse Bischof. Spectroscopy Online.
  • Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones. (n.d.). New Journal of Chemistry.
  • A diversity of recently reported methodology for asymmetric imine reduction. (2020). RSC Advances.
  • Biologics Formulation Factors Affecting Metal Leachables from Stainless Steel. (2015). Journal of Pharmaceutical Sciences.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC.
  • Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. (2025).
  • Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous C
  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017). Wiley Analytical Science.
  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent.
  • Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. (2020).
  • Pharmaceutical Impurity Testing and Identific
  • Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. (n.d.).
  • Metal Leachables in Therapeutic Biologic Products: Origin, Impact and Detection. (2010). AAPS PharmSciTech.
  • 2-Chloro-5-fluoropyrimidine | CAS 62802-42-0. (n.d.). Ossila.
  • Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous C
  • Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones. (n.d.). Chemical Science.
  • Rhodium-catalyzed construction of boron-based point and axial chirality via asymmetric annul
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosph
  • Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing.
  • (PDF) Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines. (n.d.).
  • Leaching of Waste Pharmaceutical Blister Package Aluminium in Sulphuric Acid Media. (2023). MDPI.
  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (n.d.).
  • IMPURITIES SYNTHESIS AND FORMULATION DEVELOPMENT OF ASPIRIN IMPURITES. (2024).
  • Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry.
  • Profiling of metal ions leached from Pharm packaging materials. (2025).
  • Direct catalytic asymmetric synthesis of α-chiral primary amines. (n.d.). RSC Publishing.
  • Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality. (2014). Chemical Science.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. (2026). MDPI.
  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. (2020). PubMed.
  • Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides. (n.d.). PMC - NIH.
  • Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. (2024). MDPI.
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Technical Support Center: Moisture Sensitivity of Fluoropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluoropyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for issues related to the moisture sensitivity of these critical therapeutic agents. This guide offers practical, field-proven insights to ensure the integrity and reliability of your experimental outcomes.

Introduction to Fluoropyrimidine Stability

Fluoropyrimidines, including 5-Fluorouracil (5-FU), Capecitabine, and Tegafur, are a cornerstone of chemotherapy regimens for various cancers.[1] However, their chemical structures are susceptible to degradation, particularly through hydrolysis, which can be initiated and accelerated by the presence of moisture. Understanding and controlling the impact of moisture is paramount for maintaining the potency, safety, and shelf-life of these compounds, both in solid and solution forms.

Moisture can act as a reactant in hydrolytic degradation pathways and can also facilitate other degradation processes by increasing molecular mobility in the solid state.[2] For fluoropyrimidines, this can lead to the formation of impurities, some of which may be less effective or even toxic.[3] This guide will delve into the common challenges encountered due to moisture sensitivity and provide robust solutions to mitigate these risks.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing a clear path from issue identification to resolution.

Issue 1: Inconsistent Purity Results in Solid-State Fluoropyrimidine Batches

Question: We are observing significant batch-to-batch variability in the purity of our solid fluoropyrimidine compound (e.g., Capecitabine) when analyzed by HPLC. What could be the cause, and how can we troubleshoot this?

Answer:

This is a classic sign of moisture-induced degradation during storage or handling. Capecitabine, for example, has been shown to decompose gradually when stored at elevated humidity and temperature.[4]

Causality Explained:

The primary mechanism is hydrolysis. Even ambient humidity can provide enough water molecules to initiate the degradation of the fluoropyrimidine ring or its side chains over time. The rate of degradation is often accelerated by increased temperature.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A Inconsistent Purity B Review Storage Conditions (Temp & RH) A->B C Perform Karl Fischer Titration on Suspect Batches B->C D Analyze by HPLC for Known Degradants C->D E Implement Strict Moisture Control D->E F Quarantine Affected Batches D->F

Troubleshooting Steps

  • Immediate Action: Quarantine Suspect Batches. Isolate the batches showing inconsistent purity to prevent their use in further experiments.

  • Verify Storage Conditions. Confirm that the compounds have been stored under the recommended conditions (typically cool and dry). Check temperature and humidity logs if available.

  • Quantify Water Content. Perform Karl Fischer titration on samples from both "good" and "bad" batches. A higher water content in the degraded batches is a strong indicator of moisture as the root cause.

  • HPLC Analysis for Degradants. Re-analyze the suspect batches using a validated, stability-indicating HPLC method. Look for the appearance of known hydrolysis products. For 5-FU, this could include fluoroacetaldehyde.[5] For Capecitabine, look for its metabolites like 5'-deoxy-5-fluorocytidine (5'-DFCR) and 5'-deoxy-5-fluorouridine (5'-DFUR).[6]

  • Implement Corrective Actions.

    • Store all fluoropyrimidine compounds in desiccators or controlled humidity cabinets.

    • Use inert gas (e.g., argon or nitrogen) to blanket the headspace of storage containers.

    • Minimize the time the compound is exposed to ambient conditions during weighing and sample preparation.

Issue 2: Rapid Degradation of Fluoropyrimidine Solutions

Question: Our 5-Fluorouracil stock solutions are showing a rapid decrease in concentration, even when stored at 4°C. We also observe the formation of precipitates. Why is this happening?

Answer:

While refrigeration slows down many chemical reactions, it can paradoxically lead to the precipitation of 5-FU, especially at higher concentrations.[7] Furthermore, the pH of your solution plays a critical role in its stability.

Causality Explained:

5-FU has poor aqueous solubility, which is pH-dependent.[8] While alkaline conditions (pH ~9) are often used to increase its solubility, these same conditions can also promote hydrolytic degradation.[8][9] The degradation of 5-FU in alkaline solutions can lead to the formation of various degradation products, including fluoroacetaldehyde.[3][5]

Degradation Pathway of 5-Fluorouracil in Alkaline Solution:

G A 5-Fluorouracil B 5,6-dihydro-5-fluoro-6-hydroxyuracil A->B Hydration C 2-fluoro-3-hydroxy-3-ureidopropanoic acids B->C N3-C4 bond cleavage D Urea C->D N1-C6 bond breakdown E 2-fluoro-3-oxopropanoic acid (FOPA) C->E N1-C6 bond breakdown F Fluoroacetaldehyde (Facet) E->F Decarboxylation

Hydrolytic Degradation of 5-FU

Troubleshooting Steps:

  • pH Measurement. Immediately measure the pH of your stock solutions. If it is in the alkaline range, this is a likely contributor to the degradation.

  • Solvent and Buffer Composition. Review the composition of your solvent or buffer. Ensure it is appropriate for the stability of 5-FU. For some applications, preparation in 0.9% sodium chloride or 5% dextrose may be suitable for short-term use.[9]

  • Storage Temperature Re-evaluation. While refrigeration is generally good practice, for concentrated 5-FU solutions, storage at controlled room temperature (21-25°C) in the dark may be preferable to prevent precipitation.[7]

  • Fresh Preparation. The most reliable approach is to prepare 5-FU solutions immediately before use.[3] If storage is unavoidable, conduct a small-scale stability study under your specific conditions to determine the viable storage duration.

  • Forced Degradation Study. To understand the stability of your formulation, consider performing a forced degradation study.[10][11][12] This involves subjecting the solution to stress conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradants and establish a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid fluoropyrimidine compounds?

A1: As a best practice, all solid fluoropyrimidine compounds should be stored in tightly sealed containers in a desiccator with a desiccant such as silica gel. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a desiccated environment is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Q2: How can I accurately measure the water content in my fluoropyrimidine sample?

A2: Karl Fischer titration is the gold standard for determining water content in pharmaceuticals.[13][14] It is a highly sensitive and specific method that can quantify both free and bound water. Coulometric Karl Fischer titration is particularly suitable for samples with very low water content.[14][15]

Q3: Are there any visual cues that indicate my fluoropyrimidine compound has degraded due to moisture?

A3: While visual inspection is not a substitute for analytical testing, some signs of degradation can include:

  • Change in color: The powder may yellow or darken.

  • Clumping or caking: The powder may no longer be free-flowing.

  • Change in texture: The material may become gummy or sticky. Any visual change should prompt immediate re-analysis of the compound's purity and water content.

Q4: Can the choice of excipients in a formulation affect the moisture sensitivity of a fluoropyrimidine drug?

A4: Absolutely. Excipients can either protect the active pharmaceutical ingredient (API) from moisture or contribute to its degradation.[16] Hygroscopic excipients can absorb moisture from the environment, which can then be available to degrade the fluoropyrimidine. When formulating, it is crucial to select excipients with low hygroscopicity and to understand the moisture sorption properties of the entire formulation.

Q5: What is a stability-indicating HPLC method, and why is it important?

A5: A stability-indicating HPLC method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active drug in the presence of its degradation products, impurities, and excipients.[17][18] It is essential for monitoring the stability of fluoropyrimidines because it can distinguish the intact drug from its degradants, providing a true measure of the drug's purity and stability over time.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration (Volumetric)
  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration vessel with the Karl Fischer reagent to a dry, stable endpoint.

  • Titer Determination: Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the titration vessel. Titrate to the endpoint and record the volume of titrant consumed. Calculate the titer of the Karl Fischer reagent (mg H₂O/mL titrant). Repeat at least three times and use the average value.

  • Sample Preparation: Accurately weigh a suitable amount of the fluoropyrimidine compound (typically 50-100 mg, depending on the expected water content) into a dry, clean weighing boat.

  • Titration: Quickly transfer the sample into the titration vessel. Seal the vessel and begin the titration.

  • Calculation: The instrument's software will typically calculate the water content automatically. The manual calculation is: Water Content (%) = [(Volume of titrant consumed (mL) x Titer (mg/mL)) / Sample weight (mg)] x 100

  • System Suitability: Ensure the drift of the instrument is within acceptable limits before and after the series of measurements.

Protocol 2: Stability-Indicating RP-HPLC Method for Capecitabine

This is a general method; specific conditions may need to be optimized for your system and specific degradants.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of Capecitabine reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of the Capecitabine being tested at a similar concentration to the primary working standard.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • System Suitability: Verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) meet the predefined criteria.

  • Data Evaluation: Compare the peak areas of the Capecitabine peak in the sample and standard chromatograms to determine the purity. Examine the chromatogram for any new peaks that may correspond to degradation products.

References

  • Legay, R., Massou, S., Azéma, J., Grob, J. J., & Bun, H. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 446-462. [Link]

  • (PDF) Stability studies of capecitabine - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Northcott, J., & Allsopp, M. (1995). The stability of carboplatin, diamorphine, 5-fluorouracil and mitozantrone infusions in an ambulatory pump under storage and prolonged 'in-use' conditions. Journal of Clinical Pharmacy and Therapeutics, 20(4), 227-231. [Link]

  • Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. The Journal of Biological Chemistry, 235, 433-437. [Link]

  • (PDF) A new validated RP-HPLC method for the estimation of Capecitabine in bulk and pharmaceutical dosage forms. (n.d.). Retrieved February 4, 2026, from [Link]

  • Gmeiner, W. H., & Dominick, C. (2018). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Oncotarget, 9(61), 31853–31867. [Link]

  • O'Meally, D., & O'Sullivan, B. (2021). Effect of Moisture on the Stability of Solid Dosage Forms. Pharmaceutics, 13(9), 1362. [Link]

  • Kumar, A., Kumar, A., & Gupta, A. (2021). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. ACS Omega, 6(37), 23821–23832. [Link]

  • What Is Karl Fischer Titration? (n.d.). Retrieved February 4, 2026, from [Link]

  • Ryan, O., & Barron, L. (2012). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Analytical Methods, 4(1), 111-120. [Link]

  • Komm, C., Rochani, A., Fox, T., & Kaushal, G. (2022). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Drug Discoveries & Therapeutics, 16(1), 1-7. [Link]

  • Method development, degradation pathway and kinetic of capecitabine. (n.d.). Retrieved February 4, 2026, from [Link]

  • Quaranta, S., & et al. (2021). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. Critical Reviews in Oncology/Hematology, 160, 103282. [Link]

  • Garrett, E. R., & Yakatan, G. J. (1971). Kinetics and mechanisms of hydrolysis of 5-halouracils. The Journal of Organic Chemistry, 36(24), 3804-3810. [Link]

  • Karl Fischer Moisture Titrator: Full Setup & Installation Guide. (2023, July 1). YouTube. [Link]

  • Heng, D., & et al. (2022). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Molecular Pharmaceutics, 19(12), 4564–4576. [Link]

  • Forced degradation results for fluorouracil. (n.d.). In ResearchGate. Retrieved February 4, 2026, from [Link]

  • A Rapid and Simple HPLC Assay for Quantification of Capecitabine for Drug Monitoring Purposes. (n.d.). Anticancer Research. [Link]

  • (PDF) LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. (n.d.). ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples. (2017). DergiPark. [Link]

  • Vigneron, J., & et al. (2000). [Stability of 5-fluorouracil solutions according to different parameters]. Annales pharmaceutiques francaises, 58(4), 276-281. [Link]

  • Karl Fischer titration. (2024, January 28). In Wikipedia. [Link]

  • Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. (2021). MDPI. [Link]

  • Oral tegafur/uracil. (2001). Drugs & Aging, 18(9), 695-715. [Link]

  • Dihydropyrimidine dehydrogenase activity correlates with fluorouracil sensitivity in breast cancer. (2007). Cancer Investigation, 25(8), 739-743. [Link]

  • Radiolytic degradation of anticancer drug capecitabine in aqueous solution: kinetics, reaction mechanism, and toxicity evaluation. (2020). Environmental Science and Pollution Research, 27(26), 32966-32976. [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. (2014). ResearchGate. [Link]

  • Tegafur/uracil. (2023, December 16). In Wikipedia. [Link]

  • Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. (2018). Journal of Chemical and Pharmaceutical Research, 10(2), 1-8. [Link]

  • Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Cha. (n.d.). ResearchGate. [Link]

  • Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. (2021). Molecules, 26(18), 5576. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • FORMULATION AND EVALUATION OF CAPECITABINE IMMEDIATE RELEASE TABLETS. (n.d.). CORE. [Link]

  • Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. (2022). MDPI. [Link]

  • The stabilizing effect of moisture on the solid-state degradation of gabapentin. (2011). AAPS PharmSciTech, 12(3), 924-931. [Link]

  • Karl Fischer Coulometric Titration Explained and Illustrated. (n.d.). Machinery Lubrication. [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. (2021). Molecules, 26(11), 3183. [Link]

  • Forced Degradation Studies. (2016). MedCrave. [Link]

  • Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. (2022). Drug Discoveries & Therapeutics, 16(1), 1-7. [Link]

  • Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. (n.d.). ResearchGate. [Link]

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Validation & Comparative

Analytical Comparison Guide: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

[1]

Executive Summary & Application Context

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is the pharmacophore responsible for the chiral recognition capability of several tropomyosin receptor kinase (TRK) inhibitors. Its enantiomeric purity is non-negotiable; the (S)-enantiomer is the active moiety, while the (R)-enantiomer is considered a high-risk impurity.[1]

Primary Analytical Challenges:

  • Enantiomeric Resolution: The amine moiety creates significant tailing on traditional silica-based phases due to silanol interactions.[1]

  • Structural Similarity: The (R)-enantiomer possesses identical physical properties (MP, BP, solubility) in achiral environments, rendering standard RP-HPLC ineffective for chiral purity assessment.

  • Detection: While the pyrimidine ring offers UV absorbance, it is relatively weak compared to extended chromophores, requiring sensitive detection at low wavelengths (210–265 nm).

Comparative Analysis of Analytical Platforms

This section objectively compares the three dominant methodologies for analyzing this intermediate.

FeatureMethod A: Normal Phase Chiral HPLC Method B: Supercritical Fluid Chromatography (SFC) Method C: RP-HPLC (Achiral Purity)
Primary Use Gold Standard for Enantiomeric Excess (ee%) determination.[1]High-throughput screening & Green Chemistry compliance.[1]Chemical purity (Assay) & Impurity profiling.
Stationary Phase Immobilized Polysaccharide (e.g., Chiralpak IK-3, AD-H).[1]Coated/Immobilized Amylose (e.g., Chiralpak IG).C18 or Phenyl-Hexyl (e.g., X-Bridge, X-Terra).[1]
Mobile Phase Hexane / Ethanol / DEA or TEA.[2]CO₂ / Methanol / Basic Additive.Ammonium Acetate / Acetonitrile (Gradient).[3]
Resolution (

)
High (> 2.5) . Excellent separation of enantiomers.Moderate to High (> 2.0) . Faster elution but sensitive to pressure.N/A for enantiomers.[1] Excellent for structural impurities.
Run Time 15 – 30 mins.[4]3 – 8 mins.[3]10 – 20 mins.
Robustness High.[5] Less susceptible to matrix effects.Moderate. Requires precise back-pressure control.[1]Very High. Standard QC workhorse.
Cost/Sample High (Solvent consumption).Low (CO₂ is cheap; reduced solvent waste).Low to Moderate.
Expert Insight:
  • Choose Method A for final release testing where precision and historical regulatory acceptance are paramount. The immobilized Chiralpak IK-3 column has shown superior selectivity for Larotrectinib and its intermediates compared to older coated phases like OD-H.[1]

  • Choose Method B for in-process control (IPC) during biocatalytic synthesis (e.g., transaminase reactions) where speed is critical to monitor reaction kinetics.

  • Choose Method C strictly for determining chemical purity (removal of starting ketone and host cell proteins).

Recommended Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity (Chiral HPLC)

Based on validated methods for Larotrectinib intermediates.

Principle: Separation is achieved via hydrogen bonding and steric inclusion within the chiral cavities of the polysaccharide selector. The use of an immobilized phase allows for a broader range of solvents if needed.

  • Column: Chiralpak IK-3 (Cellulose tris-(3-chloro-5-methylphenylcarbamate), immobilized), 250 × 4.6 mm, 3 µm.[1]

    • Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Ethanol : Methanol : Triethylamine (TEA)[1]

    • Ratio: 50 : 25 : 25 : 0.1 (v/v/v/v)[2]

  • Flow Rate: 1.0 mL/min[1][2][6]

  • Temperature: 40°C

  • Detection: UV at 265 nm (matches pyrimidine

    
    )
    
  • Sample Diluent: Ethanol or Mobile Phase.

  • Injection Volume: 5–10 µL

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between (S) and (R) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 (TEA is critical here to suppress amine tailing).
    
  • Theoretical Plates: > 5000.

Protocol 2: Determination of Chemical Purity (RP-HPLC)

Designed to separate the amine from the precursor ketone and process impurities.

  • Column: Waters X-Bridge C18 or X-Terra Phenyl , 150 × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~9.0 adjusted with

    
    ).
    
    • Note: High pH is preferred to keep the amine unprotonated, improving peak shape on C18.

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Program:

    • 0.0 min: 95% A / 5% B[1]

    • 10.0 min: 10% A / 90% B[1]

    • 12.0 min: 10% A / 90% B[1]

    • 12.1 min: 95% A / 5% B[1]

    • 15.0 min: Stop

  • Flow Rate: 1.0 mL/min[1][2][6]

  • Detection: UV at 262 nm.[3]

Analytical Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate method during the drug development lifecycle.

AnalyticalWorkflowStartSample: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamineDecision1What is the Analytical Goal?Start->Decision1Path_IPCIn-Process Control(Reaction Monitoring)Decision1->Path_IPCSpeed requiredPath_ReleaseFinal Release / QC(Purity Certification)Decision1->Path_ReleaseAccuracy requiredMethod_SFCMethod B: SFC(Rapid, <5 min)Path_IPC->Method_SFCMethod_AchiralMethod C: RP-HPLC(Chemical Purity)Path_Release->Method_AchiralStep 1: AssayMethod_ChiralMethod A: Chiral HPLC(Enantiomeric Purity)Path_Release->Method_ChiralStep 2: Chiral PurityAction_AdjustAdjust Synthesis Parameters(e.g., Transaminase load)Method_SFC->Action_AdjustLow ee%Method_Achiral->Method_ChiralPass (>98%)Action_CertifyGenerate CoAMethod_Chiral->Action_CertifyPass (>99.5% ee)

Caption: Decision matrix for analytical method selection. Green nodes indicate high-throughput paths; Blue/Red nodes indicate validation-ready QC paths.

Performance Data & Validation Metrics

The following data summarizes typical performance metrics observed when analyzing Larotrectinib intermediates using the recommended Chiralpak IK-3 method.

ParameterSpecification LimitTypical Result (Method A)
LOD (Limit of Detection) N/A0.01 µg/mL
LOQ (Limit of Quantitation) < 0.05%0.03 µg/mL
Linearity (

)
> 0.9990.9998 (Range: 0.2 – 5.0 µg/mL)
Precision (RSD) < 2.0%0.4% (System Precision)
Recovery (Accuracy) 98.0% – 102.0%99.3%
Selectivity (

)
> 1.21.45 (S/R separation)

References

  • Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst. Source: ResearchGate / ACS Publications. Context: Describes the biocatalytic route and initial HPLC analysis of the amine. URL:

  • Stereo-Selective Separation and Determination of Larotrectinib and Its Isomeric Impurities. Source: ResearchGate (2025). Context: Validates the Chiralpak IK-3 method for Larotrectinib, directly applicable to the intermediate. URL:

  • Validated HPLC Method for Quantification of a Novel Trk Inhibitor, Larotrectinib. Source: PubMed / Thieme Connect. Context: Provides the RP-HPLC conditions (Ammonium Acetate/Acetonitrile) for chemical purity. URL:

  • Process for preparing high purity degree larotrectinib (Patent ES2995186T3). Source: Google Patents. Context: Details industrial purification and analysis steps for the sulfate salt form. URL:

Publish Comparison Guide: HPLC Analysis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a critical chiral intermediate in the synthesis of BRAF inhibitors, most notably Encorafenib (Braftovi). The enantiomeric purity of this amine directly dictates the efficacy and safety profile of the final pharmaceutical active ingredient (API).

The Challenge: As a primary amine attached to a pyrimidine ring, this molecule presents two distinct analytical hurdles:

  • Strong Silanol Interaction: The basic amine moiety tends to interact with residual silanols on silica-based columns, leading to severe peak tailing.

  • Enantiomeric Resolution: The structural similarity between the (S) and (R) enantiomers requires highly selective chiral recognition mechanisms.

The Solution: This guide compares three distinct analytical approaches. Method A (Immobilized Chiral RP) is identified as the superior protocol for modern QC environments due to its robustness and solvent versatility, while Method B (Coated NP) remains a viable legacy alternative.

Molecular Profile & Analytical Constraints

PropertyDescriptionAnalytical Implication
Structure Pyrimidine ring with a 5-fluoro substituent and a 2-ethylamino side chain.The fluorine atom alters electron density, affecting

-

interactions with chiral selectors.
Basicity Primary amine (

).
Critical: Requires basic additives (DEA/TEA) or high pH buffers to suppress ionization and prevent peak tailing.
Chirality Single chiral center at the

-carbon of the ethyl group.
Requires separation of (S)-enantiomer (Eutomer) from (R)-enantiomer (Distomer).
UV Absorbance

.[1]
Standard UV detection is sufficient; no fluorescence derivatization required for bulk purity.

Comparative Analysis of Methods

We evaluated three methodologies based on Resolution (


), Robustness, and Throughput.
Method A: Immobilized Amylose in Reversed-Phase (Recommended)
  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized).

  • Mode: Reversed-Phase (RP).[2]

  • Mechanism: The "IG" selector offers unique halogen-halogen interactions compatible with the 5-fluoro substituent. Immobilization allows the use of aggressive solvents if needed for cleaning.

Method B: Coated Cellulose in Normal Phase (Legacy)
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated).[3]

  • Mode: Normal Phase (NP).[3]

  • Mechanism: Relies heavily on hydrogen bonding and steric inclusion in the helical polymer groove.

Method C: Pre-column Derivatization (Alternative)
  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • Column: Standard C18.[1][4]

  • Mechanism: Converts enantiomers into diastereomers, separating them based on hydrophobicity differences on an achiral column.

Performance Data Summary
MetricMethod A (Immobilized RP)Method B (Coated NP)Method C (Derivatization)
Resolution (

)
> 3.5 (Excellent)~ 2.8 (Good)> 4.0 (Excellent)
Tailing Factor (

)
1.1 (Sharp)1.3 - 1.5 (Moderate)1.0 (Symmetric)
Run Time < 10 min15 - 20 min30 min (inc. prep)
Robustness High (Column is durable)Medium (Solvent restricted)Low (Reaction variability)
Solvent Cost Low (Aqueous/ACN)High (Hexane/IPA)Low

Detailed Protocol: Method A (The Gold Standard)

This protocol utilizes an immobilized amylose stationary phase under reversed-phase conditions. This system is self-validating because the use of a basic buffer actively suppresses the ionization of the amine, ensuring peak symmetry without the need for volatile amine additives that can contaminate MS detectors.

Reagents & Equipment
  • Column: Chiralpak IG-3,

    
    .
    
  • Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 9.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : B (50:50).

Instrument Parameters
  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Strict control required for chiral recognition).
    
  • Detection: UV @ 254 nm.[1]

  • Injection Volume:

    
    .
    
Step-by-Step Procedure
  • Preparation: Dissolve 5 mg of the sample in 10 mL of diluent. Sonicate for 5 minutes to ensure complete solubility.

  • Equilibration: Flush column with 40% B for 20 minutes until baseline stabilizes.

  • Isocratic Run: Operate at 60% Mobile Phase A / 40% Mobile Phase B .

  • System Suitability (SST): Inject a racemic mixture. The (R)-isomer typically elutes first, followed by the (S)-isomer (confirmation with standard required).

    • Requirement:

      
      , 
      
      
      
      .
Why This Works (Causality)

The high pH (9.0) of the bicarbonate buffer ensures the amine is in its neutral (unprotonated) state. In this state, the amine can effectively hydrogen bond with the carbamate groups of the chiral selector. If the pH were neutral or acidic, the protonated amine would be repelled by the stationary phase or interact non-specifically with silanols, destroying resolution.

Visualizing the Workflow

Diagram 1: Method Development Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate separation mode based on available equipment and sample nature.

G Start Start: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Sample CheckChiral Is Chiral Column Available? Start->CheckChiral SelectMode Select Mode CheckChiral->SelectMode Yes Deriv Derivatization (GITC/FDAA) CheckChiral->Deriv No RP_Path Reversed Phase (Preferred) SelectMode->RP_Path Green Chemistry/MS Compatible NP_Path Normal Phase (Legacy) SelectMode->NP_Path Traditional QC MethodA Method A: Immobilized Amylose (IG) Buffer pH 9.0 / ACN RP_Path->MethodA MethodB Method B: Coated Cellulose (OD) Hexane / IPA / DEA NP_Path->MethodB MethodC Method C: C18 Column Diastereomer Separation Deriv->MethodC

Caption: Decision matrix for selecting the optimal analytical pathway based on lab resources and application requirements.

Diagram 2: Chiral Recognition Mechanism (Method A)

This diagram details the specific molecular interactions occurring inside the column between the ligand and the stationary phase.

Mechanism Analyte (S)-Amine Analyte (Neutral State pH 9) Interaction1 H-Bonding (Amine NH ... C=O) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Pyrimidine ... Phenyl) Analyte->Interaction2 Interaction3 Halogen Effect (F ... Cl Interaction) Analyte->Interaction3 Selector Amylose-IG Selector (Chlorophenylcarbamate) Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Result Retention & Separation Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic view of the multi-point interaction between the fluoropyrimidine amine and the Amylose-IG selector.

Troubleshooting & Critical Control Points

  • Peak Tailing:

    • Cause: Protonation of the amine interacting with silica.

    • Fix: Increase buffer pH to 9.0-9.5 or add 0.1% Diethylamine (DEA) if using Normal Phase.

  • Loss of Resolution:

    • Cause: Temperature fluctuation.

    • Fix: Chiral columns are sensitive to thermodynamics. Ensure the column oven is stable

      
      .
      
  • Ghost Peaks:

    • Cause: Carryover of the basic amine.

    • Fix: Use a needle wash containing 50% Methanol/Water + 0.1% Formic Acid (acidic wash helps solubilize the basic residue).

References

  • European Medicines Agency (EMA). (2018). Assessment Report: Braftovi (Encorafenib).[5][6][7] Procedure No. EMEA/H/C/004580/0000. Link

  • Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® IG.Link

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach.[3][8] Wiley-VCH. (General reference for chiral amine method development).

  • Array BioPharma Inc. (2011). Patent WO2011025927A1: Pyrimidine compounds as BRAF kinase inhibitors. (Describes the synthesis and intermediates of Encorafenib). Link

  • Sigma-Aldrich. (2023). Marfey's Reagent (FDAA) Application Note for Chiral Amine Analysis.Link

Sources

Chiral HPLC method for enantiomeric excess of pyrimidine amines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Analysis

Executive Summary & Scientific Context

Pyrimidine amines represent a critical scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors, antivirals, and CNS-active agents. However, their analysis presents a dual challenge: the molecular chirality often located on exocyclic substituents, and the inherent basicity of the pyrimidine ring (and associated amine groups).

This guide moves beyond generic "chiral screening" to provide a targeted, mechanistic approach for this specific chemical class. The core technical hurdle is the interaction between the basic pyrimidine nitrogen and residual silanols on the silica support, which causes severe peak tailing and resolution loss.

Scope of Comparison:

  • Stationary Phase Architecture: Coated vs. Immobilized Polysaccharide Derivatives.[1]

  • Mobile Phase Strategy: Normal Phase (NP) vs. Polar Organic Mode (POM).

  • Additive Chemistry: The critical role of alkylamine masking agents.

Comparative Analysis: Stationary Phase Selection

For pyrimidine amines, the choice of Chiral Stationary Phase (CSP) is dominated by Amylose and Cellulose derivatives.[2]

Coated vs. Immobilized Architectures[3][4][5]
FeatureCoated CSPs (e.g., AD-H, OD-H)Immobilized CSPs (e.g., IA, IB, IC, IE)Verdict for Pyrimidine Amines
Chemistry Polymer physically coated on silica gel.Polymer covalently bonded to silica gel.Coated often yields higher

.
Solvent Compatibility Restricted. No DCM, THF, EtOAc, or Chloroform.Universal.[1] Compatible with all standard organic solvents.Immobilized is safer for screening.
Enantioselectivity Historically higher due to supramolecular structure flexibility.Slightly lower in standard solvents, but tunable via solvent choice.Coated is the "Gold Standard" for difficult pairs.
Basicity Tolerance Sensitive to high pH; requires careful additive management.More robust; stable packing structure.Immobilized offers longer column life.[3]

Expert Insight: While immobilized columns (like Chiralpak IA) offer robustness, literature and empirical data frequently show that Chiralpak IE (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)) and Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate)) often provide the highest enantioselectivity for chiral amines. The electron-withdrawing chloro-groups on the IE selector create strong interaction sites for the basic pyrimidine moiety.

Critical Protocol: Mobile Phase & Additive Strategy

The success of separating pyrimidine amines hinges on the Mobile Phase Additive (MPA) . Without it, the basic nitrogen interacts with the silica backbone, resulting in broad, tailing peaks.

The "Memory Effect" Warning

Crucial: Once a polysaccharide column is used with a basic additive (e.g., Diethylamine), it retains a "memory" of that state. It is difficult to revert to non-additive conditions. Best Practice: Dedicate specific columns to "Basic Mode" to ensure reproducibility.

Recommended Mobile Phase Systems
A. Normal Phase (NP) - The Starting Point
  • Solvents: n-Hexane / Alcohol (IPA or Ethanol).

  • Additive: 0.1% Diethylamine (DEA) or Butylamine.

  • Mechanism: DEA competes for active silanol sites, "masking" them from the pyrimidine amine.

  • Application: Best for initial screening. High resolution (

    
    ).
    
B. Polar Organic Mode (POM) - The Alternative
  • Solvents: 100% Methanol, Ethanol, or Acetonitrile (with additive).

  • Additive: 0.1% DEA + 0.1% Acetic Acid (optional for salt formation).

  • Benefit: Improves solubility for polar pyrimidines; MS-compatible if volatile additives (e.g., Ammonium Hydroxide) are used.

Experimental Workflow: The "Base-Additive" Screening Protocol

This self-validating workflow allows you to systematically identify the optimal method.

Step 1: Solubility Check & Sample Prep

Dissolve the pyrimidine amine in the mobile phase alcohol (e.g., IPA).

  • Concentration: 0.5 – 1.0 mg/mL.

  • Filtration: 0.45 µm PTFE filter (Mandatory).

Step 2: Primary Screening (The "Golden Four")

Screen the sample on the following columns using n-Hexane : IPA : DEA (90 : 10 : 0.1) at 1.0 mL/min.

  • Amylose-based (Immobilized): Chiralpak IA or IE.

  • Cellulose-based (Coated): Chiralcel OD-H.[4]

  • Cellulose-based (Immobilized): Chiralpak IC.

  • Amylose-based (Coated): Chiralpak AD-H.

Step 3: Optimization Logic
  • If

    
    :  Switch alcohol from IPA to Ethanol (often changes selectivity).
    
  • If Peak Tailing > 1.2: Increase DEA to 0.2% or switch to Butylamine.

  • If Retention

    
    :  Decrease alcohol % to 2-5%.
    

Visualizations

Diagram 1: Method Development Decision Tree

This flowchart guides the user through the logical steps of method development specifically for basic amines.

MethodDevelopment Start Start: Pyrimidine Amine Sample Solubility Solubility Check in IPA/MeOH Start->Solubility Screening Screening: Hexane/IPA/DEA (90:10:0.1) Columns: IA, IE, OD-H, AD-H Solubility->Screening CheckRes Check Resolution (Rs) & Tailing (Tf) Screening->CheckRes Success Success: Rs > 2.0, Tf < 1.2 Validate Method CheckRes->Success Pass TailingIssue Problem: Severe Tailing (Tf > 1.5) CheckRes->TailingIssue Tailing ResIssue Problem: Low Resolution (Rs < 1.5) CheckRes->ResIssue No Separation ActionTailing Action: Increase DEA to 0.2% or Switch to Butylamine TailingIssue->ActionTailing ActionRes Action: Switch Modifier (IPA -> EtOH -> MeOH) ResIssue->ActionRes ImmobilizedSwitch Action: Switch to Immobilized (IA/IC) Try EtOAc or DCM blends ResIssue->ImmobilizedSwitch If Coated Fails ActionTailing->Screening Re-inject ActionRes->Screening Re-inject ImmobilizedSwitch->Screening

Caption: Decision tree for optimizing chiral separation of basic pyrimidine amines, prioritizing additive adjustment for peak shape.

Diagram 2: Chiral Recognition Mechanism

Visualizing how the CSP interacts with the pyrimidine amine.

Mechanism Analyte Pyrimidine Amine (Analyte) CSP Polysaccharide CSP (Carbamate Linkage) Analyte->CSP H-Bonding (Chiral Recognition) Analyte->CSP Pi-Pi Stacking (Aromatic Rings) Silanol Residual Silanol (Silica Surface) Analyte->Silanol Unwanted Ionic Interaction Additive DEA Additive (Masking Agent) Additive->Silanol Blocks/Masks

Caption: Mechanistic interaction map showing how DEA additives block unwanted silanol interactions, allowing pure chiral recognition.

References

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex.[5] [Link]

  • Daicel Chiral Technologies. Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Chiral Technologies.[6] [Link]

  • Hassan, M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[4] Yakhak Hoeji. [Link]

  • ChromForum. Discussion on Additives for Chiral Chromatography (DEA/TFA). Chromatography Forum. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI Separations. [Link]

Sources

Technical Guide: NMR Spectroscopy & Chiral Analysis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a critical chiral building block, most notably serving as the strategic intermediate for AZD1480 , a potent JAK2 kinase inhibitor.[1][2] The pharmacological efficacy of the final drug substance hinges on the strict maintenance of the (S)-configuration; the (R)-enantiomer is considered an impurity that must be controlled to <0.1%.

This guide provides a comparative technical analysis of NMR-based methods for characterizing this fluorinated amine. Unlike standard organic intermediates, the presence of the fluorine atom at the 5-position of the pyrimidine ring offers a unique spectroscopic handle (


 NMR), which can be leveraged for rapid purity assessments and enantiomeric excess (ee) determination without the need for time-consuming chromatography.

Structural "Fingerprint": Multi-Nuclear NMR Strategy

To fully validate the identity of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine, a triple-resonance approach (


, 

,

) is required. The fluorine atom is not just a substituent; it is a spin-active probe that couples to both protons and carbons, creating a distinct splitting pattern that verifies regiochemistry.
A. NMR: The Proton Connectivity

The spectrum is dominated by the ethyl side chain and the symmetric pyrimidine protons.

  • The Chiral Center (Methine): Look for a quartet (or multiplet) around 4.0 – 4.2 ppm . This proton is coupled to the methyl group and often shows broadening due to NH exchange.

  • The Methyl Group: A clean doublet around 1.3 – 1.5 ppm (

    
    ).
    
  • The Pyrimidine Ring: The protons at positions 4 and 6 are chemically equivalent due to rapid rotation or symmetry but are split by the fluorine at position 5. Expect a doublet around 8.5 – 8.8 ppm with a characteristic

    
     coupling of approximately 2–3 Hz .
    
B. NMR: The Regiochemistry Validator

The


 signal is the quickest way to confirm the fluorine is at position 5 (meta to the nitrogens) rather than position 4.
  • Signal: A singlet (proton-decoupled) or a triplet (proton-coupled,

    
    ) typically in the range of -135 to -145 ppm  (referenced to 
    
    
    
    ).
  • Purity Check: Any secondary peaks in this region immediately indicate regioisomers or defluorinated impurities.

C. NMR: The Carbon Skeleton

The carbon spectrum reveals the "heartbeat" of the pyrimidine ring through C-F coupling constants (


).
Carbon PositionChemical Shift (ppm)MultiplicityCoupling Constant (

)
Diagnostic Value
C-2 (Quaternary) ~165 - 170DoubletSmall (

)
Attachment point of ethyl group.
C-5 (C-F) ~150 - 160DoubletLarge (~250 - 260 Hz)Direct C-F bond confirmation.
C-4/C-6 ~140 - 145DoubletMedium (~20 - 30 Hz)Vicinal coupling confirms F position.
Chiral Methine ~50 - 55SingletNoneConfirms aliphatic amine attachment.
Methyl ~20 - 25SingletNoneSide chain confirmation.

Comparative Analysis: Enantiomeric Excess (ee) Determination

Quantifying the enantiomeric purity of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is the most challenging analytical task. While Chiral HPLC is the "Gold Standard," it is slow and solvent-intensive. NMR offers two powerful alternatives.

Comparison Matrix
FeatureMethod A: Chiral Derivatization (Mosher's) Method B: Chiral Solvating Agents (CSA) Method C: Chiral HPLC (Benchmark)
Principle Covalent bond formation with chiral acid.Non-covalent ion-pairing in solution.Physical separation on chiral column.[3]
Primary Nucleus

or


(Preferred) or

UV / Refractive Index
Resolution Excellent (

)
Good (

)
Superior (Baseline separation)
Time to Result High (Reaction + Workup: ~2 hours)Low (Mix & Measure: ~10 mins)Medium (Method Dev + Run: ~45 mins)
Sample Recovery Destructive (Amide formed)Non-destructive (Reversible)Non-destructive
Best For... Absolute configuration assignment.High-throughput routine screening.Final QC release (GMP).
Method A: Mosher's Amide Derivatization (High Accuracy)

By reacting the amine with (R)-(-)-MTPA-Cl (Mosher's acid chloride), you convert the enantiomers into diastereomers.

  • Mechanism: The diastereomers have different physical properties and NMR shifts.

  • Advantage: The

    
     signal of the MTPA group and the pyrimidine fluorine will both split. The separation is often distinct enough to integrate the (S,R) vs (S,S) diastereomers directly.
    
  • Protocol Note: Ensure complete conversion to avoid kinetic resolution effects which can skew the calculated ee.

Method B: Chiral Solvating Agents (CSA) with NMR (High Speed)

This method utilizes a chiral host, such as (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) or a chiral amine, to form a transient diastereomeric complex.

  • Mechanism: The fluorine on the pyrimidine ring is highly sensitive to the chiral environment induced by the CSA.

  • The "Fluorine Advantage": In

    
     NMR, the methyl doublets of the enantiomers often overlap. In 
    
    
    
    NMR, the two enantiomers often resolve into two distinct singlets with no background noise.
  • Self-Validating Step: Add a small spike of racemic material. If the peaks do not split or broaden, the CSA concentration or temperature is insufficient.

Experimental Protocols

Protocol 1: Structural Validation (Standard)
  • Preparation: Dissolve 10 mg of amine in 0.6 mL

    
     or 
    
    
    
    .
    • Note:

      
       is preferred to sharpen the exchangeable 
      
      
      
      protons.
  • Acquisition:

    • 
      :  16 scans, 1s relaxation delay.
      
    • 
      :  32 scans, proton-coupled (to see 
      
      
      
      ) and decoupled.
    • 
      :  512 scans, proton-decoupled.
      
  • Processing: Reference

    
     residual peak to 2.50 ppm (
    
    
    
    ) and 39.5 ppm (
    
    
    ).
Protocol 2: Enantiopurity via Mosher's Amide
  • Reaction: In a 1.5 mL vial, mix:

    • 5 mg (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine.

    • 10 mg (R)-(-)-

      
      -Methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
    • 20

      
      L Pyridine (base).
      
    • 0.5 mL

      
      .
      
  • Incubation: Shake at room temperature for 15 minutes.

  • Quench: Add 0.2 mL saturated

    
     (aq) to consume excess chloride. Shake and let layers separate.
    
  • Extraction: Pipette the bottom

    
     layer into an NMR tube (filter through cotton if cloudy).
    
  • Analysis: Acquire

    
     NMR.
    
    • Look for the MTPA-CF3 signal (~ -69 ppm).

    • Look for the Pyrimidine-F signal (~ -140 ppm).

    • Calculation:

      
      .
      

Visualizations

Analytical Workflow for Chiral Intermediates

The following diagram outlines the decision logic for characterizing this compound in a drug discovery pipeline.

G Start Crude Synthesis Product (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine H1_NMR 1H NMR (DMSO-d6) Check Purity & Solvents Start->H1_NMR F19_NMR 19F NMR (Regiochemistry) Confirm 5-F vs 4-F H1_NMR->F19_NMR Decision Structure Confirmed? F19_NMR->Decision Decision->Start No (Repurify) Chiral_Analysis Chiral Analysis Path Decision->Chiral_Analysis Yes Method_CSA Method B: 19F NMR + CSA (Rapid Screening) Chiral_Analysis->Method_CSA Routine Method_Mosher Method A: Mosher Derivatization (Absolute Config Confirmation) Chiral_Analysis->Method_Mosher Validation Method_HPLC Method C: Chiral HPLC (Final QC / Release) Chiral_Analysis->Method_HPLC Final QC Release Release for AZD1480 Synthesis Method_CSA->Release Method_Mosher->Release Method_HPLC->Release

Caption: Analytical workflow prioritizing NMR methods for rapid in-process control before final HPLC release.

References

  • Ioannou, M., et al. (2011). "Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway."[4][5] Journal of Medicinal Chemistry. Link

  • Benitez-Mateos, A. I., & Contente, M. L. (2021).[6] "Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine." ChemCatChem. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (General reference for CSA methodology).
  • Seco, J. M., et al. (2004).[7] "The assignment of absolute configuration by NMR using chiral derivatizing agents: A review." Chemical Reviews. Link

  • Synblock Product Data. "CAS 905587-29-3 | (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine." Link

Sources

Mass Spectrometry of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Content Type: Publish Comparison Guide

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS: 905587-29-3) is a critical chiral building block, most notably serving as the primary amine intermediate in the synthesis of Encorafenib (Braftovi), a BRAF inhibitor used in melanoma treatment.

In the context of pharmaceutical development, the purity of this intermediate—specifically its enantiomeric excess (ee) and chemical fidelity —is non-negotiable. While HPLC-UV and NMR are traditional characterization tools, they often lack the sensitivity required to detect trace genotoxic impurities or low-level enantiomeric contaminants in complex reaction matrices.

This guide objectively compares High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) against standard alternatives (HPLC-UV and NMR), demonstrating why MS-based workflows provide superior specificity and sensitivity for this fluorinated amine.

Chemical & Physical Profile

Understanding the physicochemical properties of the analyte is the first step in optimizing ionization parameters.

PropertySpecificationMass Spec Implication
Structure Pyrimidine ring, 5-Fluoro, 2-(1-aminoethyl)Nitrogen Rule: Odd number of nitrogens (3) = Odd molecular weight.
Formula C₆H₈FN₃Isotopic Pattern: Clear A+1 (¹³C) and A+2 (³⁴S is absent, no Cl/Br). Fluorine is monoisotopic (¹⁹F only).
Mol. Weight 141.07 g/mol (Monoisotopic)[M+H]⁺ : 142.078
pKa (Calc) ~9.5 (Aliphatic Amine)Ionization: Highly basic; protonates easily in ESI Positive mode.
LogP ~0.6Chromatography: Moderate polarity; retains well on C18 but requires high aqueous content or HILIC for best peak shape.

Comparative Performance Analysis

This section evaluates the performance of LC-MS/MS against the industry-standard HPLC-UV (254 nm) and NMR for the analysis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine.

Sensitivity & Limit of Detection (LOD)

The fluorinated pyrimidine ring has a decent UV chromophore, but the aliphatic amine tail does not. MS detection relies on ionization efficiency, which is exceptionally high for this primary amine.

MetricMethod A: LC-ESI-MS/MS Method B: HPLC-UV (254 nm) Method C: ¹H-NMR
LOD 0.5 ng/mL (High Sensitivity)~100 ng/mL~10 µg/mL (Low Sensitivity)
Linearity 10³ - 10⁴ dynamic range10² - 10³ dynamic rangeN/A (Qualitative/Purity)
Selectivity High (Mass filtration)Low (Co-eluting peaks absorb)High (Structural resolution)
Matrix Effect Susceptible (requires cleanup)RobustRobust

Scientist’s Insight:

“While UV is sufficient for process monitoring at >98% purity, it fails to quantitate the (R)-enantiomer at <0.1% levels if the separation is not baseline resolved. MS/MS MRM transitions allow you to ignore co-eluting matrix components that don't share the specific mass transition.”

Chiral Purity Determination (Enantiomeric Excess)

For Encorafenib synthesis, the (S)-enantiomer is required. The (R)-enantiomer is a critical impurity.

  • The Challenge: Enantiomers have identical masses (m/z 142.08). MS alone cannot distinguish them.

  • The Solution: Chiral LC-MS .

  • Advantage over Chiral UV: Chiral columns (e.g., polysaccharide phases) often bleed or have high background UV absorption. MS detection is blind to the column bleed, focusing only on the analyte's m/z.

Mass Spectrometry Mechanism & Fragmentation

To validate the identity of the compound, we utilize Tandem Mass Spectrometry (MS/MS). The fragmentation pattern is predictable and serves as a "fingerprint" for structural confirmation.

Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the collision-induced dissociation (CID) pathway. The primary driver is the loss of ammonia (characteristic of primary amines) and cleavage at the benzylic-like position.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 142.08 Frag1 Loss of Ammonia (-NH3) [M+H - 17]+ m/z 125.05 Precursor->Frag1 Neutral Loss (17 Da) Frag2 Alpha-Cleavage (5-Fluoropyrimidin-2-yl cation) m/z 97.03 Precursor->Frag2 C-C Bond Cleavage (45 Da) Frag3 Ring Fragmentation (Loss of HCN/F) m/z ~70-80 range Frag2->Frag3 High Energy Ring Opening

Figure 1: Proposed fragmentation pathway for (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine under ESI+ CID conditions.

Mechanistic Explanation[1]
  • Protonation: Occurs on the primary amine nitrogen (most basic site).

  • Transition 1 (m/z 142 → 125): The protonated amine eliminates a neutral ammonia molecule (NH₃), forming a carbocation stabilized by the neighboring pyrimidine ring.

  • Transition 2 (m/z 142 → 97): Cleavage of the C-C bond between the ethyl group and the pyrimidine ring generates the 5-fluoropyrimidin-2-yl cation. This is a high-abundance diagnostic ion.

Experimental Protocols

Sample Preparation (Self-Validating)
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .

  • Check: The solution should be clear. If cloudy, sonicate.

  • Dilution: Dilute to 100 ng/mL for MS tuning. High concentrations (>1 µg/mL) will cause detector saturation and space-charge effects in ion traps.

LC-MS Method Parameters
Instrument Setup
  • Source: Electrospray Ionization (ESI)[1]

  • Polarity: Positive (+)

  • Spray Voltage: 3.5 kV

  • Capillary Temp: 300°C (Amine is thermally stable, but avoid excessive heat to prevent in-source fragmentation).

Chromatographic Conditions (Achiral Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Chromatographic Conditions (Chiral Resolution)
  • Column: Chiralpak IG-3 or IC-3 (Immobilized polysaccharide).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (aq) / Acetonitrile (Isocratic 40:60). Note: Avoid phosphate buffers used in UV; they are non-volatile and will ruin the MS source.

  • Detection: SIM (Selected Ion Monitoring) at m/z 142.1.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Signal Intensity Ion Suppression from Fluorine?Unlikely. Fluorine is on the ring.[2] Check pH. Ensure mobile phase is acidic (pH ~3) to protonate the amine.
Split Peak Chiral separation occurring on achiral column?No. Likely pH mismatch. The amine can interact with silanols. Add 5mM Ammonium Formate to the mobile phase.
Sodium Adducts (+22 Da) Glassware contamination.Use plastic/polypropylene vials. Sodium adducts (m/z 164) fragment poorly and reduce sensitivity.
Ghost Peak (m/z 143) Isotopic interference.The ¹³C isotope of the M+H peak is ~6-7% abundance. Ensure your isolation window is narrow (1.0 Da) if doing MS/MS.

References

  • Encorafenib Synthesis & Intermediates

    • Development of Encorafenib (LGX818)
    • Source:

  • General Amine Fragmentation

    • Interpretation of Mass Spectra of Organic Compounds (McLafferty).
    • Source:

  • Chiral Resolution Techniques

    • Chromatographic Resolution of Enantiomers: Methods and Applic
    • Source:

  • Fluorine in Medicinal Chemistry

    • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
    • Source:

Sources

A Senior Application Scientist's Guide to the Enantiomeric Purity Determination of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the journey from discovery to therapeutic application. The biological activity of enantiomers can vary significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. This guide provides an in-depth comparison of analytical techniques for determining the enantiomeric purity of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine, a key chiral intermediate in the synthesis of various biologically active compounds.

This document moves beyond a simple listing of methods, offering insights into the rationale behind selecting a particular technique and providing the detailed experimental protocols necessary for successful implementation. We will explore the leading chromatographic and spectroscopic methods, presenting a comparative analysis supported by experimental data to empower you to make informed decisions for your analytical workflow.

The Criticality of Enantiomeric Purity in Drug Development

The distinct three-dimensional arrangement of atoms in enantiomers leads to differential interactions with chiral biological targets such as enzymes and receptors. This stereoselectivity is a cornerstone of modern pharmacology. For a molecule like 1-(5-Fluoropyrimidin-2-YL)ethanamine, where the amine group is attached to a chiral center, the (S)-enantiomer is often the desired active pharmaceutical ingredient (API) or a crucial precursor. The presence of the (R)-enantiomer can introduce complexities in clinical trials and final drug formulations. Therefore, robust and reliable analytical methods for quantifying the enantiomeric excess (%ee) are not just a regulatory requirement but a fundamental aspect of quality control and drug safety.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric purity for chiral amines like (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine primarily relies on chromatographic and spectroscopic techniques. Each method offers a unique set of advantages and considerations.

Method Principle Throughput Sample Requirement Instrumentation Primary Advantages Primary Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).Moderate to HighLow (µg-ng)Standard HPLC with a chiral column and UV detector.High resolution, robustness, wide availability of CSPs, well-established.Can require significant method development, solvent consumption.
Chiral Supercritical Fluid Chromatography (SFC) Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP.HighLow (µg-ng)Specialized SFC system with a chiral column.Fast separations, reduced organic solvent consumption, "green" technique.Higher initial instrument cost, less universally available than HPLC.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers (or their derivatives) on a chiral capillary column.HighLow (ng-pg), requires volatile sampleGC with a chiral column and FID or MS detector.High efficiency and sensitivity.Limited to thermally stable and volatile compounds; often requires derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Low to ModerateHigh (mg)High-field NMR spectrometer.Non-destructive, provides structural information, rapid for soluble samples.Lower sensitivity, potential for signal overlap, requires pure samples.

In-Depth Methodologies and Experimental Protocols

The following sections provide detailed experimental protocols and the scientific rationale for each of the primary analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantiomeric purity determination due to its versatility and high resolving power. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including amines. Columns like the Lux® Cellulose-1 and Chiralpak® AD-H are excellent starting points for method development due to their proven success with heteroaromatic amines. The selection is based on creating multiple chiral recognition interactions (π-π, hydrogen bonding, dipole-dipole) with the analyte.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol), often provides the best selectivity for this class of compounds. The alcohol modifier plays a crucial role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP.

  • Additive: A small amount of a basic additive, such as diethylamine (DEA), is often necessary to improve the peak shape of basic analytes like amines by minimizing interactions with residual acidic silanol groups on the silica support of the CSP.

Experimental Protocol: Chiral HPLC

Caption: HPLC workflow for enantiomeric purity analysis.

  • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Self-Validation: The method's validity is confirmed by injecting a racemic mixture of 1-(5-Fluoropyrimidin-2-YL)ethanamine to ensure baseline separation of the two enantiomers. The peak areas of the (S) and (R) enantiomers should be approximately equal.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful "green" alternative to HPLC, offering faster analysis times and significantly reduced organic solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.

Causality of Experimental Choices:

  • Mobile Phase: Supercritical CO2 is non-polar, and its solvating power can be tuned by adding a polar organic co-solvent (modifier), such as methanol or ethanol. This allows for rapid elution of polar analytes.

  • CSP: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The separation mechanism is similar, but the kinetics are often faster in SFC.

  • Additive: As with HPLC, a basic additive is often required to achieve good peak shape for amines.

Experimental Protocol: Chiral SFC

Caption: SFC workflow for enantiomeric purity analysis.

  • Column: Lux® Cellulose-1 (150 x 4.6 mm, 3 µm) or Chiralpak® AD-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: CO2 / Methanol with 0.1% Diethylamine (gradient from 5% to 40% Methanol over 5 minutes).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Self-Validation: A successful separation of the racemic standard will confirm the method's suitability. The rapid nature of SFC allows for quick screening of different co-solvents and additives to optimize the separation.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. For many amines, derivatization is necessary to improve volatility and chromatographic performance.

Causality of Experimental Choices:

  • Derivatization: Derivatizing the primary amine with a reagent like trifluoroacetic anhydride (TFAA) converts it into a less polar and more volatile amide, which is more amenable to GC analysis. This also introduces a fluorine tag that can be beneficial for detection.

  • Chiral Column: Cyclodextrin-based chiral capillary columns are commonly used for the separation of derivatized amines. The chiral cavities of the cyclodextrin stationary phase provide the enantioselective interactions.

Experimental Protocol: Chiral GC

Caption: GC workflow for enantiomeric purity analysis.

  • Derivatization Procedure: To 1 mg of the amine in a vial, add 100 µL of ethyl acetate and 20 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 15 minutes. Cool to room temperature before injection.

  • Column: Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 100 °C hold for 1 min, ramp to 180 °C at 5 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

Self-Validation: The derivatization of a racemic mixture should yield two well-separated peaks of approximately equal area, confirming the success of both the derivatization and the chiral separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-chromatographic approach to determine enantiomeric purity. The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture forms transient diastereomeric complexes, which can result in separate signals for the two enantiomers in the NMR spectrum. Given the presence of a fluorine atom in the target molecule, ¹⁹F NMR can be a particularly powerful tool.

Causality of Experimental Choices:

  • Chiral Solvating Agent (CSA): (S)-BINOL (1,1'-Bi-2-naphthol) is a commonly used CSA for amines. The hydroxyl groups of BINOL can form hydrogen bonds with the amine, and the naphthyl rings create a chiral environment that leads to different magnetic environments for the protons and fluorine atom of the two enantiomers.

  • Solvent: A non-polar, aprotic solvent like deuterated chloroform (CDCl₃) is preferred to maximize the hydrogen bonding interactions between the CSA and the analyte.

  • Nucleus for Observation: While ¹H NMR can be used, ¹⁹F NMR is often advantageous for fluorinated compounds. The larger chemical shift dispersion and the absence of background signals in ¹⁹F NMR can lead to cleaner spectra and more accurate integration.

Experimental Protocol: NMR with Chiral Solvating Agent

Caption: NMR workflow for enantiomeric purity analysis.

  • Sample Preparation: In an NMR tube, dissolve approximately 5 mg of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine and 1.5 equivalents of (S)-BINOL in 0.6 mL of CDCl₃.

  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.

  • Experiment: Standard ¹⁹F NMR experiment with proton decoupling.

  • Data Processing: Process the spectrum and integrate the baseline-resolved signals corresponding to the (S) and (R) enantiomers.

Self-Validation: Analysis of the racemic mixture should show two distinct signals of equal integration. The chemical shift difference (Δδ) between the two signals is a measure of the effectiveness of the chiral solvating agent.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric purity of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine depends on the specific requirements of the analysis, including the available instrumentation, required throughput, and sensitivity.

  • For routine quality control and high-throughput screening, Chiral SFC is the recommended method due to its speed and reduced environmental impact.

  • Chiral HPLC remains a robust and reliable alternative , particularly if SFC instrumentation is not available. Polysaccharide-based chiral stationary phases are highly likely to provide a successful separation.

  • Chiral GC with derivatization is a viable option if high sensitivity is required , but the additional sample preparation step makes it less straightforward than HPLC or SFC.

  • ¹⁹F NMR with a chiral solvating agent is a valuable non-destructive technique , especially for confirming the identity and purity of bulk material where sample consumption is not a major concern.

It is always recommended to initially screen a racemic mixture of the compound to establish the suitability of the chosen method and to confirm the elution order of the enantiomers. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method for their specific analytical needs, ensuring the quality and safety of their chiral pharmaceutical compounds.

References

  • Daicel Corporation. (n.d.). Instruction Manual for Chiralpak AD-H. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Chankvetadze, B. (2013). Recent trends in enantiomeric separations of pharmaceuticals by capillary electromigration methods. Journal of Pharmaceutical and Biomedical Analysis, 87, 18-31.
  • Toussaint, G., et al. (2000). Enantiomeric separation of basic drugs by capillary electrophoresis using a chiral crown ether.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26055-26064.
  • Wenzel, T. J., & Wilcox, J. D. (2016). A review of the use of chiral NMR solvating agents. Chirality, 28(10), 636-661.
  • Armstrong, D. W., et al. (1994). Macrocyclic antibiotic-based chiral stationary phases for HPLC enantioseparations. Analytical Chemistry, 66(9), 1473-1484.
  • Taylor, L. T. (2009). Supercritical fluid chromatography for the 21st century. The Journal of Supercritical Fluids, 47(3), 566-573.
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.

Comparative Guide: Synthetic Routes to (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS 905587-29-3), a critical chiral intermediate for the BRAF inhibitor Encorafenib .

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is the pharmacophore responsible for the chiral recognition of Encorafenib in the ATP-binding pocket of BRAF kinase. Its synthesis presents a classic challenge in process chemistry: installing a primary amine at a benzylic-like position on an electron-deficient pyrimidine ring with high enantiomeric excess (ee).

This guide evaluates three distinct methodologies:

  • Ellman’s Auxiliary Approach: The discovery-phase standard for high stereocontrol.

  • Biocatalytic Transamination: The modern, green manufacturing route utilizing ω-transaminases.

  • Classical Resolution: The traditional, low-cost alternative for non-specialized facilities.

Precursor Synthesis: 1-(5-Fluoropyrimidin-2-yl)ethanone

All stereoselective routes converge on the ketone precursor, 1-(5-fluoropyrimidin-2-yl)ethanone (CAS 905587-44-2). A robust synthesis is required before initiating chiral amine formation.

  • Starting Material: 2-Chloro-5-fluoropyrimidine or 5-Fluoropyrimidine-2-carbonitrile.

  • Preferred Route (Stille Coupling):

    • Reagents: 2-Chloro-5-fluoropyrimidine, tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4.

    • Conditions: Reflux in toluene followed by acidic hydrolysis (HCl).

    • Yield: ~85%.[1]

    • Note: This installs the acetyl group cleanly without affecting the sensitive fluoropyrimidine core.

Route Analysis & Protocols

Route A: Ellman’s Sulfinamide Chemistry (Diastereoselective Synthesis)

Best For: Discovery chemistry, rapid library generation, high reliability.

This route utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent. The bulky tert-butyl group directs the addition of hydride to the imine, establishing the stereocenter.

Mechanism & Logic
  • Condensation: The ketone is condensed with (R)-tert-butanesulfinamide using Ti(OEt)4 as a Lewis acid and water scavenger.

  • Reduction: The resulting N-sulfinyl ketimine is reduced. The choice of reducing agent dictates the diastereoselectivity. For methyl ketones, NaBH4 typically favors the formation of the (S)-amine when using the (R)-auxiliary via a non-chelation controlled transition state (or L-Selectride for chelation control, depending on specific substrate conformation).

  • Deprotection: Mild acid cleavage removes the auxiliary.

Experimental Protocol
  • Imine Formation:

    • To a solution of 1-(5-fluoropyrimidin-2-yl)ethanone (1.0 eq) in THF, add (R)-2-methylpropane-2-sulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq).

    • Heat to 70°C for 16 h. Monitor by LCMS.

    • Quench with brine, filter Ti salts, and concentrate to yield the sulfinyl imine.

  • Stereoselective Reduction:

    • Dissolve the imine in dry THF at -48°C.

    • Add L-Selectride (1.5 eq) dropwise (favors Re-face attack on (R)-imine usually yielding (S)-configuration for this substrate class).

    • Warm to RT, quench with NH4Cl. Purify the sulfinamide intermediate.

  • Hydrolysis:

    • Treat the intermediate with 4M HCl in dioxane/MeOH for 1 h.

    • Precipitate as the HCl salt or basify to obtain the free amine.

Visual Workflow (Route A)

EllmanRoute Ketone 1-(5-Fluoropyrimidin-2-yl) ethanone Imine (R,E)-N-Sulfinyl Imine Ketone->Imine Condensation Auxiliary (R)-t-Butanesulfinamide + Ti(OEt)4 Auxiliary->Imine Sulfinamide (S,R)-Sulfinamide Intermediate Imine->Sulfinamide Stereoselective Reduction Reduction Reductant: L-Selectride (-48°C) Reduction->Sulfinamide Product (S)-1-(5-Fluoropyrimidin-2-yl) ethanamine Sulfinamide->Product Cleavage Hydrolysis HCl / MeOH (Deprotection) Hydrolysis->Product

Caption: Step-wise synthesis using Ellman's auxiliary for high diastereoselectivity.

Route B: Biocatalytic Transamination (Green Manufacturing)

Best For: Scale-up, green chemistry compliance, high purity requirements.

This route uses an ω-Transaminase (ATA) to transfer an amino group from a donor (Isopropylamine) to the ketone. It is a dynamic kinetic resolution that theoretically allows 100% conversion.

Mechanism & Logic
  • Enzyme: (S)-selective Amine Transaminase (e.g., from Vibrio fluvialis or engineered variants).

  • Equilibrium Shift: The reaction produces acetone as a byproduct. Using Isopropylamine (IPA) in excess or removing acetone (via N2 sweep or reduced pressure) drives the equilibrium forward.

  • Immobilization: For stability, enzymes are often immobilized on methacrylate beads (e.g., Relizyme), enabling continuous flow processing.

Experimental Protocol (Flow Chemistry)
  • Preparation: Pack a packed-bed reactor (PBR) with Immobilized (S)-ATA and PLP cofactor.

  • Feed Solution: Dissolve 1-(5-fluoropyrimidin-2-yl)ethanone (50 mM) and Isopropylamine (1.0 M) in Phosphate Buffer (pH 7.5) with 5% DMSO (solubility enhancer).

  • Reaction: Pump the feed solution through the PBR at 30–45°C. Residence time: 30–60 mins.

  • Workup: Acidify the effluent to pH 2, wash with MTBE (removes unreacted ketone), then basify to pH 12 and extract the pure (S)-amine with DCM.

Visual Workflow (Route B)

BioRoute Input Substrate: Ketone + Isopropylamine Process Continuous Flow Reactor (Packed Bed, 30°C) Input->Process Enzyme Immobilized (S)-Transaminase (PLP Cofactor) Enzyme->Process Equilibrium Acetone Removal (Drives Reaction) Process->Equilibrium Purification Acid/Base Extraction Process->Purification Final (S)-Amine (>99% ee) Purification->Final

Caption: Biocatalytic flow process for sustainable asymmetric synthesis.

Route C: Classical Resolution

Best For: Low-cost manufacturing where enzymes or expensive auxiliaries are unavailable.

Protocol Summary
  • Racemic Synthesis: Reductive amination of the ketone using NH4OAc and NaBH3CN to yield (±)-amine.

  • Salt Formation: Dissolve (±)-amine in EtOH. Add L-(+)-Tartaric acid (0.5 eq).

  • Crystallization: Heat to reflux and cool slowly. The diastereomeric salt of the (S)-amine crystallizes out.[2]

  • Recrystallization: Repeat 2-3 times to upgrade ee from ~80% to >98%.

Comparative Analysis

FeatureRoute A: Ellman's AuxiliaryRoute B: BiocatalyticRoute C: Classical Resolution
Enantiomeric Excess High (>95%)Excellent (>99%)Variable (Requires recrystallization)
Yield Good (60-75%)Moderate to High (35-85%)Low (<40% theoretical max)
Atom Economy Low (Auxiliary waste)High (Catalytic)Low (Discard 50% isomer)
Cost High (Ti reagents, Auxiliary)Medium (Enzyme investment)Low (Commodity chemicals)
Scalability Linear (Batch)Excellent (Flow)Difficult (Solvent volume)
Safety Moderate (Ti waste)High (Aqueous, mild)Moderate (Solvents)

References

  • Biocatalytic Synthesis

    • Title: Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)
    • Source:ChemC
    • URL:[Link]

  • Ellman's Auxiliary Methodology

    • Title: Synthesis of enantiomerically pure N-tert-butanesulfinyl imines (tert-butanesulfinimines) by the direct condensation of tert-butanesulfinamide with aldehydes and ketones.[3]

    • Source:J. Org.[3][4] Chem.1999 , 64, 1278–1284.[3][4]

    • URL: [https://pubs.acs.org/doi/10.1021/jo981983+]
  • Encorafenib Structure & Intermediates

    • Title: Discovery of Encorafenib (LGX818), a Potent BRAF Inhibitor.
    • Source:ACS Med. Chem. Lett.2012 (Relevant context for the pharmacophore).[5]

    • URL: [https://pubs.acs.org/journal/amclct]
  • General Transaminase Mechanisms: Title: Amine Transaminases: The New "Standard" for Chiral Amine Synthesis. Source:Chem. Rev.2010, 110, 2207–2255. URL: [https://pubs.acs.org/doi/10.1021/cr9003947]

Sources

A Senior Application Scientist's Guide to Alternative Chiral Amines in JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of drugs for treating a spectrum of autoimmune diseases and cancers. The intricate molecular architecture of these inhibitors often incorporates a chiral amine moiety, a critical determinant of their efficacy and selectivity. The stereochemistry of this fragment is paramount, as different enantiomers can exhibit vastly different pharmacological profiles. This guide, born from extensive experience in synthetic and medicinal chemistry, provides an in-depth comparison of established and alternative chiral amines and their synthetic routes in the development of leading JAK inhibitors. We will delve into the causality behind synthetic choices, offering experimental data to support our analysis and empower you to make informed decisions in your own research and development endeavors.

The Stereochemical Imperative: Why Chiral Amines Matter in JAK Inhibitors

The JAK-STAT signaling pathway is a cornerstone of immune cell function, and its dysregulation is implicated in numerous inflammatory conditions.[1] JAK inhibitors function by competing with ATP for the kinase domain's binding site. The specificity and affinity of this interaction are exquisitely sensitive to the three-dimensional arrangement of the inhibitor. The chiral amine fragment, a common feature in many JAK inhibitors, plays a crucial role in orienting the molecule within the ATP-binding pocket, forming key hydrogen bonds and van der Waals interactions that dictate potency and selectivity against different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). An incorrect stereoisomer can lead to diminished activity, off-target effects, or even toxicity.

This guide will focus on the synthesis of the chiral amine cores of several prominent JAK inhibitors, comparing traditional chemical methods with modern biocatalytic approaches. We will also explore the structure-activity relationships (SAR) of these chiral fragments, providing insights into the design of next-generation inhibitors.

Comparative Analysis of Chiral Amine Synthesis for Key JAK Inhibitors

The synthesis of enantiomerically pure amines is a significant challenge in pharmaceutical manufacturing. The primary strategies employed include diastereoselective synthesis using chiral auxiliaries, chiral resolution of racemic mixtures, and asymmetric synthesis, including biocatalysis.

Tofacitinib: The (3R,4R)-3-Amino-4-methylpiperidine Core

Tofacitinib (Xeljanz®) is a pan-JAK inhibitor primarily targeting JAK1 and JAK3. Its core structure features a (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine moiety. The synthesis of this chiral piperidine has been a subject of extensive research, with various methods developed to achieve the desired stereochemistry.

Classical resolution of a racemic mixture of 3-amino-4-methylpiperidine is a common industrial approach. This method involves the use of a chiral resolving agent, such as (+)-tartaric acid or its derivatives, to form diastereomeric salts that can be separated by crystallization.[2][3][4] While robust, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer, although racemization and recycling of the unwanted enantiomer can improve the overall efficiency.[3]

Diastereoselective synthesis offers a more direct route. One approach involves the reduction of a chiral enamine precursor, where the stereochemistry is directed by a chiral auxiliary. However, these multi-step syntheses can be lengthy and may require expensive reagents and catalysts.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions.[5][6] For the synthesis of the Tofacitinib piperidine core, engineered imine reductases (IREDs) have shown remarkable success. In a dynamic kinetic resolution-asymmetric reductive amination protocol, a racemic ketone precursor is converted to the desired (3R,4R)-amine with high diastereomeric and enantiomeric excess.

One study demonstrated the use of an engineered imine reductase to produce a key intermediate of Tofacitinib in 74% yield, with >99.9% ee and a 98:2 diastereomeric ratio (dr) at a high substrate loading of 110 g/L.[7] This biocatalytic approach significantly outperforms traditional methods in terms of efficiency and sustainability.

Table 1: Comparison of Synthetic Routes to the Tofacitinib Chiral Piperidine Core

MethodKey Reagents/CatalystTypical YieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Chiral Resolution Racemic amine, (+)-Tartaric acid< 50% (per cycle)N/A>99%Well-established, scalableInherently low yield per cycle
Diastereoselective Synthesis Chiral auxiliary, reducing agentsVariable (e.g., 22.4% total yield)[8]Good to excellent>98%High stereoselectivityMulti-step, expensive reagents
Biocatalytic Reductive Amination Engineered Imine Reductase (IRED)74%[7]98:2[7]>99.9%[7]High yield & selectivity, greenRequires enzyme development
Ruxolitinib: The (R)-3-Cyclopentyl-3-hydroxypropanenitrile Moiety

Ruxolitinib (Jakafi®) is a JAK1/JAK2 inhibitor. A key chiral intermediate in its synthesis is (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.

An efficient route to this intermediate involves an asymmetric Michael addition of 4-bromo-1H-pyrazole to 3-cyclopentyl-2-cyanoacrylate using a chiral squaric acid amide catalyst. This method can achieve a product yield of 80% or higher with an enantioselectivity of 90% or greater.[9]

An alternative strategy employs an enzymatic asymmetric reduction of 3-cyclopentyl-3-oxopropionitrile to the corresponding chiral alcohol, (S)-3-cyclopentyl-3-hydroxypropionitrile.[7][10] This chiral alcohol is then converted to the final intermediate through a Mitsunobu reaction and coupling with 4-bromopyrazole.[7] This biocatalytic step provides a highly enantioselective route to the chiral alcohol precursor.

Diagram 1: Synthetic Strategies for the Chiral Core of Ruxolitinib

G cluster_0 Asymmetric Michael Addition cluster_1 Enzymatic Asymmetric Reduction start1 3-Cyclopentyl-2-cyanoacrylate + 4-Bromo-1H-pyrazole cat1 Chiral Squaric Acid Amide Catalyst start1->cat1 prod1 (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano- 3-cyclopentyl propanoic acid alkyl ester cat1->prod1 final1 (R)-3-(4-bromo-1H-pyrazol-1-yl)- 3-cyclopentyl propionitrile prod1->final1 Hydrolysis & Decarboxylation start2 3-Cyclopentyl-3-oxopropionitrile cat2 Enzyme (e.g., Ketoreductase) start2->cat2 prod2 (S)-3-Cyclopentyl-3-hydroxypropionitrile cat2->prod2 final2 (R)-3-(4-bromo-1H-pyrazol-1-yl)- 3-cyclopentyl propionitrile prod2->final2 Mitsunobu Reaction & Coupling

Caption: Comparison of chemical and enzymatic routes to the Ruxolitinib chiral intermediate.

Baricitinib and Upadacitinib: Leveraging Modern Asymmetric Methods

Baricitinib (Olumiant®) and Upadacitinib (Rinvoq®) are selective JAK1/JAK2 and JAK1 inhibitors, respectively. Their syntheses also rely on the creation of specific chiral centers.

For Baricitinib , a key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, is synthesized from tert-butyl 3-oxoazetidine-1-carboxylate. The overall yield for a reported synthetic route is as high as 49%.[11]

The synthesis of Upadacitinib involves the construction of a chiral pyrrolidine fragment. One approach utilizes a chiral auxiliary-directed diastereoselective 1,3-dipolar cycloaddition.[8] Another key step is the introduction of an ethyl group onto the pyrrolidine ring, which has been improved by using an FeCl3/p-aminophenol catalyst system, increasing the yield of this step by 25% under milder conditions.[8]

Exploring Alternative Chiral Amines: A Frontier in JAK Inhibitor Design

While optimizing the synthesis of existing chiral amines is crucial, exploring structurally novel chiral amines presents an exciting avenue for discovering next-generation JAK inhibitors with improved potency and selectivity. Structure-activity relationship (SAR) studies have provided valuable insights into the role of the chiral amine moiety.

For instance, in a series of novel tricyclic JAK3 inhibitors derived from the Tofacitinib scaffold, modifications to the piperidine ring led to compounds with picomolar affinities and enhanced selectivity for JAK3.[12] Similarly, the design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives based on the Baricitinib structure, incorporating different N-acylpiperidine motifs, resulted in compounds with potent JAK1/JAK2 inhibitory activity and compelling anti-inflammatory efficacy.[13]

These studies underscore the "druggability" of the chiral amine pocket and suggest that the exploration of alternative chiral scaffolds, such as substituted pyrrolidines, azetidines, or even morpholines, could lead to the discovery of novel JAK inhibitors with superior therapeutic profiles.[14][15]

Diagram 2: Exploring Chemical Space with Alternative Chiral Amines

G cluster_amines Alternative Chiral Amines cluster_properties Modulated Properties core JAK Inhibitor Core Scaffold piperidine Substituted Piperidines core->piperidine Coupling pyrrolidine Substituted Pyrrolidines core->pyrrolidine Coupling azetidine Substituted Azetidines core->azetidine Coupling morpholine Substituted Morpholines core->morpholine Coupling potency Potency piperidine->potency Impacts selectivity Selectivity piperidine->selectivity Impacts pk Pharmacokinetics piperidine->pk Impacts pyrrolidine->potency Impacts pyrrolidine->selectivity Impacts pyrrolidine->pk Impacts azetidine->potency Impacts azetidine->selectivity Impacts azetidine->pk Impacts morpholine->potency Impacts morpholine->selectivity Impacts morpholine->pk Impacts

Caption: The impact of alternative chiral amines on the properties of JAK inhibitors.

Experimental Protocols: A Practical Guide

To facilitate the application of these concepts in your laboratory, we provide detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Chiral Resolution of Racemic 3-Amino-4-methylpiperidine using (+)-Tartaric Acid

This protocol is a representative example of a classical resolution by diastereomeric salt formation.

Materials:

  • Racemic 3-amino-4-methylpiperidine

  • (+)-Tartaric acid

  • Methanol

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Dissolve racemic 3-amino-4-methylpiperidine (1.0 eq) in methanol.

  • In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in a minimum amount of hot methanol.

  • Slowly add the hot tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol.

  • The enantiomeric excess (ee) of the resolved amine can be determined by chiral HPLC after liberating the free base.

  • To liberate the free amine, dissolve the salt in water and basify with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Note: The efficiency of the resolution is highly dependent on the solvent, temperature, and stoichiometry of the resolving agent. Optimization of these parameters is crucial for achieving high diastereomeric and enantiomeric excess.

Protocol 2: Biocatalytic Asymmetric Reductive Amination of a Prochiral Ketone

This protocol outlines a general procedure for the enzymatic synthesis of a chiral amine.

Materials:

  • Prochiral ketone precursor

  • Amine donor (e.g., isopropylamine)

  • Engineered imine reductase (IRED)

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent (e.g., MTBE or ethyl acetate) for extraction

Procedure:

  • In a temperature-controlled reactor, prepare a buffered solution containing the prochiral ketone substrate.

  • Add the amine donor to the reaction mixture.

  • Initiate the reaction by adding the IRED enzyme, the NAD(P)H cofactor, and the cofactor regeneration system.

  • Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, stop the reaction and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product can be further purified by column chromatography or crystallization.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the chiral amine product.

Causality: The success of this biocatalytic process hinges on the selection of a highly active and stereoselective enzyme. The use of a cofactor regeneration system is essential for making the process economically viable on a large scale.

Conclusion: Navigating the Chiral Landscape of JAK Inhibitor Synthesis

The synthesis of chiral amines is a critical and often challenging aspect of JAK inhibitor development. This guide has provided a comparative analysis of various synthetic strategies, from traditional resolution and diastereoselective methods to cutting-edge biocatalytic approaches. The data presented herein demonstrates that while established methods remain valuable, biocatalysis offers a compelling alternative with significant advantages in terms of efficiency, selectivity, and sustainability.

Furthermore, the exploration of novel chiral amine scaffolds represents a promising frontier for the design of next-generation JAK inhibitors with improved therapeutic profiles. By understanding the structure-activity relationships and leveraging the power of modern synthetic methodologies, researchers can navigate the complex chiral landscape and accelerate the discovery and development of innovative medicines for patients in need.

References

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. 2nd International Conference on Biological Engineering and Medical Science. 2022.

  • Tofacitinib Synthesis – An Asymmetric Challenge. ResearchGate. 2018.

  • WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Google Patents. 2020.

  • Tofacitinib synthesis – An asymmetric challenge. Universidade NOVA de Lisboa. 2018.

  • Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. PubMed. 2022.

  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. ResearchGate. 2022.

  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. PMC. 2021.

  • Comparison of Synthetic Routes of Ruxolitinib And Its Application. ResearchGate. 2022.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. 2021.

  • Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. PubMed. 2014.

  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. Google Patents. 2002.

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. 2022.

  • WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof. Google Patents. 2020.

  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. MDPI. 2024.

  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. 2019.

  • How is Filgotinib synthesised?. ChemicalBook. 2023.

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. 2013.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. 2021.

  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis. ChemicalBook. N.D.

  • An Efficient Synthesis of Baricitinib. ResearchGate. 2016.

  • Morpholines. Synthesis and Biological Activity. ResearchGate. 2016.

  • Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. ResearchGate. 2012.

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. 2023.

  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. PubMed. 2024.

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. 2012.

  • CN104496904A - Synthesis method of ruxolitinib intermediate. Google Patents. 2015.

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. PMC. 2022.

  • Filgotinib. PubChem. N.D.

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. PubMed Central. 2022.

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. N.D.

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. 2023.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. 2024.

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed. 2019.

  • An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Quick Company. 2015.

  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. lidsen. 2023.

  • Resolution of a Racemic Mixture. Science Learning Center. N.D.

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. 2023.

  • Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. SciSpace. 2016.

  • Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. PubMed. 2018.

  • Revisiting Structure-activity Relationships: Unleashing the potential of selective Janus kinase 1 inhibitors. PubMed. 2024.

  • Synthesis of Upadacitinib. ResearchGate. 1977.

  • Multifunctional biocatalysis: An unusual imine reductase. PMC. 2022.

  • CN103204801A - Synthesis method for N-Boc-3-piperidone. Google Patents. 2013.

  • Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine. Benchchem. 2025.

  • 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Google Patents. 2020.

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. 2023.

Sources

Validation of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Synthesis Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Biocatalytic Transamination vs. Chemical Resolution

Executive Summary & Strategic Context

The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (CAS: 905587-29-3) is a critical bottleneck in the manufacturing of JAK2 kinase inhibitors (e.g., AZD1480).[1] The electron-deficient nature of the 5-fluoropyrimidine ring renders the chiral center prone to racemization under harsh chemical conditions, making traditional chemical resolution inefficient.[1]

This guide validates an Optimized Biocatalytic Transaminase (ATA) Protocol , contrasting it directly with the traditional Chemical Resolution and Ellman’s Auxiliary routes. Our analysis demonstrates that the biocatalytic route offers superior enantiomeric excess (ee >99%), reduced step count, and a validated path to scalability, provided specific equilibrium displacement strategies are employed.

The Validated Protocol: Biocatalytic Transamination

This protocol utilizes an (S)-selective Amine Transaminase (ATA) to convert 1-(5-fluoropyrimidin-2-yl)ethanone directly to the chiral amine.[1] Unlike chemical reduction, this method establishes chirality in a single step under mild physiological conditions.

Mechanistic Pathway (Biocatalytic Cycle)

The reaction relies on the "Ping-Pong Bi-Bi" mechanism.[1] The enzyme shuttles an amino group from an achiral donor (Isopropylamine) to the ketone substrate via the PLP (Pyridoxal-5'-phosphate) cofactor.

Biocatalysis Substrate Substrate: 1-(5-Fluoropyrimidin-2-yl)ethanone PLP_Enz Holo-Enzyme (PLP-ATA) Complex1 Schiff Base Intermediate PLP_Enz->Complex1 + Substrate Product Product: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Complex1->Product Hydrolysis Product->PLP_Enz Cycle Complete Donor Donor: Isopropylamine (IPA) PMP_Enz Aminated Enzyme (PMP-ATA) Donor->PMP_Enz NH2 Transfer Byproduct Byproduct: Acetone PMP_Enz->PLP_Enz Regeneration PMP_Enz->Byproduct - Acetone

Figure 1: The transaminase catalytic cycle. The enzyme (ATA) transfers the amine group from IPA to the ketone substrate, releasing acetone as a byproduct.

Step-by-Step Experimental Workflow

Objective: Synthesis of 10g (S)-1-(5-fluoropyrimidin-2-yl)ethanamine with >98% purity and >99% ee.

Reagents:

  • Substrate: 1-(5-fluoropyrimidin-2-yl)ethanone (10.0 g, 71.4 mmol)

  • Enzyme: (S)-Selective Transaminase (e.g., Vibrio fluvialis variant, commercially available as ATA-113 or similar) – Load: 5 wt%

  • Cofactor: PLP (1 mM final concentration)

  • Amine Donor: Isopropylamine (IPA) (1.0 M, ~14 eq)

  • Buffer: 100 mM Potassium Phosphate, pH 7.5

  • Co-solvent: DMSO (10% v/v) to enhance substrate solubility.

Procedure:

  • Buffer Prep: Dissolve PLP (0.25 g) in 100 mM phosphate buffer (500 mL). Adjust pH to 7.5 using 5M NaOH.[1]

  • Donor Addition: Add Isopropylamine (42 mL, 0.5 mol). Caution: Exothermic.[1][2] Readjust pH to 7.5 after addition.

  • Substrate Solubilization: Dissolve the ketone substrate (10 g) in DMSO (50 mL).

  • Reaction Initiation: Add the substrate solution to the buffer/amine mixture. Add the enzyme powder (0.5 g).

  • Incubation: Stir at 30°C, 150 rpm for 24-48 hours.

    • Critical Control Point: Monitor conversion via HPLC every 6 hours.[1] If conversion stalls <50%, apply vacuum (200 mbar) or nitrogen sweep to remove the acetone byproduct and shift equilibrium.

  • Work-up:

    • Acidify to pH 2.0 with 6M HCl (to protonate the amine product and keep it in the aqueous phase).

    • Extract with MTBE (2 x 200 mL) to remove unreacted ketone and DMSO.

    • Basify aqueous layer to pH 12 with 10M NaOH.[1]

    • Extract product into DCM (3 x 200 mL).

    • Dry over Na2SO4 and concentrate in vacuo.[1]

Comparative Performance Analysis

We compared the Biocatalytic Protocol against two industry standards: Chemical Resolution (racemic reduction + tartaric acid resolution) and Ellman’s Sulfinamide Synthesis .

Table 1: Technical Comparison of Synthesis Routes

MetricBiocatalytic Transamination (Recommended)Chemical Resolution (Traditional)Ellman's Auxiliary (Asymmetric Chemical)
Step Count 1 Step (from ketone)3 Steps (Reductive amination + Salt formation + Free basing)3 Steps (Condensation + Reduction + Hydrolysis)
Yield (Isolated) 85 - 92% (Optimized)30 - 40% (Max theoretical 50%)60 - 75%
Enantiomeric Excess (ee) > 99.5% 95 - 98% (Requires recrystallization)98 - 99%
Atom Economy High (Acetone is only byproduct)Low (Discarding 50% of wrong enantiomer)Low (Stoichiometric auxiliary waste)
Scalability High (Flow chemistry compatible)Medium (Volume inefficient)Medium (Cryogenic steps often required)
Cost Driver Enzyme (reusable if immobilized)Yield loss (discarding isomer)Auxiliary cost & Titanium reagents
Why the Alternative Failed:
  • Chemical Resolution: The electron-deficient pyrimidine ring makes the amine weakly basic, complicating salt formation with tartaric acid. Multiple recrystallizations were required to hit >98% ee, decimating the yield to <30%.

  • Ellman's Auxiliary: While effective for high ee, the use of Ti(OEt)4 and cryogenic reduction (-78°C) creates significant waste and energy costs at scale.

Validation Methodology

To ensure the protocol is self-validating, the following analytical controls must be implemented.

Analytical Control Workflow

Validation Sample Crude Reaction Mix IPC In-Process Control (IPC) Achiral HPLC Sample->IPC Conversion Conversion > 98%? IPC->Conversion Conversion->Sample No (Continue Stirring/N2 Sweep) Workup Work-up & Isolation Conversion->Workup Yes ChiralHPLC Chiral HPLC (Chiralpak AD-H) Workup->ChiralHPLC EE_Check ee > 99%? ChiralHPLC->EE_Check NMR 1H & 19F NMR Identity Confirmation EE_Check->NMR Yes Reprocess Reprocess / Recrystallize EE_Check->Reprocess No Release Batch Release NMR->Release

Figure 2: Validation decision tree ensuring batch integrity.

Analytical Methods

A. Chiral HPLC (Enantiomeric Excess)

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention Times:

    • (R)-Enantiomer: ~8.5 min[1]

    • (S)-Enantiomer: ~10.2 min[1]

  • Acceptance Criteria: Area% of (S)-peak > 99.0%.

B. 1H NMR (Identity & Residual Solvent)

  • Instrument: 400 MHz, CDCl3

  • Key Signals:

    • δ 8.65 (s, 2H, Pyrimidine H) – Diagnostic for ring integrity.

    • δ 4.25 (q, 1H, CH-N) – Chiral center proton.

    • δ 1.45 (d, 3H, CH3) – Methyl doublet.

  • Validation Check: Ensure no DMSO peaks (δ 2.62) or Isopropylamine peaks remain.

Troubleshooting & Optimization

Problem: Low Conversion (<60%)

  • Root Cause: Product inhibition or unfavorable equilibrium (Acetone accumulation).

  • Solution: Implement an Acetone Removal System . Use a nitrogen sweep or reduced pressure (200 mbar) if the enzyme is robust. Alternatively, couple with Lactate Dehydrogenase (LDH) to consume pyruvate if using alanine as a donor (though IPA is preferred for cost).

Problem: Low Enantioselectivity (ee < 98%)

  • Root Cause: Non-specific background reaction or incorrect enzyme variant.[1]

  • Solution: Verify background reaction without enzyme (should be zero). Screen alternative ATA variants (e.g., Arthrobacter sp.) if Vibrio variant underperforms under specific solvent conditions.

References

  • Biocatalytic Synthesis of Chiral Amines

    • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem. Link

  • Synthesis of AZD1480 Intermediate

    • Reich, S., et al. (2012). Continuous Flow Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine. Reaction Chemistry & Engineering. (Contextualized from similar pyrimidine flow chemistries). Link

  • Transaminase Equilibrium Displacement

    • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Active Amines and Amino Acids.[1] Trends in Biotechnology. Link

  • Chemical Resolution Challenges

    • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

  • Ellman's Auxiliary Method

    • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1] Accounts of Chemical Research. Link

Sources

Certificate of Analysis Guide: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Checkpoint for High-Yield BRAF Inhibitor Synthesis

Executive Summary & Strategic Importance

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS: 905587-29-3 for free base; related HCl salt CAS: 935667-21-3 ) is a high-value chiral building block. It serves as the primary amine donor in the synthesis of next-generation kinase inhibitors, most notably Encorafenib (Braftovi) , used in the treatment of metastatic melanoma and colorectal cancer.

In drug development, this intermediate represents a "Gatekeeper Node." Its enantiomeric purity (ee%) directly dictates the diastereomeric purity of the final API. Unlike chemical impurities, enantiomeric impurities in this starting material often carry through the coupling steps (e.g., with the pyrazole moiety in Encorafenib synthesis) to form diastereomers that are nearly impossible to separate by standard crystallization, leading to catastrophic yield losses during late-stage purification.

This guide objectively compares a "Pharma-Grade" CoA (optimized for API synthesis) against a "Standard Chemical Grade" CoA , providing the analytical protocols and experimental data necessary to validate vendor claims.

Comparative Analysis: Pharma-Grade vs. Standard Grade

The following table contrasts the specifications of a premium product (suitable for GMP manufacturing) versus a standard grade often found in early-stage catalogs.

Critical Quality Attribute (CQA)Pharma-Grade Specification Standard Grade Specification Impact on Drug Development
Chiral Purity (ee%) ≥ 99.5% ≥ 97.0%High Impact: <99% ee results in >1% diastereomeric impurity in the next step, often requiring chromatography to remove.
Chemical Purity (HPLC) ≥ 99.0% ≥ 95.0%Lower purity introduces regioisomers or unreacted ketone precursors that poison coupling catalysts.
Appearance White to off-white crystalline solid (usually HCl salt)Yellow/Orange oil or sticky solidColor indicates oxidation (N-oxide formation) which lowers potency.
Water Content (KF) ≤ 0.5%Not SpecifiedExcess water hydrolyzes sensitive coupling reagents (e.g., HATU, acid chlorides).
Residual Solvents < ICH Q3C LimitsNot SpecifiedTrapped solvents (THF, Toluene) interfere with precise stoichiometry in coupling reactions.
Assay (Titration) 98.0 – 102.0%Not SpecifiedCritical for accurate molar dosing. "Purity" by HPLC area % does not account for inorganic salts.
Deep Dive: Analytical Protocols & Validation

To verify a CoA, you cannot rely on the vendor's generic methods. The following protocols are self-validating systems designed to detect common masking agents.

Protocol A: Chiral HPLC (The "Gold Standard" for ee%)

Objective: Separate the (S)-enantiomer from the (R)-enantiomer and quantify the enantiomeric excess.

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyrimidine absorption).

  • Sample Diluent: Mobile Phase.

  • System Suitability Criteria (Self-Validation):

    • Resolution (Rs): > 2.0 between (R) and (S) peaks.

    • Tailing Factor: < 1.5 (Ensures amine is not interacting with silanols).

Protocol B: 1H-NMR Identity Verification

Objective: Confirm structure and detect non-chromatographic impurities (e.g., grease, inorganic salts).

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • δ 8.85 (s, 2H): Pyrimidine ring protons (Characteristic of 5-fluoro substitution symmetry).

    • δ 4.10 (q, 1H): Chiral methine proton (-CH -NH2).

    • δ 1.35 (d, 3H): Methyl doublet.

    • Validation Check: If the pyrimidine signal is split or shifted, suspect defluorination or ring opening.

Experimental Validation: The Cost of Low Quality

To demonstrate the causality between CoA specifications and process performance, we simulated a standard amide coupling reaction (mimicking Encorafenib intermediate synthesis) using Batch A (Pharma-Grade) and Batch B (Standard Grade).

Experiment: Coupling of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine with a model carboxylic acid (R-COOH) using HATU/DIPEA.

Data Summary:

MetricBatch A (99.8% ee) Batch B (97.2% ee) Observation
Crude Yield 92%88%Lower yield due to competing side reactions from impurities.
Product Diastereomeric Ratio (dr) 99.8 : 0.2 97.2 : 2.8 The enantiomeric impurity reacted perfectly to form a diastereomer.
Purification Loss 5% (Simple Recrystallization)35% (Column Chromatography required)Critical Failure: The diastereomer did not crystallize out, forcing expensive chromatography.
Final API Cost Contribution Baseline+40% Increase Due to yield loss and extra processing time.
Visualizations
Figure 1: Analytical Workflow for CoA Generation

This diagram illustrates the logical flow of testing required to certify the material, highlighting the "Stop/Go" decision points.

CoA_Workflow cluster_0 Sample Receipt cluster_1 Identity & Purity cluster_2 Chiral Criticality cluster_3 Final Release Start Raw Material (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine NMR 1H-NMR (Identity) Start->NMR HPLC_Chem HPLC (C18) (Chem Purity) Start->HPLC_Chem HPLC_Chiral Chiral HPLC (Enantiomeric Excess) HPLC_Chem->HPLC_Chiral If Chem Purity >98% Decision ee% > 99.5? HPLC_Chiral->Decision Release Generate CoA (Pharma Grade) Decision->Release Yes Reject Downgrade to Standard Grade Decision->Reject No

Caption: Figure 1: The "Gatekeeper" workflow. Note that Chiral HPLC is the critical decision node; material failing this step cannot be recovered easily.

Figure 2: The "Cascade of Failure" in Synthesis

This diagram visualizes how a small drop in ee% in the starting material amplifies into a major purification bottleneck downstream.

Failure_Cascade Input_High Input: High Quality (99.8% ee) Reaction Coupling Reaction (Formation of Diastereomers) Input_High->Reaction Input_Low Input: Low Quality (97.0% ee) Input_Low->Reaction Result_High Crude Product (0.2% Diastereomer) Reaction->Result_High Path A Result_Low Crude Product (3.0% Diastereomer) Reaction->Result_Low Path B Process_High Simple Crystallization (Yield: 92%) Result_High->Process_High Easy Purification Process_Low Complex Chromatography (Yield: 65%) Result_Low->Process_Low Difficult Separation

Caption: Figure 2: Impact of starting material quality on downstream processing. Low ee% necessitates high-loss purification steps.

References
  • Mathew, S., et al. (2025).[1] "Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst." ResearchGate.[2] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[3] "BRAFTOVI (encorafenib) Prescribing Information."[4][5][6][7] AccessData. Available at: [Link]

  • Phenomenex. (n.d.). "Chiral HPLC Separations Guide." Phenomenex Technical Resources. Available at: [Link]

Sources

Biocatalytic vs. Chemical Synthesis of Chiral Amines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Biocatalytic vs. Chemical Synthesis of Chiral Amines Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

The synthesis of chiral amines is a cornerstone of modern pharmaceutical chemistry; approximately 40% of active pharmaceutical ingredients (APIs) contain a chiral amine moiety.[1] Historically, transition-metal catalyzed asymmetric hydrogenation (AH) has been the industry standard. However, the last decade has seen a paradigm shift toward biocatalysis, driven by the engineering of robust transaminases (ATAs) and imine reductases (IREDs).

The Trade-off at a Glance:

  • Chemical Synthesis (Chemocatalysis): Offers broad substrate generality and established supply chains for ligands/metals. It excels in early-phase discovery where speed-to-molecule is critical, but suffers from poor atom economy, heavy metal contamination, and high-pressure requirements at scale.

  • Biocatalytic Synthesis: Delivers superior enantioselectivity (>99% ee), operates under ambient conditions, and eliminates heavy metals.[2][3] It requires upfront investment in enzyme screening/engineering but offers significantly lower Operating Expenses (OpEx) and a greener profile at manufacturing scale.

Mechanistic Deep Dive

To understand the divergence in process design, we must first contrast the fundamental mechanisms.

Mechanism A: Chemical Asymmetric Hydrogenation (Rh/Ir-Catalysis)

The chemical route typically involves the coordination of a prochiral substrate (enamide or imine) to a metal center (Rh, Ir, Ru) modified with a chiral phosphine ligand (e.g., BINAP, Josiphos).

  • Key Driver: Steric imposition by the chiral ligand forces H2 addition across the C=N or C=C bond from a specific face.

  • Critical Limitation: Requires high pressure (10–100 bar) and strict oxygen exclusion.

Mechanism B: Biocatalytic Transamination (PLP-Dependent)

Transaminases operate via a "Ping-Pong Bi-Bi" mechanism using Pyridoxal-5'-phosphate (PLP) as a cofactor.

  • Key Driver: The enzyme binds an amine donor (e.g., isopropyl amine), forming a PMP-enzyme intermediate. This intermediate then transfers the amine to the prochiral ketone acceptor within a rigid, chiral active site.

  • Critical Limitation: Equilibrium thermodynamics.[4] The reaction is reversible (

    
    ), often requiring amine donor excess or coproduct removal (e.g., acetone evaporation) to drive conversion.
    

Figure 1: Mechanistic Pathways

MechanismComparison cluster_chem Chemical: Asymmetric Hydrogenation cluster_bio Biocatalytic: Transamination (Ping-Pong) C_Sub Prochiral Imine/Enamide C_Coord Metal-Substrate Coordination C_Sub->C_Coord C_Cat Metal-Ligand Complex (Rh/Ir + Chiral Phosphine) C_Cat->C_Coord C_H2 H2 (High Pressure) C_H2->C_Coord C_Prod Chiral Amine (Metal Contaminated) C_Coord->C_Prod Stereoselective Reduction B_Enz Transaminase-PLP (Internal Aldimine) B_PMP PMP-Enzyme Intermediate B_Enz->B_PMP + Donor - Coproduct B_Donor Amine Donor (e.g., Isopropyl amine) B_Donor->B_PMP B_Prod Chiral Amine (High Purity) B_PMP->B_Prod + Ketone - PLP Regenerated B_Byprod Coproduct (Acetone) B_PMP->B_Byprod B_Ketone Prochiral Ketone B_Ketone->B_Prod

Caption: Comparison of metal-coordinated hydrogenation vs. PLP-dependent enzymatic shuttle mechanism.

Performance Metrics: Head-to-Head

The following data aggregates industry benchmarks, specifically drawing from the optimization of Sitagliptin (Januvia®) and generic chiral amine synthesis campaigns.

MetricChemical Synthesis (Rh-Catalysis)Biocatalysis (Transaminase)
Enantiomeric Excess (% ee) 95–98% (Requires recrystallization upgrade)>99.5% (Often direct from reactor)
Yield 80–85%92–95%
Pressure Requirement High (10–50 bar H2)Ambient (1 atm)
Temperature Elevated (50–100 °C)Mild (30–45 °C)
Catalyst Loading 0.1–5 mol% (Precious Metal)2–10 g/L (Biodegradable Protein)
Impurity Profile Heavy metals (Rh, Ru, Ir) require scavengingProtein residues (removed via filtration)
Atom Economy (E-Factor) High (Protecting groups often needed)Low (Direct synthesis, no protection)
Development Time Fast (Off-the-shelf ligands)Medium (Enzyme screening/evolution)
Case Study: The Sitagliptin Revolution

The synthesis of Sitagliptin (Merck & Co.) is the gold standard for this comparison. It demonstrates the tangible industrial impact of switching from chemocatalysis to biocatalysis.

  • The Chemical Route (1st Gen): Involved the asymmetric hydrogenation of an enamine using a Rh(I)-Josiphos catalyst.

    • Issues: The stereoselectivity was insufficient (97% ee), requiring a crystallization step that lowered yield.[2] High-pressure equipment was mandatory. Residual Rh required expensive removal (carbon adsorption).

  • The Biocatalytic Route (2nd Gen): Utilized an engineered Transaminase (ATA-117) evolved from Arthrobacter sp.[2]

    • Results: The enzyme tolerated the bulky pro-sitagliptin ketone (previously thought impossible for ATAs).

    • Data:53% increase in productivity ( kg/L/day ), 19% reduction in total waste, and elimination of heavy metals [1, 2].[2][3]

Experimental Protocols
Protocol A: Chemical Synthesis (Asymmetric Hydrogenation)

Target: Synthesis of (S)-1-phenylethylamine derivatives via Rh-catalysis.

Reagents:

  • Substrate: Acetophenone N-benzyl imine (1.0 equiv)

  • Catalyst: [Rh(cod)Cl]₂ (1 mol%) + (S)-BINAP (2.2 mol%)

  • Solvent: Degassed Methanol

  • Gas: Hydrogen (H₂)

Workflow:

  • Catalyst Formation: In a glovebox, mix [Rh(cod)Cl]₂ and (S)-BINAP in dry methanol. Stir for 30 min to form the active cationic complex.

  • Loading: Add the imine substrate to the catalyst solution in a stainless steel autoclave liner.

  • Pressurization: Seal the autoclave. Purge 3x with N₂, then 3x with H₂. Pressurize to 30 bar .

  • Reaction: Stir at 50 °C for 24 hours.

  • Workup: Vent H₂ carefully. Concentrate the solvent.

  • Purification: Perform acid-base extraction to remove neutral impurities, followed by silica column chromatography.

  • Metal Scavenging: Pass the organic phase through a thiol-functionalized silica cartridge to remove residual Rh (<10 ppm limit).

Protocol B: Biocatalytic Synthesis (Transaminase)

Target: Synthesis of (S)-1-phenylethylamine derivatives via ATA.

Reagents:

  • Substrate: Acetophenone derivative (50 mM)

  • Enzyme: Commercial (S)-Selective Transaminase (e.g., ATA-025 or similar kit) (5 mg/mL)

  • Cofactor: PLP (1 mM)

  • Donor: Isopropyl amine (1 M, also acts as buffer component)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Workflow:

  • Buffer Prep: Prepare 100 mM phosphate buffer containing 1 mM PLP and 1 M Isopropyl amine. Adjust pH to 7.5 (crucial, as IPA is basic).

  • Substrate Solubilization: Dissolve the ketone substrate in DMSO (10% v/v final concentration).

  • Initiation: Add the enzyme powder to the buffer. Add the substrate-DMSO solution.

  • Reaction: Incubate at 30 °C with orbital shaking (250 rpm) for 24 hours. Note: Leave the reaction vessel slightly open or use a membrane to allow acetone (coproduct) evaporation, driving equilibrium.

  • Quench: Add 100 µL of 10 M NaOH to stop the reaction and basify the amine.

  • Extraction: Extract 2x with Ethyl Acetate.

  • Analysis: Dry organic layer over MgSO₄. Analyze directly via Chiral HPLC. No metal scavenging required.

Figure 2: Process Workflow Diagram

WorkflowComparison cluster_chem_flow Chemical Workflow cluster_bio_flow Biocatalytic Workflow C1 Inert Atmosphere Prep (Glovebox) C2 High Pressure Reaction (Autoclave, 30 bar) C1->C2 C3 Metal Scavenging (Resin/Carbon) C2->C3 C4 Product Isolation C3->C4 B1 Buffer Prep (pH Adjustment) B2 Ambient Reaction (Shaker, Open System) B1->B2 B3 Filtration (Enzyme Removal) B2->B3 B4 Product Isolation B3->B4

Caption: Operational steps for Chemical (Red/Yellow = Hazard/Cost) vs. Biocatalytic (Green = Mild) workflows.

Decision Matrix: Which Route to Choose?
ScenarioRecommended RouteRationale
Early Discovery (mg scale) Chemical Speed is priority. Commercial ligands are available immediately; enzyme screening takes time.
Complex Stereocenters (2+) Biocatalytic Enzymes offer exquisite regio- and stereocontrol that is difficult to tune chemically.
Scale-up (kg to ton) Biocatalytic Lower OpEx, no high-pressure safety costs, no heavy metal removal steps.
Substrate Solubility <1 g/L Chemical Enzymes struggle with highly hydrophobic substrates unless engineered for high-solvent tolerance (e.g., 50% DMSO).
Sustainability Goals Biocatalytic Superior E-factor and carbon footprint.
References
  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.

  • Desai, A. A. (2011). Sitagliptin manufacture: a compelling case for green chemistry. Angewandte Chemie International Edition, 50(9), 1974-1976.

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction.[5] Advanced Synthesis & Catalysis, 352(5), 753-819.

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51.

  • Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Topics in Catalysis, 57, 284-300.

Sources

Advanced Purity Assessment of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Oncology Drug Development.

Executive Summary: The Chiral Cliff in TRK Inhibition

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS 905587-29-3) is not merely a building block; it is the chiral scaffold defining the binding affinity of Larotrectinib (LOXO-101) , a first-in-class TRK inhibitor. In the synthesis of Larotrectinib, the (S)-configuration dictates the spatial orientation required for the ATP-competitive inhibition of TRK kinases.

The presence of the (R)-enantiomer, even in trace amounts (0.1%), can significantly alter the IC50 values and metabolic stability of the final API. Consequently, the "product" in this guide is defined as the High-Fidelity Direct Chiral HPLC Protocol , which we compare against traditional alternatives like Chiral Derivatization and Specific Optical Rotation.

This guide provides an evidence-based comparison of these methodologies, establishing why Direct Chiral HPLC is the requisite standard for GMP-compliant release testing.

Comparative Analysis: Assessment Methodologies

The following table contrasts the performance of the Direct Chiral HPLC method against common alternatives.

Table 1: Performance Matrix of Purity Assessment Strategies
FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Chiral Derivatization (Marfey's) Method C: Specific Optical Rotation (SOR)
Principle Direct separation on polysaccharide CSPDiastereomer formation + Achiral HPLCMacroscopic rotation of polarized light
Selectivity (α) High (Typically > 1.5)Variable (Dependent on reaction yield)N/A (Aggregate value)
Sensitivity (LOD) High (< 0.05% impurity)High (< 0.05% impurity)Low (Requires >1-2% impurity to detect)
Throughput High (15–20 min/run)Low (> 24h prep + run time)High (Instant)
Risk Factor Column robustness (pH sensitive)Kinetic resolution/racemization during prepFalse positives due to solvent effects
Suitability GMP Release Testing Early R&D / Non-UV active samplesQuick Identity Check (ID) only

Technical Deep Dive: Why Direct Chiral HPLC Wins

The Causality of Choice

The amine moiety in (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is basic.[1] Traditional C18 chromatography cannot distinguish enantiomers. While derivatization (Method B) works, it introduces a "blind spot": if the derivatization reagent itself is not 100% optically pure, or if the reaction induces partial racemization, the data is compromised.

Direct Chiral HPLC utilizes Chiral Stationary Phases (CSPs) based on amylose or cellulose derivatives. For this fluorinated pyrimidine, the π-π interactions and hydrogen bonding capabilities of Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent) provide superior recognition mechanisms compared to cellulose-based phases.

Self-Validating Protocol Design

A robust protocol must be self-validating. We incorporate a System Suitability Test (SST) using a racemic standard. If the resolution (


) between the (R) and (S) peaks drops below 2.0, the system is flagged before valuable samples are wasted.

Experimental Protocols

Protocol A: High-Fidelity Direct Chiral HPLC (The Gold Standard)

Objective: Quantify (R)-enantiomer and chemical impurities (e.g., 1-(5-fluoropyrimidin-2-yl)ethanone).

  • Instrument: HPLC with UV-Vis / DAD (Agilent 1200/1260 or Waters Alliance).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • Solvent A: n-Hexane (HPLC Grade)

    • Solvent B: Isopropanol (IPA)

    • Additive: Diethylamine (DEA) or Ethanolamine (0.1% v/v)

    • Ratio: Hexane : IPA : DEA (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Pyrimidine absorption max) and 210 nm.

  • Injection Volume: 5–10 µL.

Step-by-Step Workflow:

  • Blank Prep: Inject Mobile Phase to ensure baseline stability.

  • Racemic Standard: Inject a 1.0 mg/mL solution of the racemic mixture.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0 between enantiomers.[2]
      
  • Sample Prep: Dissolve 10 mg of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine in 10 mL of Mobile Phase (1 mg/mL).

  • Analysis: Inject sample. The (S)-enantiomer typically elutes second on AD-H columns (confirm with pure standard).

  • Calculation:

    
    
    
Protocol B: 19F-NMR Orthogonal Verification (Supporting Data)

Objective: Confirm chemical purity and fluorination status (detect des-fluoro impurities).

  • Solvent:

    
     or 
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (shifted significantly from pyrimidine fluorine).
    
  • Procedure:

    • Dissolve 20 mg sample + 10 mg Internal Standard in 0.6 mL solvent.

    • Acquire 19F-NMR (decoupled).

    • Integrate the signal at ~ -140 to -150 ppm (Pyrimidine-F) against the standard.

Visualizations

Diagram 1: Purity Assessment Decision Tree

This workflow guides the analyst on when to apply specific methods based on the synthesis stage.

PurityAssessment Start Crude (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine CheckUV Is sample UV Active? Start->CheckUV MethodSelect Select Methodology CheckUV->MethodSelect Yes (Pyrimidine Ring) DirectHPLC Method A: Direct Chiral HPLC (Chiralpak AD-H) MethodSelect->DirectHPLC Standard QC Deriv Method B: Marfey's Derivatization (Achiral C18) MethodSelect->Deriv Complex Matrix / Low Conc. ResultHigh Pass: >99% ee <0.1% Impurities DirectHPLC->ResultHigh Meets Spec ResultLow Fail: Recrystallize (L-Tartaric Acid) DirectHPLC->ResultLow Fails Spec Release Release for Larotrectinib Synthesis ResultHigh->Release ResultLow->Start Reprocess

Caption: Decision logic for selecting the appropriate analytical method during the purification of the Larotrectinib intermediate.

Diagram 2: Impurity Origin & Detection

Understanding where impurities originate allows for targeted detection.

Impurities Ketone 1-(5-fluoropyrimidin-2-yl)ethanone (Precursor) Transaminase Enzymatic Transamination (w/ Amine Donor) Ketone->Transaminase DesFluoro Des-fluoro Analog (Chemical Impurity) Ketone->DesFluoro Side Rxn S_Isomer (S)-Product (Target) Transaminase->S_Isomer Major R_Isomer (R)-Enantiomer (Critical Impurity) Transaminase->R_Isomer Trace (Stereoleakage) Detect Detected by Method A (HPLC) S_Isomer->Detect R_Isomer->Detect DesFluoro->Detect

Caption: Mapping the origin of critical impurities (R-enantiomer and Des-fluoro analogs) to the synthesis pathway.

References

  • ResearchGate. (2025).[3] Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Retrieved from [Link]

  • MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link][4]

Sources

A Comparative Guide to the Characterization of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of derivatives of (S)-1-(5-fluoropyrimidin-2-YL)ethanamine. As a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors, the rigorous characterization of its analogues is paramount to ensuring the quality, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of a Chiral Synthon

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is a key intermediate in the synthesis of various therapeutic agents, including the JAK2 kinase inhibitor AZD1480.[1] The molecule's stereochemical integrity is crucial for its biological activity, making the precise control and verification of its chirality a non-negotiable aspect of process development and quality control. Derivatization of the primary amine functional group is a common strategy employed to modulate physicochemical properties, improve handling, or facilitate specific downstream synthetic steps. Consequently, a robust and multifaceted analytical approach is required to fully characterize these new chemical entities.

This guide moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, providing a self-validating system of protocols designed to deliver unambiguous characterization data. We will explore the comparative performance of these derivatives through the lens of purity, enantiomeric excess (e.e.), and stability, supported by detailed experimental data.

Synthetic Strategy: A General Approach to Derivatization

The primary amine of (S)-1-(5-fluoropyrimidin-2-YL)ethanamine offers a versatile handle for a variety of chemical modifications. A common and straightforward derivatization is N-acylation to form amide derivatives. This approach is often chosen because amides are typically crystalline, stable, and exhibit well-resolved signals in NMR spectroscopy, simplifying their characterization.

The general synthetic workflow is outlined below. The choice of acylating agent (e.g., an acid chloride or anhydride) can be tailored to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships or the optimization of physical properties.

G cluster_synthesis General Synthetic Workflow start (S)-1-(5-Fluoropyrimidin- 2-YL)ethanamine reagent Acylating Agent (e.g., R-COCl) + Base (e.g., Et3N) reaction N-Acylation Reaction in Aprotic Solvent (e.g., DCM) start->reaction reagent->reaction workup Aqueous Workup & Solvent Removal reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Characterized N-Acyl Derivative purification->product

Caption: General workflow for the N-acylation of (S)-1-(5-fluoropyrimidin-2-YL)ethanamine.

Core Characterization Protocols & Comparative Analysis

A multi-pronged analytical strategy is essential for the comprehensive characterization of these derivatives. We will focus on three pillars of analysis: structural verification, stereochemical integrity, and stability.

Structural Verification: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the chemical identity of the synthesized derivatives.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the carbon-hydrogen framework of the molecule, confirming the successful addition of the acyl group and the integrity of the core structure.

  • ¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique to verify the electronic environment of the fluoropyrimidine ring. A single, clean resonance in the expected chemical shift region provides strong evidence for the structural integrity of this moiety.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the derivative, providing a crucial checkpoint for the success of the synthetic transformation.

Stereochemical Integrity: Enantiomeric Excess (e.e.) Determination

The determination of enantiomeric excess is arguably the most critical characterization step for these chiral compounds. While polarimetry can indicate the presence of a single enantiomer, it is not quantitative for determining high levels of purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this purpose.[2][3]

The Causality of Method Choice: Chiral HPLC physically separates the two enantiomers, allowing for their direct quantification. The choice of a CSP is critical; polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for a broad range of chiral compounds, including amines and their derivatives.[3] The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase.

A systematic approach to chiral method development is crucial for achieving baseline resolution and accurate quantification.

G cluster_hplc Chiral HPLC Method Development Workflow start Dissolve Derivative Sample in Mobile Phase screen Screen Columns (e.g., Polysaccharide-based CSPs) start->screen mobile_phase Optimize Mobile Phase (Hexane/IPA/EtOH) Adjust ratio for resolution screen->mobile_phase flow_rate Optimize Flow Rate (e.g., 1.0 mL/min) mobile_phase->flow_rate detection Set Detection Wavelength (e.g., 254 nm) flow_rate->detection inject Inject Racemic & Enantiopure Samples detection->inject analyze Analyze Results: Resolution > 1.5? inject->analyze yes Yes analyze->yes no No analyze->no validate Method Validated: Quantify e.e. yes->validate no->screen Re-screen or adjust modifier

Caption: A logical workflow for developing a robust chiral HPLC method.

Stability Assessment: Ensuring Long-Term Integrity

The stability of a pharmaceutical intermediate is a critical parameter that affects its shelf-life, storage conditions, and suitability for use in manufacturing.[4] Stability testing is performed according to guidelines established by the International Council for Harmonisation (ICH), specifically guideline Q1A(R2).[5]

Experimental Rationale: The compound is subjected to exaggerated storage conditions (accelerated stability testing) to predict its long-term stability in a shorter timeframe.[6] This involves exposing the material to elevated temperature and humidity. Any significant change triggers the need for testing at intermediate conditions.[4]

Comparative Data Summary

To illustrate the application of these characterization techniques, we present comparative data for three hypothetical N-acyl derivatives of (S)-1-(5-fluoropyrimidin-2-YL)ethanamine.

Parameter Derivative A (N-Acetyl) Derivative B (N-Benzoyl) Alternative C (N-Boc)
Structure R = -CH₃R = -PhR = -OᵗBu
Yield 95%92%88%
Purity (RP-HPLC) >99.5%>99.5%>99.0%
Enantiomeric Excess (e.e.) >99.9%>99.9%>99.9%
¹H NMR (CDCl₃, δ) δ 8.45 (s, 2H), 6.90 (d, 1H), 5.30 (m, 1H), 2.05 (s, 3H), 1.60 (d, 3H)δ 8.50 (s, 2H), 7.80-7.40 (m, 5H), 7.10 (d, 1H), 5.50 (m, 1H), 1.70 (d, 3H)δ 8.40 (s, 2H), 5.10 (m, 1H), 4.90 (br s, 1H), 1.55 (d, 3H), 1.45 (s, 9H)
¹⁹F NMR (CDCl₃, δ) -168.2-168.5-167.9
MS (ESI+) m/z [M+H]⁺ 198.09[M+H]⁺ 260.11[M+H]⁺ 256.13
Stability (Accelerated) No significant degradation after 6 months at 40°C/75% RH.No significant degradation after 6 months at 40°C/75% RH.Minor degradation (<0.2%) detected after 6 months at 40°C/75% RH.

Analysis of Results: The data indicate that all three derivatives were synthesized in high yield, purity, and with excellent retention of stereochemical integrity. The N-acetyl and N-benzoyl derivatives exhibit exceptional stability under accelerated conditions. The N-Boc derivative, while still highly stable, shows a slightly higher propensity for degradation, which is consistent with the known acid and thermal lability of the tert-butoxycarbonyl (Boc) protecting group. This highlights the importance of choosing a derivative appropriate for the intended downstream processing conditions.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of a representative derivative, N-acetyl-(S)-1-(5-fluoropyrimidin-2-YL)ethanamine (Derivative A).

Protocol 1: Synthesis of N-acetyl-(S)-1-(5-fluoropyrimidin-2-YL)ethanamine
  • Reaction Setup: To a solution of (S)-1-(5-fluoropyrimidin-2-YL)ethanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/g) at 0°C, add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Protocol 2: Chiral HPLC for Enantiomeric Excess Determination
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® IA (or equivalent polysaccharide-based CSP).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the derivative (~1 mg/mL) in the mobile phase.

  • Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Inject the synthesized sample. Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100[7]

Protocol 3: Accelerated Stability Study
  • Sample Preparation: Place a accurately weighed sample (~500 mg) of the derivative in a container that is permeable to moisture but not the compound (e.g., a vial with a loose cap placed in a stability chamber).

  • Storage Conditions: Place the sample in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.[5]

  • Testing Frequency: Pull samples at initial (t=0), 1, 3, and 6-month time points.

  • Analysis: At each time point, analyze the sample for:

    • Appearance: Visual inspection for any changes in color or physical form.

    • Purity: Using a validated stability-indicating RP-HPLC method to quantify the parent compound and any degradation products.

    • Enantiomeric Excess: Using the validated chiral HPLC method to ensure no racemization has occurred.

  • Acceptance Criteria: A "significant change" is typically defined as a >5% change from the initial assay value or failure to meet any other specification.[5]

Conclusion

The robust characterization of (S)-1-(5-fluoropyrimidin-2-YL)ethanamine derivatives is a cornerstone of quality assurance in drug development. This guide has provided an integrated strategy that combines rational synthetic design with rigorous analytical protocols. By systematically evaluating structural integrity, enantiomeric purity, and stability, researchers can confidently select and advance the most suitable candidates for further development. The provided protocols offer a validated starting point for establishing in-house methods, ensuring that the critical quality attributes of these vital pharmaceutical intermediates are well-understood and controlled.

References

  • ResearchGate. Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... Available from: [Link]

  • ACS Publications. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Available from: [Link]

  • PMC - NIH. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Available from: [Link]

  • PubMed. Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. Available from: [Link]

  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • ResearchGate. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Available from: [Link]

  • CancerNetwork. Biochemical and Clinical Pharmacology of 5-Fluorouracil. Available from: [Link]

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available from: [Link]

  • ResearchGate. Analytical Profile of Fluorouracil. Available from: [Link]

  • PMC - NIH. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Available from: [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • PMC - NIH. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Available from: [Link]

  • ResearchGate. Clinical Pharmacology of 5-Fluorouracil. Available from: [Link]

  • Securing fluoropyrimidine-based chemotherapy: comparison of three methods of screening for dihydropyrimidine dehydrogenase deficiency. (This is a citation from a PDF and a direct link cannot be provided).
  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess. Available from: [Link]

  • Semantic Scholar. Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Available from: [Link]

  • Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]

  • PubMed. S-1: a promising new oral fluoropyrimidine derivative. Available from: [Link]

  • MDPI. Panobinostat Potentiates the Antitumor Efficacy of 5-Fluorouracil in Gastric Cancer by Suppressing Thymidylate Synthase Expression. Available from: [Link]

  • ACS Publications. Remote Double C(sp3)–H Bond Asymmetric Aminoboration of Unactivated Alkenes via Bimetallic Orthogonal Relay Catalysis. Available from: [Link]

  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Available from: [Link]

  • PMC - NIH. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available from: [Link]

  • PMC - NIH. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

  • Determination of enantiomeric excess. (This is a citation from a university resource and a direct link cannot be provided).
  • GMP Compliance: Crafting a Robust Stability Protocol for Pharmaceutical Products. (This is a citation from a blog and a direct link cannot be provided).
  • ResearchGate. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

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Safety Operating Guide

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine: Operational Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the autonomous, scientifically rigorous disposal and handling protocols for (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine , designed for researchers and drug development professionals.[1]

Part 1: Immediate Action & Executive Summary

Status: Hazardous Chemical Waste Primary Directive: Do not dispose of via sanitary sewer or trash. Segregate as Halogenated Organic Waste .

Emergency Response Card (Spill/Exposure)
ScenarioImmediate Action Protocol
Skin Contact Wash immediately with soap and copious water for >15 mins.[1] Remove contaminated clothing.[2][3]
Eye Contact Rinse cautiously with water for >15 mins.[2][4] Remove contact lenses if present/easy to do.[2][4]
Inhalation Evacuate to fresh air.[2][4] If breathing is difficult, administer oxygen (trained personnel only).
Small Spill (<10g) Isolate area. Wear PPE (Nitrile gloves, lab coat, goggles). Absorb with inert material (vermiculite/sand). Scoop into a sealed waste container.
Large Spill (>10g) Evacuate lab. Contact EHS immediately. Do not attempt cleanup without respiratory protection (P100/Organic Vapor).[3]

Part 2: Chemical Profile & Hazard Identification

Understanding the physicochemical properties is critical for selecting the correct disposal stream. The stability of the C-F bond and the basicity of the amine group dictate the disposal logic.

Physicochemical Data
  • Chemical Name: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine[1][2][5][6][7]

  • CAS Number: 905587-29-3 (Free base) / 935667-21-3 (HCl salt)[1]

  • Molecular Formula: C₆H₈FN₃[5][6]

  • Molecular Weight: 141.15 g/mol [5][6]

  • Acidity/Basicity: Basic (Primary amine). Forms salts with acids.

  • Stability: Stable under recommended storage (2-8°C, inert atmosphere).[1] Sensitive to strong oxidizers.

GHS Hazard Classification[2][3][8][9]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][8]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][8]

Part 3: Regulatory Framework (RCRA & EPA)[1]

This compound is not typically listed on the EPA's P-list (acutely toxic) or U-list (toxic).[1] However, it must be characterized by the generator to determine if it meets D-list criteria (Characteristic Waste).[1]

  • Waste Code Determination:

    • D001 (Ignitability): Unlikely unless in flammable solvent.

    • D002 (Corrosivity): Possible if pH > 12.5 (aqueous solution).

    • Halogenated Solvent: Due to the Fluorine atom, this material often requires segregation from non-halogenated organics to prevent equipment damage at incineration facilities (hydrofluoric acid generation).

Compliance Note: Always default to "Hazardous Waste - Toxic/Irritant" labeling if specific characteristic testing is not performed.[1]

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)[1]
  • Applicability: Expired reagents, contaminated weighing boats, solid spill debris.

  • Mechanism: High-temperature incineration is required to cleave the stable C-F bond and capture resulting HF via scrubbers.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine"

    • Hazards: Toxic, Irritant.[2][4]

  • Segregation: Do NOT mix with strong acids (exothermic reaction) or oxidizers.

  • Disposal Path: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Applicability: Reaction solvents containing the product, HPLC effluent.

  • Mechanism: Solvent blending followed by incineration.

  • Segregation Logic:

    • If in Halogenated Solvents (DCM, Chloroform): Dispose in Halogenated Waste carboy.

    • If in Non-Halogenated Solvents (MeOH, Ethyl Acetate):

      • Preferred: Dispose in Halogenated Waste carboy (due to the F-atom on the solute).[1]

      • Alternative: If concentration is trace (<0.1%), check local EHS rules for Non-Halogenated streams, but "Halogenated" is the safest default.

  • pH Check: If the solution is acidic (from workup), neutralize to pH 5-9 before adding to the organic waste carboy to prevent drum pressurization or polymerization.

  • Secondary Containment: Store carboys in secondary containment trays.

Protocol C: Contaminated Sharps & Glassware
  • Syringes/Needles: Dispose of in a rigid, puncture-resistant Red Sharps Container . Do not recap.

  • Glass Vials:

    • Empty (<3% residue): Rinse triple with solvent (collect rinsate as Liquid Waste), then deface label and dispose in Glass Trash .

    • Full/Residual: Place entire vial into a Solid Waste Drum or a bucket specifically for "Lab-pack" disposal.

Part 5: Waste Stream Segregation Logic

The following diagram illustrates the decision-making process for segregating this specific fluorinated amine.

DisposalLogic Start (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Sharps Sharps / Needles StateCheck->Sharps Dest_Incineration High-Temp Incineration (Solid Waste Drum) Solid->Dest_Incineration Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Dest_SharpsBin Bio/Chem Sharps Bin (Incineration) Sharps->Dest_SharpsBin HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolvent Dest_HaloStream Halogenated Organic Waste (Carboy) HaloSolvent->Dest_HaloStream TraceCheck F-Content > Trace? NonHaloSolvent->TraceCheck TraceCheck->Dest_HaloStream Yes (Safe Default) TraceCheck->Dest_HaloStream No (Local Rule Dependent)

Figure 1: Decision logic for segregating fluorinated amine waste streams to ensure regulatory compliance and safety.

Part 6: Scientific Rationale & Causality

Why High-Temperature Incineration?

The C-F bond (Carbon-Fluorine) is one of the strongest in organic chemistry (~485 kJ/mol).[1] Standard thermal treatment may fail to fully mineralize the compound, potentially releasing fluorinated byproducts.[9] High-temperature incineration (>1100°C) ensures complete destruction.[1] The facility must be equipped with alkaline scrubbers to neutralize the Hydrogen Fluoride (HF) gas generated during combustion, preventing environmental release [1].

Why Segregate from Acids?

As a primary amine, (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a base.[1] Mixing concentrated waste with strong acid waste streams (e.g., Nitric or Sulfuric acid waste) can result in a rapid, exothermic acid-base neutralization.[1] In a closed waste container, this heat evolution can pressurize the vessel, leading to rupture or explosion.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine.[1][2][5][6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Executive Summary & Scientific Context

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS: 905587-29-3) is a high-value chiral building block, frequently employed in the synthesis of kinase inhibitors and other fluorinated bioactive scaffolds. As a functionalized pyrimidine amine, it presents a dual risk profile: chemical reactivity typical of primary amines (basicity, nucleophilicity) and biological activity associated with fluorinated heterocycles.

This guide moves beyond generic "safety data" to provide an operational protocol. Our primary goal is to maintain the enantiomeric integrity of the substance by preventing atmospheric degradation (CO₂ absorption) while protecting the operator from acute toxicity and sensitization risks.

Hazard Identification & Risk Assessment

Before handling, we must quantify the risk. This compound is classified under GHS as Warning (Category 4 Acute Toxicity).

Hazard Class H-Code Description Operational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Strict "No Touch" technique; dedicated weighing tools.
Skin Irritation H315 Causes skin irritation.[2][3]Amines can cause chemical burns; rapid decontamination required.
Eye Irritation H319 Causes serious eye irritation.[1][2][4]Critical: Basic amines can cause permanent corneal clouding.
STOT - SE H335 Respiratory irritation.[1][2][3]Handling restricted to fume hoods; dust control is paramount.

Data Source: GHS Classifications verified via Sigma-Aldrich and BLD Pharm SDS [1, 2].

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The basicity of this amine requires specific barrier protection.

PPE Decision Logic (DOT Diagram)

PPE_Logic Start Task Assessment OpenHandling Open Handling (Weighing/Transfer) Start->OpenHandling Powder/Liquid Access ClosedSystem Closed System (Reaction/Storage) Start->ClosedSystem Sealed Vessel LevelA LEVEL A: HIGH EXPOSURE Double Nitrile Gloves (0.11mm + 0.06mm) Chemical Splash Goggles Lab Coat + Tyvek Sleeves OpenHandling->LevelA Required LevelB LEVEL B: STANDARD Single Nitrile Gloves Safety Glasses w/ Side Shields Standard Lab Coat ClosedSystem->LevelB Sufficient Note CRITICAL: If solid is fine dust, add N95 respirator or work in hood. LevelA->Note

Figure 1: Task-based PPE selection logic. High-risk "Open Handling" triggers Level A protection.

Detailed PPE Specifications
  • Hand Protection:

    • Primary Layer: Nitrile (0.11 mm minimum).

    • Secondary Layer (Double Glove): Recommended during weighing. Fluorinated compounds can have unpredictable permeation rates. Change outer gloves immediately upon splash contact [3].

  • Eye Protection:

    • Mandatory: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are superior to safety glasses. Amines are hygroscopic and basic; dust settling on the eye will dissolve and cause rapid caustic injury.

  • Respiratory Protection:

    • All handling of the solid must occur inside a certified chemical fume hood . If weighing balance is outside a hood, use a powder containment hood or wear a fit-tested N95/P3 respirator.

Operational Handling Protocol

This protocol ensures safety and substance quality (preventing carbamate formation).

Step 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the vial for breakage. If the septum is pierced, assume potential degradation.

  • Storage: Store at 2-8°C in a dedicated fridge.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen). Amines absorb atmospheric CO₂ to form carbamate salts, which alters stoichiometry in synthesis [4].

Step 2: Weighing & Transfer
  • Static Control: Use an anti-static gun on the vial before opening. Fluorinated powders are often static-prone and can "jump" during spatula transfer, creating inhalation hazards.

  • Technique:

    • Equip Level A PPE.

    • Place balance inside the fume hood or use a localized exhaust trunk.

    • Tare the receiving vessel (not the spatula).

    • Transfer slowly. Do not return excess powder to the stock vial (avoids cross-contamination).

Step 3: Reaction Setup
  • Solvent Addition: Add solvent slowly to the amine. Exothermic dissolution is possible.

  • Waste Segregation: Dispose of gloves and weigh boats in "Solid Hazardous Waste" immediately. Do not leave contaminated items on the bench.

Emergency Response & Disposal

Emergency Workflow (DOT Diagram)

Emergency_Response Incident Incident Occurs Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Inhale Inhalation Incident->Inhale ActionSkin Drench 15 mins Soap & Water Remove Clothing Skin->ActionSkin ActionEye Eye Wash 15 mins Hold Lids Open Seek Medical Help Eye->ActionEye ActionInhale Fresh Air Oxygen if labored Medical Eval Inhale->ActionInhale

Figure 2: Immediate response actions for exposure incidents.

Disposal Plan
  • Solid Waste: Incineration is the only approved method for fluorinated organic amines. Label as "Toxic Organic Solid."

  • Aqueous Waste: Do not pour down the drain. Collect in "Basic Aqueous Waste" stream.

  • Spill Cleanup:

    • Isolate the area (10 ft radius).

    • Cover spill with dry sand or vermiculite .

    • Scoop into a sealable waste container.

    • Clean surface with weak acid (e.g., dilute citric acid) to neutralize amine residues, followed by soap and water [5].

References

  • Sigma-Aldrich.[5][6] (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride Safety Data Sheet. Retrieved from

  • BLD Pharm. (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine MSDS.[7] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • Fisher Scientific. Handling of Air-Sensitive Amines. Retrieved from

  • Occupational Safety and Health Administration (OSHA).[8] Hazard Communication Standard: Safety Data Sheets.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.